6-Methoxy-4-methyl-8-nitroquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19929. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-4-methyl-8-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-3-4-12-11-9(7)5-8(16-2)6-10(11)13(14)15/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCFAJYWXDJETH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=C(C2=NC=C1)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20281056 | |
| Record name | 6-Methoxy-4-methyl-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20281056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64992-56-9 | |
| Record name | NSC19929 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19929 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methoxy-4-methyl-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20281056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-METHOXY-4-METHYL-8-NITROQUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Methoxy-4-methyl-8-nitroquinoline
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 6-methoxy-4-methyl-8-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details a strategic synthetic approach, providing a step-by-step protocol and exploring the mechanistic underpinnings of the reaction. Furthermore, it outlines a systematic characterization workflow, including spectroscopic and spectrometric techniques, to ensure the identity, purity, and structural integrity of the synthesized compound. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering field-proven insights and a self-validating framework for the described protocols.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products, pharmaceuticals, and functional materials.[1][2] The quinoline scaffold is a key pharmacophore, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The specific substitution pattern on the quinoline ring system allows for the fine-tuning of its physicochemical properties and biological targets. The title compound, this compound, incorporates key structural motifs: a methoxy group at the 6-position, a methyl group at the 4-position, and a nitro group at the 8-position. These substituents are expected to modulate the electron density and steric environment of the quinoline core, making it a valuable intermediate for the synthesis of more complex and potentially bioactive molecules.
Strategic Synthesis of this compound
The construction of the quinoline ring system can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[1][2][3][4][5][6] The choice of synthetic route is dictated by the availability of starting materials, the desired substitution pattern, and reaction efficiency.
For the synthesis of this compound, a modified Skraup or Doebner-von Miller reaction is a logical and effective approach. These reactions involve the condensation of an appropriately substituted aniline with an α,β-unsaturated carbonyl compound or its precursor.
Retrosynthetic Analysis and Rationale
A plausible retrosynthetic analysis for this compound points towards 4-methoxy-2-nitroaniline as the key aromatic precursor and methyl vinyl ketone (3-buten-2-one) as the source for the C2, C3, and C4 atoms of the quinoline ring, including the C4-methyl group. The reaction proceeds via a cyclization and subsequent oxidation.
Sources
physical and chemical properties of 6-Methoxy-4-methyl-8-nitroquinoline
An In-depth Technical Guide to 6-Methoxy-4-methyl-8-nitroquinoline
Authored by: A Senior Application Scientist
Foreword: This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing in-depth information on the . The content herein is synthesized from established scientific literature and databases to ensure accuracy and relevance. Our objective is to present a holistic understanding of this compound, from its fundamental characteristics to its potential applications, thereby facilitating its effective use in a laboratory and developmental setting.
Introduction: The Quinoline Scaffold in Modern Research
The quinoline ring system is a foundational heterocyclic scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. This compound is a specific derivative that holds promise as a versatile intermediate in the synthesis of more complex, biologically active molecules. The strategic placement of the methoxy, methyl, and nitro groups on the quinoline core imparts unique electronic and steric properties, influencing its reactivity and potential as a precursor in drug discovery programs. This guide will provide a detailed examination of its chemical and physical attributes, synthetic pathways, and safety considerations.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is paramount for any scientific investigation. The following section details the fundamental identifiers for this compound.
IUPAC Name: this compound[3] CAS Number: 64992-56-9[4] Molecular Formula: C₁₁H₁₀N₂O₃[3][4] Molecular Weight: 218.21 g/mol [3][4]
Molecular Structure:
The structural arrangement of this compound is depicted below. The quinoline core is substituted with a methyl group at position 4, a methoxy group at position 6, and a nitro group at position 8.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry [brieflands.com]
- 3. This compound | C11H10N2O3 | CID 227823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-METHOXY-4-METHYL-8-NITRO-QUINOLINE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 6-Methoxy-4-methyl-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-4-methyl-8-nitroquinoline is a substituted quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is a significant pharmacophore in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, purification, spectroscopic characterization, and known safety information. The potential applications in drug discovery will be discussed in the context of related quinoline derivatives, providing a framework for future research and development.
The presence of a nitro group, a methoxy group, and a methyl group on the quinoline core suggests a molecule with potential for diverse chemical interactions and biological effects. Nitroaromatic compounds are known to be intermediates in the synthesis of amino derivatives, which are often biologically active. The methoxy group can influence the electronic properties and metabolic stability of the molecule, while the methyl group can affect its binding to biological targets.
Chemical Identity and Properties
IUPAC Name: this compound[1]
CAS Number: 64992-56-9[1]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [1] |
| Molecular Weight | 218.21 g/mol | [1] |
| Canonical SMILES | CC1=C2C=C(C=C(C2=NC=C1)[O-])OC | [1] |
| InChI Key | KPCFAJYWXDJETH-UHFFFAOYSA-N | [1] |
Synthesis and Purification
The synthesis of this compound can be achieved through a Skraup-type reaction, a classic method for quinoline synthesis. A documented procedure involves the reaction of an appropriately substituted aniline with an α,β-unsaturated carbonyl compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on a general procedure for the synthesis of substituted quinolines and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Reactants:
-
4-methoxy-2-nitroaniline (Azoic Diazo Component 1)
-
Methyl vinyl ketone (MVK)
-
85% Phosphoric acid (H₃PO₄)
-
Orthoarsenic acid (H₃AsO₄)
-
Dichloromethane (CH₂Cl₂)
-
2N Sodium hydroxide (NaOH)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 4-methoxy-2-nitroaniline in 85% phosphoric acid, add orthoarsenic acid.
-
Heat the mixture to 120°C with stirring.
-
Add methyl vinyl ketone dropwise to the heated solution.
-
Maintain the reaction at 120°C for 30 minutes.
-
After cooling, pour the reaction mixture onto ice water.
-
Basify the solution to a pH of approximately 10 with 2N sodium hydroxide.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (2:1) as the eluent to yield this compound as a solid.
Causality in Experimental Choices:
-
Phosphoric acid and Orthoarsenic acid: This combination acts as a condensing and oxidizing agent, facilitating the cyclization reaction. The high temperature is necessary to overcome the activation energy of the reaction.
-
Methyl vinyl ketone: Serves as the three-carbon source required to form the pyridine ring of the quinoline system.
-
Work-up: The basic wash with sodium hydroxide is crucial to neutralize the acidic catalysts and quench the reaction. The extraction with dichloromethane isolates the organic product from the aqueous phase.
-
Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and side products.
Purification Insights
For related compounds like 6-methoxy-8-nitroquinoline, purification can also be achieved by recrystallization. This involves dissolving the crude product in a hot solvent, such as chloroform or ethanol, followed by cooling to induce crystallization. The choice of solvent is critical and depends on the solubility of the compound at different temperatures.
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methoxy group protons (around 3.9 ppm), and a singlet for the methyl group protons (around 2.5 ppm). The chemical shifts and coupling constants of the aromatic protons would be diagnostic for the substitution pattern.
-
¹³C NMR: The spectrum would display 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The carbon of the methyl group would appear upfield, while the aromatic carbons would be in the downfield region. The carbon attached to the nitro group would be significantly deshielded.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would show characteristic absorption bands. Key expected peaks include:
-
~1520 cm⁻¹ and ~1340 cm⁻¹: Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂).
-
~3050-3100 cm⁻¹: C-H stretching vibrations of the aromatic ring.
-
~2850-2960 cm⁻¹: C-H stretching vibrations of the methyl and methoxy groups.
-
~1600 cm⁻¹ and ~1480 cm⁻¹: C=C and C=N stretching vibrations of the quinoline ring.
-
~1250 cm⁻¹: C-O stretching of the methoxy group.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z = 218.21. Fragmentation patterns would be consistent with the structure, likely showing loss of the nitro group and other fragments.
Reactivity and Potential Applications in Drug Development
The quinoline nucleus is a versatile scaffold in drug discovery, with derivatives exhibiting a broad range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.
Potential as an Anticancer Agent
Derivatives of 6-methoxy-8-nitroquinoline have been investigated as potential anticancer agents. For instance, a salt of 6-methoxy-8-nitroquinoline, 6-methoxy-8-nitroquinolinium 2,4-dinitrophenolate, has been shown to inhibit the growth of A549 lung cancer cell lines and HeLa cervical cancer cell lines with IC₅₀ values of 4.23 µg/ml and 6.51 µg/ml, respectively[2]. This suggests that this compound could serve as a valuable starting point for the development of novel anticancer therapeutics.
Role as a Synthetic Intermediate
The related compound, 6-methoxy-8-nitroquinoline, is a well-known intermediate in the synthesis of the antimalarial drug primaquine. The nitro group at the 8-position can be readily reduced to an amino group, which is a key step in the synthesis of primaquine and other 8-aminoquinoline antimalarials. It is plausible that this compound could be utilized in a similar fashion to generate novel 4-methyl substituted 8-aminoquinolines for antimalarial drug discovery programs.
Antibacterial Activity
Derivatives of 8-methoxy-4-methyl-quinoline have been synthesized and evaluated for their antibacterial activity[3]. This suggests that the this compound scaffold could be a promising starting point for the development of new antibacterial agents.
Caption: Potential derivatization and therapeutic applications.
Safety and Handling
This compound should be handled with care, following standard laboratory safety procedures. Based on aggregated GHS data, the compound is classified with the following hazards[1]:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage (Category 1): Causes serious eye damage.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.
Handling Precautions:
-
Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.
-
Work in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a synthetically accessible compound with significant potential for applications in drug discovery, particularly in the fields of oncology and infectious diseases. Its structural similarity to known bioactive molecules, combined with the versatility of the quinoline scaffold for chemical modification, makes it an attractive target for further investigation. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, intended to support and inspire future research endeavors.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. [Link]
-
The Royal Society of Chemistry. Supporting Information For: A Practical and Efficient Synthesis of 4-Aryl-6-methoxyquinolines. [Link]
-
Organic Syntheses. 6-methoxy-8-nitroquinoline. [Link]
-
Taylor & Francis Online. Synthesis, structural characterization, molecular docking and biological evaluation studies on 6-methoxy-8-nitroquinolinium 2,4-dinitrophenolate: a potent lung cancer drug. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). [Link]
-
ResearchGate. 1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. [Link]
-
ResearchGate. (PDF) ChemInform Abstract: A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. [Link]
Sources
An In-depth Technical Guide to 6-Methoxy-4-methyl-8-nitroquinoline: Molecular Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-Methoxy-4-methyl-8-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its molecular structure, explore plausible synthetic pathways with detailed experimental considerations, and discuss its analytical characterization. This document is designed to be a practical resource, blending theoretical principles with actionable insights to support research and development endeavors.
Unveiling the Molecular Architecture: Structure and Properties
This compound possesses a defined molecular structure that dictates its chemical behavior and potential applications.
Molecular Formula: C₁₁H₁₀N₂O₃[1][2]
Molecular Weight: 218.21 g/mol [1][2]
IUPAC Name: this compound[2]
The molecule is built upon a quinoline core, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. The key functional groups that adorn this scaffold and significantly influence its properties are:
-
A methoxy group (-OCH₃) at the 6-position.
-
A methyl group (-CH₃) at the 4-position.
-
A nitro group (-NO₂) at the 8-position.
The interplay of these substituents—the electron-donating methoxy group and the electron-withdrawing nitro group—creates a unique electronic landscape across the aromatic system, impacting its reactivity and potential biological interactions.
Physicochemical Properties (Predicted and Analog-Based)
Direct experimental data for all physicochemical properties of this compound is not extensively available in the public domain. However, based on its structure and data from closely related analogs like 6-methoxy-8-nitroquinoline, we can infer the following properties:
| Property | Value (Predicted/Inferred) | Source |
| Melting Point (°C) | ~158-162 (for 6-methoxy-8-nitroquinoline) | [3] |
| XLogP3 | 2.2 | [2] |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bond Count | 1 |
These properties suggest a compound with moderate lipophilicity and a degree of polarity conferred by the nitro and methoxy groups.
The Art of Synthesis: Constructing this compound
The synthesis of substituted quinolines is a well-established field in organic chemistry, with several named reactions providing versatile routes to this heterocyclic system. For this compound, a plausible and instructive synthetic approach involves a two-step process: the construction of the 4-methyl-6-methoxyquinoline core followed by regioselective nitration.
Building the Core: The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a robust method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[4] In our case, the reaction of p-anisidine with methyl vinyl ketone would yield the desired 4-methyl-6-methoxyquinoline intermediate.
Reaction Scheme:
Caption: Synthesis of the quinoline core via the Doebner-von Miller reaction.
Causality Behind Experimental Choices:
-
p-Anisidine as the Starting Material: The choice of p-anisidine is strategic as it already contains the required methoxy group at the desired position (which will become the 6-position in the quinoline ring).
-
Methyl Vinyl Ketone: This α,β-unsaturated ketone provides the three-carbon unit necessary to form the pyridine ring and introduces the methyl group at the 4-position.
-
Acid Catalysis: An acid catalyst, typically a strong mineral acid like HCl or H₂SO₄, is essential to protonate the carbonyl group of the methyl vinyl ketone, activating it for nucleophilic attack by the aniline. The acidic medium also facilitates the cyclization and dehydration steps.
Experimental Protocol (Illustrative):
This protocol is a generalized representation of a Doebner-von Miller reaction and should be optimized for specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, charge p-anisidine and a suitable acid catalyst (e.g., concentrated hydrochloric acid in ethanol).
-
Addition of the α,β-Unsaturated Ketone: Slowly add methyl vinyl ketone to the stirred reaction mixture from the dropping funnel. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Progression: After the addition is complete, heat the mixture to reflux for several hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution). The product can then be extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to afford pure 4-methyl-6-methoxyquinoline.
Introducing the Nitro Group: Electrophilic Aromatic Substitution
The final step is the regioselective nitration of the 4-methyl-6-methoxyquinoline intermediate. The directing effects of the substituents on the quinoline ring will govern the position of the incoming nitro group. The methoxy group is an activating, ortho-, para-director, while the quinoline nitrogen is deactivating. The 8-position is sterically accessible and electronically favorable for nitration.
Reaction Scheme:
Caption: Introduction of the nitro group via electrophilic aromatic substitution.
Causality Behind Experimental Choices:
-
Nitrating Mixture: A mixture of concentrated nitric acid and sulfuric acid is the standard reagent for nitration. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Temperature Control: Nitration reactions are highly exothermic and must be performed at low temperatures (typically 0-10 °C) to prevent over-nitration and side reactions.
Experimental Protocol (Illustrative):
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring.
-
Addition of the Quinoline: Dissolve the 4-methyl-6-methoxyquinoline in a minimal amount of cold concentrated sulfuric acid and slowly add this solution to the nitrating mixture, ensuring the temperature remains low.
-
Reaction and Quenching: Stir the reaction mixture at low temperature for a specified time. Once the reaction is complete (monitored by TLC), carefully pour the mixture onto crushed ice to quench the reaction.
-
Isolation and Purification: The precipitated product is collected by filtration, washed thoroughly with water to remove any residual acid, and then dried. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Analytical Characterization: The Molecular Fingerprint
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the methyl protons, and the methoxy protons. The chemical shifts and coupling patterns of the aromatic protons would be crucial in confirming the substitution pattern. For instance, the proton at C5 would likely appear as a doublet, coupled to the proton at C7. The proton at C2 would also be a distinct singlet. The methyl and methoxy protons would appear as sharp singlets in the upfield region of the spectrum.
-
¹³C NMR: The carbon NMR spectrum would display eleven distinct signals corresponding to the eleven carbon atoms in the molecule. The chemical shifts of the carbons would be influenced by the attached functional groups, with the carbons bearing the nitro and methoxy groups showing characteristic downfield and upfield shifts, respectively.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound would include:
-
C-H stretching (aromatic and aliphatic): Around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
-
C=C and C=N stretching (aromatic): In the 1600-1450 cm⁻¹ region.
-
N-O stretching (nitro group): Strong, characteristic absorptions around 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric).[5][6]
-
C-O stretching (methoxy group): Around 1250-1000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak at m/z = 218.21, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: The fragmentation pattern would likely involve the loss of the nitro group (NO₂), the methoxy group (OCH₃), and potentially the methyl group (CH₃). The fragmentation of the quinoline ring itself would also contribute to the overall spectrum. Analysis of these fragments can provide further confirmation of the structure.[7][8][9][10]
Potential Applications and Field-Proven Insights
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[11] The presence of the nitro group in this compound suggests potential for applications in areas where electron-deficient systems are advantageous.
-
Anticancer Research: Nitroaromatic compounds are known to be bioreducible and can generate reactive oxygen species under hypoxic conditions, a characteristic of solid tumors. This makes them potential candidates for the development of hypoxia-activated prodrugs. Indeed, a derivative, 6-Methoxy-8-nitroquinolinium 2,4-dinitrophenolate, has been shown to inhibit the growth of A549 lung cancer cell lines.[12]
-
Antimicrobial Agents: The quinoline core is found in many antibacterial and antifungal agents. The specific substitution pattern of this compound may confer unique antimicrobial properties that warrant investigation. While direct data is limited, related 6-methoxyquinoline derivatives have shown antimicrobial activity.[13]
The insights from structurally similar compounds suggest that this compound is a promising candidate for further biological evaluation. Its synthesis is achievable through established organic chemistry reactions, and its characterization can be definitively performed using standard analytical techniques. This guide provides a solid foundation for researchers to embark on the synthesis and exploration of this intriguing molecule.
References
-
Doebner–Miller reaction. In: Wikipedia [Internet]. 2023 [cited 2024 Jan 15]. Available from: [Link]
- Geetha, R., Meera, M. R., Premkumar, R., Prakash, P. A., & Jaabir, M. S. M. (2023). Synthesis, structural characterization, molecular docking and biological evaluation studies on 6-methoxy-8-nitroquinolinium 2,4-dinitrophenolate: a potent lung cancer drug. Journal of Biomolecular Structure and Dynamics, 1-17.
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]
-
Mass Spectra of oxygenated quinolines. Canadian Science Publishing. Available from: [Link]
-
Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Nature. Available from: [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available from: [Link]
-
FTIR spectrum of 2-methoxy-4-nitroaniline. ResearchGate. Available from: [Link]
-
6-Methyl-8-nitroquinoline - Optional[FTIR] - Spectrum. SpectraBase. Available from: [Link]
-
6-methoxy-8-nitroquinoline. Organic Syntheses Procedure. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
6-methoxy-8-nitroquinoline - 85-81-4, C10H8N2O3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available from: [Link]
Sources
- 1. 6-METHOXY-4-METHYL-8-NITRO-QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C11H10N2O3 | CID 227823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceready.com.au [scienceready.com.au]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Unveiling the Pharmacological Potential: A Technical Guide to 6-Methoxy-4-methyl-8-nitroquinoline
Abstract
The quinoline scaffold remains a cornerstone in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities. This technical guide delves into the potential pharmacological landscape of a specific derivative, 6-Methoxy-4-methyl-8-nitroquinoline. While direct and extensive research on this particular molecule is emerging, this document synthesizes current knowledge, extrapolates from structurally analogous compounds, and provides a robust framework for future investigation. We will explore its synthesis, putative anticancer and antimicrobial properties, and the underlying mechanistic pathways that may govern its activity. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic promise of novel quinoline derivatives.
Introduction: The Quinoline Moiety in Drug Discovery
Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents. Its derivatives have demonstrated a remarkable range of pharmacological effects, including antimalarial, antibacterial, antifungal, and anticancer activities. The electronic properties and the ability of the quinoline ring system to intercalate with DNA and interact with various enzymatic targets contribute to its diverse bioactivities. The strategic placement of substituents on the quinoline core allows for the fine-tuning of these properties, leading to the development of potent and selective drug candidates. This guide focuses on this compound, a derivative with specific substitutions that suggest a compelling potential for biological activity.
Synthesis of this compound
The synthesis of this compound can be achieved through modifications of established reactions for quinoline synthesis, such as the Skraup-Doebner-von Miller reaction or related cyclization methods.
A plausible synthetic route involves the reaction of an appropriately substituted aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst and an oxidizing agent. One documented method involves the reaction of 4-amino-2-(3-fluorophenyloxy)-5-nitroanisole with 3-buten-2-one in the presence of phosphoric acid and orthoarsenic acid at elevated temperatures.[1]
Illustrative Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Synthetic Protocol
A general procedure for a related synthesis is as follows:
-
To a mixture of 0.86 mmol of the substituted p-nitroaniline and 1.74 mmol of orthoarsenic acid in 3 mL of 85% phosphoric acid, heat the mixture to 120°C.[1]
-
Add 1.3 mmol of 3-buten-2-one dropwise to the heated solution.[1]
-
Maintain stirring for 30 minutes. The solution will typically darken.[1]
-
Pour the reaction mixture onto a mixture of ice and water.
-
Basify the solution to a pH of approximately 10 using a 2N NaOH solution.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the final product.[1]
Potential Anticancer Activity
The quinoline core is a well-established pharmacophore in the design of anticancer agents. The planar nature of the quinoline ring allows for intercalation into DNA, while various substituents can facilitate interactions with key enzymes involved in cancer cell proliferation and survival.
Postulated Mechanism of Action: p38 MAPK Inhibition
Research on the hydrogen sulfate salt of the closely related 6-methoxy-8-nitroquinoline has indicated a potential mechanism of action involving the inhibition of human p38α Mitogen-Activated Protein Kinase 14 (MAPK14). This kinase is a key component of the p38 MAPK signaling pathway, which plays a crucial role in cellular responses to stress and is implicated in the progression of several cancers, including cervical cancer.
The p38 MAPK pathway is a critical signaling cascade that regulates the production of pro-inflammatory cytokines and controls gene expression, cell differentiation, and apoptosis.[2] Dysregulation of this pathway is a hallmark of many inflammatory diseases and cancers, making it a prime target for therapeutic intervention.
p38 MAPK Signaling Pathway
Caption: Putative inhibition of the p38 MAPK signaling pathway.
In Vitro Cytotoxicity Evaluation
The cytotoxic potential of this compound can be assessed against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for measuring cellular metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and incubate for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 4 hours.[3] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data from a Structurally Related Compound
A study on 6-Methoxy-8-nitroquinoline hydrogen sulfate demonstrated its in vitro cytotoxicity against human cervical cancer cell lines (ME180) and human breast cancer cell lines (MDA-MB-231).[2] The findings suggested that this related molecule inhibits the cervical cancer cell lines more effectively than the breast cancer cell lines.[2]
| Compound | Cell Line | Activity |
| 6-Methoxy-8-nitroquinoline hydrogen sulfate | ME180 (Cervical Cancer) | Higher Inhibition |
| 6-Methoxy-8-nitroquinoline hydrogen sulfate | MDA-MB-231 (Breast Cancer) | Lower Inhibition |
Table 1: Comparative cytotoxicity of a related 6-methoxy-8-nitroquinoline derivative.[2]
Potential Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents. The mechanism of action for many quinoline-based antimicrobials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair. The presence of a nitro group, as in this compound, can also contribute to antimicrobial activity through various mechanisms, including the generation of reactive nitrogen species.
Assessment of Antimicrobial Susceptibility
The antimicrobial potential of this compound can be determined by assessing its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi. The broth microdilution method is a standard and quantitative technique for this purpose.
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[5]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[5]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).[5]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[5]
Antimicrobial Screening Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Expected Spectrum of Activity
Based on the activities of other nitroquinolines and methoxyquinoline derivatives, it is plausible that this compound could exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal species. For instance, various 6-methoxyquinoline derivatives have shown moderate activity against a wide range of selected microorganisms.[6][7]
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. The existing, albeit limited, data on structurally similar compounds suggests a compelling potential for both anticancer and antimicrobial activities. The putative mechanism of action for its anticancer effects, through the inhibition of the p38 MAPK pathway, warrants further investigation.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the cytotoxicity of this compound against a broader panel of cancer cell lines and its antimicrobial activity against a diverse range of pathogens.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound. This includes confirming its inhibitory activity against p38 MAPK and investigating other potential mechanisms.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues to identify key structural features that contribute to its biological activity and to optimize its potency and selectivity.
-
In Vivo Efficacy and Safety: Assessing the therapeutic efficacy and toxicological profile of the compound in preclinical animal models.
This technical guide provides a foundational framework for initiating and guiding these future investigations. The exploration of this compound and its derivatives could lead to the discovery of novel and effective treatments for cancer and infectious diseases.
References
-
Organic Syntheses Procedure. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
-
Geetha, R., Meera, M. R., Vijayakumar, C., Premkumar, R., Prakash, P. A., & Jaabir, M. S. M. (n.d.). Synthesis, Spectroscopic Characterization, Molecular Docking and in Vitro Cytotoxicity Evaluation Studies on 6-Methoxy-8-Nitroquinoline Hydrogen Sulphate: A Novel Cervical Cancer Drug. Taylor & Francis Online. Retrieved from [Link]
-
Abulkhair, H. S., El-Gazzar, M. G., & Ahmed, M. F. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate. Retrieved from [Link]
-
Priebe, A., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PMC - NIH. Retrieved from [Link]
Sources
- 1. 6-METHOXY-4-METHYL-8-NITRO-QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bds.berkeley.edu [bds.berkeley.edu]
- 4. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 7. rr-asia.woah.org [rr-asia.woah.org]
Navigating the Risks: A Technical Safety and Hazard Guide to 6-Methoxy-4-methyl-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
6-Methoxy-4-methyl-8-nitroquinoline is a substituted quinoline derivative, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. Its structural features, including the nitro group and the quinoline core, suggest potential biological activity, making it a valuable intermediate in the synthesis of novel therapeutic agents. However, these same features are harbingers of potential physiological and chemical hazards. This guide provides a comprehensive analysis of the safety and hazard information for this compound (CAS No. 64992-56-9), offering in-depth insights for its safe handling, storage, and disposal in a research and development setting.
Chemical and Physical Identity
A foundational aspect of laboratory safety is the unambiguous identification of a chemical and its fundamental properties.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 64992-56-9 | PubChem |
| Molecular Formula | C11H10N2O3 | PubChem |
| Molecular Weight | 218.21 g/mol | PubChem |
| Canonical SMILES | CC1=C2C=C(C=C(C2=NC=C1)[O-])OC | PubChem |
| InChI Key | KPCFAJYWXDJETH-UHFFFAOYSA-N | PubChem |
Section 1: Hazard Identification and Toxicological Profile
Based on aggregated data from multiple suppliers, this compound is classified as a hazardous substance with significant acute and chronic risks. The primary hazards are associated with its toxicity upon ingestion, and its irritant properties towards skin, eyes, and the respiratory system.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | Danger |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | Danger |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | Warning |
Source: PubChem
Toxicological Insights: The "Why" Behind the Hazards
The toxicity profile of this compound is largely attributable to its nitroaromatic and quinoline functionalities.
-
Serious Eye Damage (H318): The classification as causing serious eye damage indicates that contact can lead to irreversible injury, including corneal damage and potential loss of vision. This is a common hazard for many nitrogen-containing heterocyclic compounds.
-
Skin and Respiratory Irritation (H315 & H335): As a fine chemical powder, airborne particles can be easily inhaled, leading to irritation of the respiratory tract. Direct contact with the skin can cause local irritation and inflammation.
It is critical to note that many nitroaromatic compounds are also suspected or known mutagens and carcinogens due to their ability to form DNA adducts after metabolic activation.[1] While specific carcinogenicity data for this compound is not available, this potential long-term hazard should inform all handling procedures.
Section 2: Prudent Handling and Exposure Control
Given the significant hazards, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and strict operational protocols, is mandatory.
Engineering Controls: The First Line of Defense
All work with this compound must be conducted in a well-ventilated area.
-
Chemical Fume Hood: All weighing and solution preparation activities should be performed inside a certified chemical fume hood to minimize the risk of inhalation.
-
Ventilation: General laboratory ventilation should be sufficient to maintain low background levels of any potential airborne contaminants.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection of appropriate PPE is crucial to prevent direct contact with the compound.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. Given the "serious eye damage" classification, the use of a full-face shield is strongly recommended, especially when handling larger quantities or when there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn at all times. Gloves should be inspected for any signs of degradation before use and disposed of immediately after handling the compound.
-
Body Protection: A laboratory coat is mandatory. For tasks with a higher risk of contamination, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: In situations where a fume hood is not available or if there is a potential for significant aerosolization, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Safe Handling Workflow
The following diagram outlines a logical workflow for the safe handling of this compound.
Caption: A stepwise workflow for the safe handling of this compound.
Section 3: Emergency Procedures: Preparedness and Response
Rapid and appropriate response to an exposure or spill is critical to mitigating harm.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 30 minutes, holding the eyelids open to ensure thorough rinsing of all surfaces.[2][3][4] Seek immediate medical attention from an ophthalmologist.[2][4] Do not delay irrigation.[4] The use of topical anesthetic drops can aid in keeping the eye open during irrigation.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response
-
Small Spills: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place the material in a sealed, labeled container for disposal. Clean the spill area with a suitable decontaminating solution.
-
Large Spills: Evacuate the area. Prevent the spread of the spill. Contact your institution's environmental health and safety department for assistance with cleanup.
Firefighting Measures
While specific fire data for this compound is limited, general guidance for nitro compounds should be followed.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5] Water spray can be used to cool containers.[5]
-
Unsuitable Extinguishing Media: A direct water jet may spread the material.
-
Specific Hazards: Combustion may produce toxic gases, including oxides of nitrogen and carbon monoxide.[6] Aromatic nitro compounds can have explosive tendencies, especially in the presence of a base or when heated under confinement.[5]
Section 4: Storage, Stability, and Disposal
Proper storage and disposal are essential for long-term safety and environmental protection.
Storage Conditions
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases. Contamination can lower the thermal stability of nitro compounds.[7]
Chemical Stability
The compound is expected to be stable under recommended storage conditions. However, nitroaromatic compounds can be thermally sensitive and may decompose exothermically at elevated temperatures.[7]
Disposal Considerations
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
This material should be treated as hazardous waste. Do not dispose of it in the regular trash or down the drain.
-
Contaminated packaging should be handled in the same manner as the product itself.
Conclusion: A Commitment to Safety
This compound is a valuable chemical intermediate with a significant hazard profile. A thorough understanding of its toxicological properties, coupled with the diligent implementation of robust safety protocols, is paramount for the protection of researchers and the environment. This guide serves as a comprehensive resource to foster a culture of safety in the handling and use of this and other similarly hazardous compounds in the pursuit of scientific advancement.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Science.gov. carcinogen 4-nitroquinoline 1-oxide: Topics by Science.gov. [Link]
-
New Drug Approvals. Tafenoquine. [Link]
-
DTIC. Preparation of Chemicals and Bulk Drug Substances for the U.S. Army Drug Development Program. [Link]
-
New Drug Approvals. Abiraterone acetate, アビラテロン酢酸エステル. [Link]
-
New Drug Approvals. Tafenoquine. [Link]
-
DTIC. ASH STEVENS INC. [Link]
-
Dr M McKellar. Emergency Treatment of Chemical Eye Injuries. [Link]
-
Science.gov. raney nickel catalyst: Topics by Science.gov. [Link]
-
ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds. [Link]
-
Tradeindia. This compound Cas:64992-56-9 - Grade. [Link]
-
PMC. Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]
-
MDPI. Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. [Link]
-
RSC Publishing. Prescribed drugs containing nitrogen heterocycles: an overview. [Link]
-
PMC. Prescribed drugs containing nitrogen heterocycles: an overview. [Link]
-
ResearchGate. Nitrogen-Containing Heterocycles in Agrochemicals. [Link]
-
PubMed. Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. [Link]
-
Science and Education Publishing. Evaluating Class B Fire Extinguishing Efficacies of Organic Nitro Compounds Based Aerosol Forming Compositions. [Link]
-
Don't Forget the Bubbles. How to manage chemical eye injuries. [Link]
-
RCEMLearning. Chemical Eye Injuries in the ED. [Link]
-
PMC. Chemical eye injury: pathophysiology, assessment and management. [Link]
-
ILO Encyclopaedia of Occupational Health and Safety. Nitrocompounds, Aliphatic. [Link]
-
ResearchGate. Major mechanisms of toxicity of nitroaromatic compounds. [Link]
-
novoMOF. Sensing nitroaromatic explosives in the gas phase. [Link]
-
Emergency care assessment and treatment. Ocular presentations. [Link]
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drmalcolmmckellar.co.nz [drmalcolmmckellar.co.nz]
- 3. dontforgetthebubbles.com [dontforgetthebubbles.com]
- 4. rcemlearning.co.uk [rcemlearning.co.uk]
- 5. NITROPHENOLS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: 6-Methoxy-4-methyl-8-nitroquinoline as a Versatile Intermediate in Drug Discovery
Introduction: The Quinoline Scaffold and the Strategic Importance of 6-Methoxy-4-methyl-8-nitroquinoline
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline scaffold allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. This compound is a key heterocyclic building block, engineered with specific substituents that make it an exceptionally valuable intermediate for the synthesis of novel drug candidates.
The electron-donating methoxy group at the 6-position and the methyl group at the 4-position modulate the electronic properties and steric profile of the quinoline core. However, the true synthetic potential of this molecule lies in the 8-nitro group. This versatile functional group can be readily reduced to a primary amine (8-aminoquinoline), which serves as a critical handle for a wide array of chemical transformations. This opens the door to the creation of diverse libraries of compounds for high-throughput screening and lead optimization.[2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound as a pivotal intermediate in the drug discovery workflow.
Physicochemical Properties and Safety Data
A summary of the key properties of this compound is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| Molecular Formula | C₁₁H₁₀N₂O₃ | PubChem[4] |
| Molecular Weight | 218.21 g/mol | PubChem[4] |
| CAS Number | 64992-56-9 | PubChem[4] |
Safety Information: this compound is classified as toxic if swallowed, causes skin irritation, and causes serious eye damage. It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a modified Skraup reaction. This classic method involves the reaction of an aniline derivative with glycerol, an oxidizing agent, and a dehydrating agent, typically sulfuric acid.[5]
Synthetic Workflow
Caption: Synthetic scheme for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for similar quinoline syntheses.[6][7]
Materials:
-
4-Methoxy-2-nitroaniline
-
Methyl vinyl ketone
-
Phosphoric acid (85%)
-
Arsenic acid (H₃AsO₄)
-
Dichloromethane
-
Hexane
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxy-2-nitroaniline (1.0 eq) and arsenic acid (2.0 eq) to 85% phosphoric acid.
-
Heating: Heat the mixture to 120°C with vigorous stirring.
-
Addition of Ketone: Add methyl vinyl ketone (1.5 eq) dropwise to the heated reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at 120°C for 30-60 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the dark solution to cool to room temperature.
-
Carefully pour the reaction mixture onto a mixture of ice and water.
-
Basify the solution to a pH of approximately 10 with a 2N NaOH solution.
-
Extract the aqueous layer three times with dichloromethane.
-
-
Purification:
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield this compound as a solid.
-
Application as a Synthetic Intermediate: The Gateway to 8-Aminoquinolines
The primary utility of this compound in drug discovery lies in its role as a precursor to 6-methoxy-4-methylquinolin-8-amine. The reduction of the nitro group to an amine is a facile and high-yielding transformation that unlocks a plethora of subsequent derivatization possibilities. 8-Aminoquinolines are a privileged class of compounds, most notably recognized for their antimalarial activity.[2][3][8]
Reduction of the Nitro Group: Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. 8 aminoquinolines | PPT [slideshare.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C11H10N2O3 | CID 227823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. 6-METHOXY-4-METHYL-8-NITRO-QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
Advanced Chromatographic Strategies for the Analysis of 6-Methoxy-4-methyl-8-nitroquinoline: A Guide for Drug Development Professionals
Abstract
This technical guide provides detailed application notes and robust protocols for the quantitative analysis of 6-Methoxy-4-methyl-8-nitroquinoline, a key heterocyclic compound with potential applications in pharmaceutical research and development. We present two orthogonal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine purity and content analysis, and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and sensitive impurity profiling. This document is designed to equip researchers, scientists, and drug development professionals with the necessary tools to implement reliable and accurate analytical methods for this compound, ensuring data integrity and supporting regulatory compliance.
Introduction: The Analytical Imperative for this compound
This compound is a substituted quinoline derivative, a class of compounds renowned for its broad spectrum of biological activities and prevalence in medicinal chemistry. The precise and accurate determination of this compound is paramount for ensuring the quality, safety, and efficacy of any potential drug product. This involves not only quantifying the active pharmaceutical ingredient (API) but also identifying and controlling potential impurities and degradation products.
This guide provides a comprehensive analytical framework, detailing two powerful and complementary chromatographic techniques. The choice between HPLC and GC-MS will depend on the specific analytical challenge, such as the volatility and thermal stability of the analyte and the required sensitivity and selectivity.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is the foundation for developing robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [1] |
| Molecular Weight | 218.21 g/mol | [1] |
| Appearance | Yellow crystalline powder | Inferred from related compounds |
| XLogP3 | 2.2 | [1] |
| Solubility | More soluble in organic solvents (e.g., ethanol, DMSO) than in water. | Inferred from related compounds |
The XLogP3 value of 2.2 indicates a moderate level of lipophilicity, making the compound suitable for reversed-phase HPLC. Its predicted volatility and thermal stability, based on its structure, also allow for analysis by GC-MS.
High-Performance Liquid Chromatography (HPLC-UV) Method
3.1. Rationale for Method Development
Reversed-phase HPLC is the workhorse of the pharmaceutical industry for purity and assay testing. Given the moderate polarity of this compound, a C18 stationary phase is selected to provide sufficient hydrophobic retention. A mobile phase consisting of acetonitrile and water offers a good balance of solvent strength and UV transparency. A slightly acidic mobile phase is chosen to ensure the consistent protonation state of the quinoline nitrogen, leading to sharper peaks and reproducible retention times.
The UV detection wavelength is selected based on the characteristic strong absorbance of the quinoline ring system, which typically exhibits maxima around 230-240 nm and 310-370 nm.[2] For this method, 240 nm is chosen to ensure high sensitivity.
3.2. HPLC-UV Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
3.3. Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.
Caption: HPLC-UV workflow for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
4.1. Rationale for Method Development
GC-MS provides a higher degree of specificity compared to HPLC-UV, making it an excellent tool for unequivocal identification and for the analysis of volatile and semi-volatile impurities. The selection of a mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, offers good selectivity for a wide range of compounds, including aromatic and heterocyclic molecules.
A temperature-programmed elution is employed to ensure the efficient separation of the target analyte from any potential impurities with different volatilities. Electron ionization (EI) is chosen for its ability to generate reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.
4.2. GC-MS Protocol
Instrumentation:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-350 |
4.3. Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with ethyl acetate.
-
Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.
Caption: GC-MS workflow for the analysis of this compound.
Method Validation
Both the HPLC-UV and GC-MS methods should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] The validation should encompass the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentration levels should be used.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This should include repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The HPLC-UV and GC-MS methods detailed in this application note provide a robust and reliable framework for the analysis of this compound in a drug development setting. The HPLC method is well-suited for routine quality control, including purity and content uniformity testing. The GC-MS method offers a higher level of specificity, making it ideal for confirmatory analysis and the identification of unknown impurities. The successful implementation and validation of these methods will ensure the generation of high-quality analytical data, which is essential for regulatory submissions and for guaranteeing the safety and efficacy of potential pharmaceutical products.
References
-
PubChem. Compound Summary for CID 227823, this compound. National Center for Biotechnology Information. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ResearchGate. (n.d.). UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. [Link]
Sources
Topic: High-Purity Isolation of 6-Methoxy-4-methyl-8-nitroquinoline for Advanced Research Applications
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
6-Methoxy-4-methyl-8-nitroquinoline is a key heterocyclic intermediate in the synthesis of various pharmacologically active molecules and functional materials. The purity of this starting material is paramount, as contaminants can lead to significant downstream complications, including altered reaction kinetics, formation of undesirable side-products, and compromised biological activity in final compounds. This document provides a comprehensive guide to the laboratory-scale purification of this compound, detailing two robust methods: optimized recrystallization and silica gel column chromatography. We delve into the causal science behind each procedural step, offering field-proven insights to empower researchers in achieving superior purity and yield. This guide is intended for chemists, material scientists, and drug development professionals who require a reliable and well-characterized source of this critical building block.
Compound Profile & Safety Mandates
Before commencing any laboratory work, a thorough understanding of the subject compound's properties and associated hazards is essential.
Physicochemical Properties
The key properties of this compound are summarized below. These values are critical for selecting appropriate solvents and analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₃ | PubChem[1] |
| Molecular Weight | 218.21 g/mol | PubChem[1] |
| Appearance | Brown or Yellow Crystalline Solid | ChemicalBook[2], ECHEMI[3] |
| Melting Point | Approx. 158-160 °C (for the related 6-methoxy-8-nitroquinoline) | Organic Syntheses[4], Sigma-Aldrich |
| Solubility | Soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate.[2][4] Limited solubility in methanol and poor solubility in water.[4][5] |
Critical Safety Protocols
This compound and related nitroaromatic compounds must be handled with care. The following GHS hazard classifications have been reported for this compound.[1]
-
H301 (Toxic if swallowed): Do not ingest. Wash hands thoroughly after handling.
-
H315 (Causes skin irritation): Avoid contact with skin.
-
H318 (Causes serious eye damage): Wear safety goggles or a face shield.
-
H335 (May cause respiratory irritation): Handle only in a well-ventilated fume hood.
Mandatory Personal Protective Equipment (PPE): A lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles are required at all times.
Strategic Approach to Purification
The optimal purification strategy depends on the nature and quantity of impurities present in the crude material. Post-synthesis, the primary contaminants are often unreacted starting materials, colored polymeric byproducts from the Skraup or Doebner-von Miller reaction, and positional isomers.[6] Our recommended workflow provides two validated methods to address these challenges.
Caption: Integrated workflow for the purification of this compound.
Method 1: Optimized Recrystallization Protocol
Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample. It relies on the differential solubility of the compound and its contaminants in a chosen solvent at different temperatures.[7] For this compound, a mixed solvent system or a chloroform-based system is effective.
Step-by-Step Procedure
-
Solvent Selection: Place approximately 20-30 mg of the crude solid into a test tube. Add a few drops of a potential solvent (e.g., ethanol, ethyl acetate, chloroform). A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[8] Chloroform is a documented effective solvent for the closely related 6-methoxy-8-nitroquinoline.[4]
-
Dissolution: Transfer the bulk crude material to an appropriately sized Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture gently on a hotplate with magnetic stirring. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Scientist's Note: Using the minimum volume of solvent is critical for maximizing recovery. An excessively dilute solution may fail to crystallize upon cooling.[8]
-
-
Decolorization (Optional): If the solution is highly colored (a common issue with quinoline syntheses), add a small amount (1-2% of the solute's weight) of activated charcoal to the hot solution.[8]
-
Rationale: Activated charcoal has a high surface area that adsorbs large, colored, polymeric impurities.[8]
-
-
Hot Filtration: If charcoal was used, or if insoluble impurities are visible, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the solid impurities.
-
Rationale: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would decrease the yield.[4]
-
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.[8]
-
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product should be a light tan or yellow crystalline solid.
Method 2: Silica Gel Column Chromatography Protocol
When recrystallization is insufficient to remove impurities, particularly those with similar solubility profiles, column chromatography is the method of choice.[9] This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[10]
Step-by-Step Procedure
-
Eluent System Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system that provides good separation of the desired compound from its impurities. A mixture of hexane and ethyl acetate (e.g., 2:1 ratio) has been shown to be effective.[2] The target compound should have an Rf value of approximately 0.3-0.4 for optimal separation.
-
Column Packing: Prepare a chromatography column with silica gel using the chosen eluent system (wet slurry method is recommended). Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If the compound's solubility in the eluent is low, it can be adsorbed onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the sample through the column with the mobile phase. Maintain a constant flow rate and collect fractions in an ordered series of test tubes.
-
Scientist's Note: The separation can be monitored by spotting fractions onto TLC plates and visualizing under UV light.
-
-
Fraction Pooling and Solvent Removal: Combine the fractions that contain the pure product, as determined by TLC analysis. Remove the solvent from the pooled fractions using a rotary evaporator.
-
Final Product Characterization: The resulting solid should be analyzed for purity.
Purity Verification
A self-validating protocol requires rigorous confirmation of the final product's purity.
| Technique | Purpose | Expected Result |
| Thin-Layer Chromatography (TLC) | Rapid purity check | A single spot under UV visualization. |
| Melting Point Analysis | Assess purity and identity | A sharp melting point range close to the literature value. Impurities typically broaden and depress the melting point.[11] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis | A single major peak in the chromatogram. This method can be adapted from protocols for similar nitroquinolines.[12] |
| NMR Spectroscopy | Structural confirmation | The ¹H and ¹³C NMR spectra should match the expected structure of this compound. |
References
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Chemical Synthesis Database. (2025). 6-methoxy-2,4-dimethyl-8-nitroquinoline. Available at: [Link]
-
Solubility of Things. (n.d.). 6-Methoxy-8-nitroquinoline. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 8-Nitroquinoline on Newcrom R1 HPLC column. Available at: [Link]
-
ChemSynthesis. (2025). 6-methoxy-8-nitroquinoline. Available at: [Link]
-
Moravek. (n.d.). How Is Chromatography Used for Purification?. Available at: [Link]
-
Teledyne ISCO. (2019, October 29). General Chromatographic Techniques for Natural Products Purification. YouTube. Available at: [Link]
Sources
- 1. This compound | C11H10N2O3 | CID 227823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-METHOXY-4-METHYL-8-NITRO-QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 6-Methoxy-8-nitroquinoline | 85-81-4 | Benchchem [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. moravek.com [moravek.com]
- 10. youtube.com [youtube.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. Separation of 8-Nitroquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes & Protocols: Strategic Derivatization of 6-Methoxy-4-methyl-8-nitroquinoline for Drug Discovery
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The specific molecule, 6-Methoxy-4-methyl-8-nitroquinoline, represents a highly versatile starting material for the generation of diverse chemical libraries. Its strategic substitution pattern—an electron-donating methoxy group, an electron-withdrawing nitro group, and a reactive methyl group—provides multiple handles for chemical modification. This document provides a comprehensive guide for researchers, detailing key techniques and step-by-step protocols for creating derivatives of this powerful scaffold. We will explore the chemical logic behind various synthetic transformations, focusing on the reduction of the nitro group, nucleophilic aromatic substitution, and modern cross-coupling reactions.
Introduction: The Strategic Value of the this compound Scaffold
This compound is not merely a chemical intermediate; it is a rationally designed platform for combinatorial chemistry and lead optimization in drug discovery. The interplay of its functional groups governs the reactivity of the quinoline ring system:
-
The 8-Nitro Group: As a potent electron-withdrawing group, it serves two primary functions. First, it strongly activates the quinoline ring for nucleophilic aromatic substitution (SNAr) reactions.[3][4] Second, it can be readily reduced to a primary amine (8-aminoquinoline), a critical pharmacophore in its own right and a versatile point for further derivatization.
-
The 6-Methoxy Group: This electron-donating group modulates the electronic properties of the benzene portion of the scaffold, influencing both reactivity and the pharmacokinetic profile (e.g., solubility, metabolic stability) of the final derivatives.
-
The 4-Methyl Group: While less reactive than the other sites, this position can be targeted for functionalization, potentially influencing the steric interactions of the molecule with its biological target.
The synthesis of the core scaffold is often achieved through a modified Skraup reaction, a classic method for quinoline synthesis involving the reaction of an aniline with glycerol, an acid, and an oxidizing agent.[5][6] This guide will focus on the subsequent derivatization of this pre-formed core.
Core Derivatization Workflow
The generation of a diverse library from this compound can be systematically approached by targeting its key functional groups in a logical sequence. The following diagram outlines the primary strategic pathways.
Caption: Primary synthetic pathways for derivatizing this compound.
Protocol I: Reduction of the 8-Nitro Group
The transformation of the 8-nitro group to an 8-amino group is arguably the most critical first step in many derivatization schemes. The resulting aromatic amine is a versatile nucleophile, enabling a vast array of subsequent reactions.
Principle and Rationale: The reduction of an aromatic nitro group is a well-established transformation. Common methods include catalytic hydrogenation or the use of metallic reducing agents in acidic media, such as tin(II) chloride (SnCl₂). The choice of reagent depends on the presence of other reducible functional groups in the molecule and desired scalability. For this scaffold, SnCl₂ in ethanol or ethyl acetate is a reliable and high-yielding method that is tolerant of the methoxy group and the quinoline nitrogen.
Experimental Protocol: Synthesis of 8-Amino-6-methoxy-4-methylquinoline
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.18 g, 10 mmol).
-
Reagent Addition: Add ethanol (100 mL) to the flask and stir to create a suspension. To this suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol) in one portion.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase until the starting material spot has completely disappeared.
-
Work-up (Quenching): Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing crushed ice (approx. 200 g).
-
Basification: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 2M sodium hydroxide (NaOH) solution to the mixture with stirring until the pH is ~8-9. This will precipitate tin salts as tin hydroxide.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). The product will move into the organic phase.
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, purify by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the product as a pale yellow solid.
Expected Outcome: This protocol typically yields 8-Amino-6-methoxy-4-methylquinoline in high yields (85-95%). The product should be characterized by NMR and Mass Spectrometry to confirm its identity.
| Parameter | Value |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| Typical Yield | 85-95% |
| Appearance | Pale yellow solid |
Protocol II: Nucleophilic Aromatic Substitution (SNAr)
The powerful electron-withdrawing effect of the 8-nitro group activates the C5 and C7 positions for nucleophilic attack, allowing for the displacement of a suitable leaving group, typically a halide. This requires a precursor, such as 5-bromo- or 7-bromo-6-methoxy-4-methyl-8-nitroquinoline.
Principle and Rationale: The SNAr mechanism involves a two-step addition-elimination process.[3][7] A nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The negative charge in this complex is delocalized onto the nitro group, which is a critical stabilizing interaction.[4][9] In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. This reaction is highly effective for introducing amines, alkoxides, and thiolates.
Experimental Protocol: Synthesis of 5-(Piperidin-1-yl)-6-methoxy-4-methyl-8-nitroquinoline
(Note: This protocol assumes the availability of 5-Bromo-6-methoxy-4-methyl-8-nitroquinoline as the starting material.)
-
Reaction Setup: In a sealed microwave vial, combine 5-Bromo-6-methoxy-4-methyl-8-nitroquinoline (297 mg, 1 mmol), piperidine (128 mg, 1.5 mmol), and potassium carbonate (K₂CO₃) (276 mg, 2 mmol).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (5 mL).
-
Reaction Execution: Seal the vial and heat the mixture in a microwave reactor to 120°C for 30 minutes. Alternatively, the reaction can be heated conventionally at 120°C for 6-8 hours. Monitor by TLC or LC-MS.
-
Work-up: After cooling, pour the reaction mixture into water (50 mL) and extract with dichloromethane (3 x 30 mL).
-
Washing and Drying: Combine the organic layers, wash with water (2 x 30 mL) to remove residual DMF, followed by brine (1 x 30 mL). Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 0-50% ethyl acetate in hexane) to afford the desired product.
Caption: Workflow for the SNAr derivatization of the quinoline core.
Protocol III: Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds, offering unparalleled scope and efficiency.[10] For the quinoline scaffold, reactions like the Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings are particularly powerful for introducing aryl, heteroaryl, and diverse amine functionalities.[10][11]
Principle and Rationale: These reactions typically involve the coupling of an organohalide (or triflate) with a partner reagent (e.g., a boronic acid for Suzuki, an amine for Buchwald-Hartwig) in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination to form the product and regenerate the catalyst. The choice of catalyst, ligand, base, and solvent is crucial for success and must be optimized for the specific substrates.
Experimental Protocol: Suzuki Coupling for the Synthesis of 5-Phenyl-6-methoxy-4-methyl-8-nitroquinoline
(Note: This protocol also assumes the availability of 5-Bromo-6-methoxy-4-methyl-8-nitroquinoline.)
-
Reaction Setup: To a Schlenk flask, add 5-Bromo-6-methoxy-4-methyl-8-nitroquinoline (297 mg, 1 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (K₃PO₄) (425 mg, 2 mmol).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (58 mg, 0.05 mmol).
-
Solvent and Degassing: Add a 4:1 mixture of dioxane and water (10 mL). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction Execution: Heat the reaction mixture to 90°C under an inert atmosphere for 12 hours. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL). Separate the layers.
-
Extraction and Drying: Extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluting with a gradient of 0-30% ethyl acetate in hexane) to yield the 5-phenyl derivative.
| Reagent Class | Example Reagent | Purpose |
| Aryl Halide | 5-Bromo-6-methoxy-4-methyl-8-nitroquinoline | Electrophilic partner |
| Coupling Partner | Phenylboronic Acid | Nucleophilic partner |
| Catalyst | Pd(PPh₃)₄ | Facilitates C-C bond formation |
| Base | K₃PO₄ | Activates boronic acid, neutralizes acid byproduct |
| Solvent | Dioxane/Water | Solubilizes reagents, facilitates catalytic cycle |
Analytical Characterization
All synthesized derivatives must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[12]
Conclusion
The this compound scaffold is a powerful and adaptable platform for generating novel chemical entities for drug discovery and development. By strategically applying fundamental synthetic transformations—such as nitro reduction, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling—researchers can rapidly access a wide array of derivatives. The protocols outlined in this document provide a robust starting point for exploring the chemical space around this valuable quinoline core, enabling the systematic optimization of biological activity and pharmacokinetic properties.
References
- Chemicalbook. 6-METHOXY-4-METHYL-8-NITRO-QUINOLINE synthesis.
-
Zibaseresht, R., Amirlou, M. R., & Karimi, P. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Journal of Archives in Military Medicine, 2(1), e15957. [Link]
-
Walash, M. I., Rizk, M., Abou-ouf, A. A., & Belal, F. (1983). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, 16(2), 129-141. [Link]
-
O'Hara, F., et al. (2020). One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction. The Journal of Organic Chemistry, 85(4), 2585-2596. [Link]
-
Besset, T., et al. (2018). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 23(11), 2959. [Link]
-
Zimmermann, K. S., et al. (2024). Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. Inorganic Chemistry. [Link]
-
Chemical Entities of Biological Interest (ChEBI). 8-Nitroquinoline. [Link]
-
Principe, G., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Catalysts, 10(8), 863. [Link]
-
ResearchGate. Synthesis of nitroquinoline derivatives 9. [Link]
-
Metathesis. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation. [Link]
-
Sharma, S., & Guntreddi, T. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
-
Azev, Y. A., et al. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. ResearchGate. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
All About Chemistry. (2020, October 31). Reactions of Quinoline [Video]. YouTube. [Link]
-
Buckle, D. R., et al. (1975). 4-Hydroxy-3-nitro-2-quinolones and related compounds as inhibitors of allergic reactions. Journal of Medicinal Chemistry, 18(4), 391-394. [Link]
-
ResearchGate. (PDF) 8-Nitroquinoline. [Link]
-
Soliman, S. M., et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 11(7), 1109-1125. [Link]
- Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline.
-
Chemistry Steps. Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. [Link]
-
Makosza, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4811. [Link]
-
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]
-
ChemSynthesis. 6-methoxy-8-nitroquinoline. [Link]
-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
-
Penna-Coutinho, J., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0140878. [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
-
ResearchGate. Physical and analytical data of synthesized quinoline derivatives. [Link]
-
ResearchGate. (PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. [Link]
-
Slideshare. synthesis of quinoline derivatives and its applications. [Link]
Sources
- 1. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry [brieflands.com]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. 6-Methoxy-8-nitroquinoline | 85-81-4 | Benchchem [benchchem.com]
- 6. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. noveltyjournals.com [noveltyjournals.com]
The Strategic Utility of 6-Methoxy-4-methyl-8-nitroquinoline in the Genesis of Novel Heterocyclic Scaffolds
Introduction: A Versatile Building Block for Medicinal Chemistry
In the landscape of medicinal chemistry and drug discovery, the quinoline scaffold remains a cornerstone for the development of therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties.[2][3] Within this privileged class of heterocycles, 6-methoxy-4-methyl-8-nitroquinoline emerges as a particularly valuable starting material. Its strategic functionalization, featuring a methoxy group, a methyl group, and a nitro group at key positions, offers a versatile platform for the synthesis of a diverse array of novel and complex heterocyclic systems.
The true synthetic potential of this compound is unlocked through the chemical reactivity of its nitro group. This electron-withdrawing group can be readily reduced to a primary amine, yielding 8-amino-6-methoxy-4-methylquinoline. This transformation is pivotal, as the resulting amino group serves as a nucleophilic handle for a multitude of subsequent chemical modifications, including cyclization reactions to form fused heterocyclic rings. This application note will provide a detailed exploration of the synthetic pathways originating from this compound, with a focus on the practical protocols for the synthesis of its key amino derivative and the subsequent construction of novel heterocyclic entities with potential therapeutic applications.
Core Synthesis: From Nitroquinoline to a Key Amino Intermediate
The foundational step in harnessing the synthetic potential of this compound is the reduction of the 8-nitro group to an 8-amino group. This transformation is critical as the resulting 8-amino-6-methoxy-4-methylquinoline is a versatile intermediate for the construction of various heterocyclic systems.[4]
Mechanistic Insight: The Reduction of a Nitro Group
The reduction of an aromatic nitro group to an amine is a classic and well-established transformation in organic synthesis. A variety of reducing agents can be employed, with common choices including metal catalysts (e.g., Pd, Pt, Ni) with hydrogen gas, or dissolving metal reductions (e.g., Sn, Fe, Zn in acidic media). For the specific case of 6-methoxy-8-nitroquinoline, a widely used and effective method involves the use of tin(II) chloride (SnCl₂) in a suitable solvent like ethanol.[5]
The mechanism of reduction with SnCl₂ in an acidic medium generally proceeds through a series of single electron transfers from the Sn(II) species to the nitro group. The reaction is believed to involve intermediate nitroso and hydroxylamine species, which are further reduced to the corresponding amine. The acidic environment is crucial for protonating the oxygen atoms of the nitro group, facilitating their removal as water.
Experimental Protocol: Synthesis of 8-Amino-6-methoxy-4-methylquinoline
This protocol is adapted from established procedures for the reduction of similar nitroquinolines.[5]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 4-5 eq) portion-wise. The addition may be exothermic, so it is advisable to cool the flask in an ice bath if necessary.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. In some cases, gentle heating under reflux may be required to drive the reaction to completion.[5]
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of an aqueous solution of sodium hydroxide until the pH is basic (pH > 8). This will precipitate tin salts.
-
Extraction: Filter the mixture to remove the inorganic salts and wash the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 8-amino-6-methoxy-4-methylquinoline.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 8-amino-6-methoxy-4-methylquinoline.
Data Summary:
| Starting Material | Product | Reagents | Solvent | Typical Yield |
| This compound | 8-Amino-6-methoxy-4-methylquinoline | SnCl₂·2H₂O, NaOH (aq) | Ethanol | >80% |
Workflow Diagram:
Caption: Workflow for the synthesis of 8-amino-6-methoxy-4-methylquinoline.
Application in the Synthesis of Novel Heterocycles: The Case of Tetrazole Hybrids
The 8-amino-6-methoxy-4-methylquinoline intermediate is a versatile precursor for the synthesis of a variety of novel heterocyclic compounds. A notable example is its use in the construction of tetrazole hybrids, which have shown promise as antimalarial agents.[5]
Rationale and Mechanistic Considerations: The Ugi-Azide Reaction
The synthesis of these tetrazole derivatives can be efficiently achieved through a one-pot, multi-component Ugi-azide reaction. This powerful reaction allows for the rapid assembly of complex molecules from simple starting materials. In this context, the 8-amino-6-methoxy-4-methylquinoline acts as the amine component, which reacts with an aldehyde, an isocyanide, and an azide source (e.g., trimethylsilyl azide) to form the desired tetrazole-containing product.
The mechanism of the Ugi-azide reaction is thought to proceed through the initial formation of an imine from the amine and the aldehyde. The isocyanide then undergoes an α-addition to the imine, forming a nitrilium ion intermediate. This intermediate is then trapped by the azide anion to form a tetrazole ring after cyclization and tautomerization. The choice of aldehyde and isocyanide components allows for the introduction of diverse substituents, enabling the creation of a library of compounds for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of a 6-Methoxy-4-methyl-8-aminoquinoline-derived Tetrazole
This protocol is based on the synthesis of similar 8-aminoquinoline-tetrazole hybrids.[5]
Materials:
-
8-Amino-6-methoxy-4-methylquinoline
-
An appropriate aldehyde (e.g., benzaldehyde)
-
tert-Butyl isocyanide
-
Trimethylsilyl azide (TMSN₃)
-
Methanol (MeOH)
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 8-amino-6-methoxy-4-methylquinoline (1.0 eq) in methanol.
-
Addition of Reagents: To the stirred solution, add the aldehyde (1.0 eq), followed by tert-butyl isocyanide (1.0 eq) and trimethylsilyl azide (1.0 eq).
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary depending on the specific substrates used.
-
Work-up and Purification: Upon completion of the reaction, the solvent is typically removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the pure tetrazole derivative.
Reaction Scheme Diagram:
Caption: Ugi-Azide reaction for the synthesis of tetrazole hybrids.
Future Directions: Gateway to Fused Heterocyclic Systems
Beyond the synthesis of tetrazole derivatives, 8-amino-6-methoxy-4-methylquinoline is a prime candidate for the construction of fused polycyclic heterocyclic systems, such as pyrimido[5,4-h]quinolines and imidazo[4,5-h]quinolines. These scaffolds are of significant interest in drug discovery due to their diverse biological activities.
The general strategy for the synthesis of these fused systems involves the reaction of the 8-aminoquinoline with bifunctional electrophiles that can react with both the amino group and the adjacent C7 position of the quinoline ring to form a new heterocyclic ring.
-
Pyrimido[5,4-h]quinolines: These can potentially be synthesized by reacting 8-amino-6-methoxy-4-methylquinoline with reagents such as β-ketoesters, malonic acid derivatives, or α,β-unsaturated carbonyl compounds, followed by cyclization.[6]
-
Imidazo[4,5-h]quinolines: The construction of the imidazole ring can be achieved by reacting the 8-aminoquinoline with carboxylic acids or their derivatives under dehydrating conditions, or with aldehydes followed by an oxidative cyclization.
While specific protocols for these syntheses starting from this compound are not yet widely reported, the established methodologies for the synthesis of analogous fused quinoline systems provide a strong foundation for future research in this area.
Conclusion
This compound is a strategically important and commercially available starting material for the synthesis of a wide range of novel heterocyclic compounds. The straightforward reduction of its nitro group to a versatile amino functionality opens up a plethora of synthetic possibilities. The detailed protocols provided herein for the synthesis of the key 8-amino intermediate and its subsequent elaboration into a tetrazole hybrid serve as a practical guide for researchers in the field. Furthermore, the potential for this building block to be utilized in the construction of complex fused heterocyclic systems highlights its enduring value in the quest for new and effective therapeutic agents. The exploration of the full synthetic utility of this compound is a promising avenue for future research and development in medicinal chemistry.
References
-
Hochegger, P., Faist, J., Seebacher, W., Saf, R., Mäser, P., Kaiser, M., & Weis, R. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530. [Link]
-
Ghattas, A. K., & Abdin, Y. G. (2014). Antimicrobial activities of heterocycles derived from thienylchalcones. Journal of King Saud University-Science, 26(3), 255-261. [Link]
-
Slideshare. (n.d.). Anti-Malarial; 8-aminoquinolines. [Link]
-
LaMontagne, M. P., & Blumbergs, P. (1976). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of medicinal chemistry, 19(3), 365–369. [Link]
-
Kallio, K., & Pihko, P. M. (2021). A Study of an 8-Aminoquinoline-Directed C (sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. The Journal of Organic Chemistry, 86(12), 8235-8248. [Link]
-
Nasr, M., Nabih, I., & Burckhalter, J. H. (1978). Synthesis of pyrimido [5, 4-c] quinolines and related quinolines as potential antimalarials. Journal of medicinal chemistry, 21(3), 295-298. [Link]
-
Al-Jaber, H. I. (2014). Antimicrobial activities of heterocycles derived from thienylchalcones. Journal of King Saud University-Science, 26(3), 255-261. [Link]
-
Shao, C., Xu, T., Chen, C., Yang, Q., & Zhang, T. (2023). Copper-catalyzed selective C5–H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent. Organic Chemistry Frontiers, 10(8), 2006-2011. [Link]
-
Zare, A., & Abi, F. (2022). Synthesis of Novel Pyrimido [4, 5-b] Quinolines Containing Benzyloxy and 1, 2, 3-Triazole Moieties by DABCO as a Basic Catalyst. ACS omega, 7(50), 46838-46846. [Link]
-
Abdel-Ghaffar, A. M., & Kandeel, M. M. (2023). Synthesis, Reactions and Biological Activity of Pyrimido [5, 4-c] Quinolines based on (Thio) Barbituric Acid and their Analogous (Part IV). Egyptian Journal of Chemistry. [Link]
-
Slideshare. (n.d.). 8 aminoquinolines. [Link]
-
Baker, B. R., Schaub, R. E., & Joseph, J. P. (1954). Imidazo [4, 5-f] quinolines. IV. Synthesis and Anthelmintic Activity of a Series of Imidazo [4, 5-f] quinolin-9-ols. The Journal of Organic Chemistry, 19(4), 631-637. [Link]
-
Al-Nahrain University. (2024). Heterocyclic Compounds: A Study of its Biological Activity. [Link]
- Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
-
Royal Society of Chemistry. (2025). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. [Link]
-
PubChem. (n.d.). 6-Methoxy-8-quinolinamine. [Link]
-
National Institutes of Health. (2024). Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. [Link]
-
PLOS. (n.d.). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. [Link]
-
Der Pharma Chemica. (n.d.). A Review: Biological Importance of Heterocyclic Compounds. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. [Link]
-
Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]
Sources
- 1. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 2. Antimicrobial activities of heterocycles derived from thienylchalcones - Journal of King Saud University - Science [jksus.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Screening of 6-Methoxy-4-methyl-8-nitroquinoline
Introduction: The Therapeutic Potential of the Quinoline Scaffold
The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of specific functional groups can significantly modulate the therapeutic profile of the quinoline nucleus. The presence of a nitro group, in particular, has been associated with enhanced cytotoxic and antimicrobial efficacy in several quinoline derivatives.[4]
This guide focuses on 6-Methoxy-4-methyl-8-nitroquinoline , a specific derivative whose biological activities are yet to be fully characterized. Based on the structure-activity relationships of related nitroquinoline compounds, it is hypothesized that this molecule may possess significant anticancer and/or antimicrobial properties.[4][5] These application notes provide a comprehensive framework for the initial in vitro screening of this compound, outlining detailed protocols for assessing its cytotoxic and antimicrobial potential. The methodologies described herein are foundational for early-stage drug discovery and are designed to yield robust and reproducible data.[6][7]
Physicochemical Properties and Compound Handling
A thorough understanding of the test compound's physicochemical properties is critical for designing meaningful in vitro assays.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [8] |
| Molecular Weight | 218.21 g/mol | |
| Appearance | Yellow to tan powder | [9] |
| Melting Point | 158 - 162 °C | [10][11] |
| Solubility | Likely soluble in organic solvents like DMSO and ethanol; sparingly soluble in aqueous media.[12] | PubChem |
| Purity | ≥ 98% | [8] |
Stock Solution Preparation:
Due to its likely low aqueous solubility, it is recommended to prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[12] For example, a 10 mM stock solution can be prepared and stored at -20°C. Subsequent dilutions for assays should be made in the appropriate cell culture medium or broth, ensuring the final DMSO concentration does not exceed a level that affects cell viability or microbial growth (typically ≤ 0.5%).[6]
Part 1: Anticancer Activity Screening
The initial assessment of anticancer potential involves evaluating the compound's cytotoxicity against a panel of human cancer cell lines.[13][14] The MTT assay is a widely used colorimetric method for this purpose, as it provides a quantitative measure of cell metabolic activity, which serves as an indicator of cell viability.[6][7]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[7] The amount of formazan produced is directly proportional to the number of living cells.[15] This formazan can be solubilized, and its concentration determined by spectrophotometric measurement.
Caption: Principle of the MTT assay for measuring cell viability.
Protocol 1: Cytotoxicity Assessment by MTT Assay
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical).[5][16]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.[6]
-
This compound (stock solution in DMSO).
-
MTT solution (5 mg/mL in sterile PBS).
-
DMSO (cell culture grade).
-
96-well flat-bottom cell culture plates.
-
Phosphate-Buffered Saline (PBS).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control (a known cytotoxic agent, e.g., doxorubicin).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compound dilutions.
-
Incubate for 48-72 hours at 37°C and 5% CO₂.[6]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, protected from light.[6]
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited, using non-linear regression analysis.[17]
-
Caption: General workflow for in vitro cytotoxicity testing.
Part 2: Antimicrobial Activity Screening
The antimicrobial potential of this compound can be determined by assessing its ability to inhibit the growth of pathogenic microorganisms. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19]
Principle of Broth Microdilution
This method involves challenging a standardized inoculum of bacteria or fungi with serial dilutions of the antimicrobial agent in a liquid growth medium.[18] After incubation, the presence or absence of visible growth is determined. The MIC value provides a quantitative measure of the compound's potency against the tested microorganism.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[18]
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
-
This compound (stock solution in DMSO).
-
Sterile 96-well U-bottom microtiter plates.
-
0.5 McFarland turbidity standard.
-
Sterile saline (0.85% NaCl).
-
Microplate reader (optional, for OD measurement).
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
In a 96-well plate, prepare serial twofold dilutions of the test compound in the appropriate broth (e.g., CAMHB). The final volume in each well should be 100 µL.[20] The concentration range should be broad enough to encompass the potential MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours old), pick several colonies of the test microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[20]
-
Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: A well containing broth and inoculum, but no compound.
-
Sterility Control: A well containing only broth to check for contamination.
-
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[18]
-
-
MIC Determination:
-
Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is the concentration that shows significant inhibition of growth compared to the growth control.
-
Caption: Workflow for MIC determination via broth microdilution.
Data Interpretation and Next Steps
The initial screening assays provide crucial data to guide further investigation.
Table 2: Interpretation of Primary Screening Results
| Assay | Key Metric | Interpretation | Next Steps |
| Cytotoxicity (MTT) | IC₅₀ Value | A low IC₅₀ value (e.g., < 10 µM) indicates potent cytotoxic activity against the tested cancer cell line.[21] | Proceed to secondary assays: cell cycle analysis, apoptosis assays (Annexin V/PI staining), and mechanism of action studies.[17][22] |
| Antimicrobial (MIC) | MIC Value | A low MIC value (e.g., ≤ 16 µg/mL) suggests significant antimicrobial activity.[23] | Determine Minimum Bactericidal Concentration (MBC), perform time-kill assays, and investigate the mechanism of action. |
Conclusion
This application note provides a structured and scientifically grounded approach to the preliminary in vitro evaluation of this compound. By systematically assessing its cytotoxic and antimicrobial properties, researchers can efficiently determine its potential as a therapeutic lead compound. The protocols described are based on widely accepted and validated methodologies, ensuring the generation of reliable data for decision-making in the early stages of drug discovery. Further characterization of promising "hit" compounds from these primary screens will be essential to elucidate their mechanisms of action and advance their development.
References
- ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- BenchChem. In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide.
- PubMed. (2005, March). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines.
- BenchChem. Application Notes and Protocols for Cell-Based Screening of Quinoline Derivatives.
- BenchChem. Comparative Analysis of 2-Nitroquinoline and 4-Nitroquinoline Cytotoxicity.
- IJCRT.org. SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING.
- BenchChem. Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols.
- PubChem. This compound.
- BenchChem. The Enhanced Biological Profile of 6-Nitroquinoline Analogues: A Comparative Guide.
- PMC - NIH. Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis.
- PMC - PubMed Central. Antimicrobial activity of clioquinol and nitroxoline: a scoping review.
- ResearchGate. Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line.
- RSC Publishing. (2024, July 12). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking.
- Taylor & Francis Online. Synthesis, structural characterization, molecular docking and biological evaluation studies on 6-methoxy-8-nitroquinolinium 2,4-dinitrophenolate: a potent lung cancer drug.
- Taylor & Francis Online. Synthesis, Spectroscopic Characterization, Molecular Docking and in Vitro Cytotoxicity Evaluation Studies on 6-Methoxy-8-Nitroquinoline Hydrogen Sulphate: A Novel Cervical Cancer Drug.
- MDPI. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound.
- ResearchGate. Synthesis of nitroquinoline derivatives 9.
- BenchChem. A Comparative Analysis of Substituted Quinoline Efficacy in Antimicrobial Assays.
- Solubility of Things. 6-Methoxy-8-nitroquinoline.
- BenchChem. Application of 2-Nitroquinoline in Antimicrobial Drug Discovery: Detailed Application Notes and Protocols.
- BenchChem. Application of 6-Methoxy-4-methylquinolin-2-ol in nematicidal activity studies.
- imic.org. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues.
- BenchChem. Evaluating the therapeutic potential of 6-Methoxy-4-methylquinolin-2-ol against related compounds.
- PubChem. 6-Methoxy-8-nitroquinoline.
- Chem-Impex. 6-Methoxy-8-nitroquinoline.
- PMC - NIH. (2024, September 4). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies.
- PMC - NIH. (2022, October 12). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones.
- MDPI. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
- ResearchGate. (2024, August 8). Synthesis, Spectroscopic Characterization, Biological Evaluation Studies on 6-Methoxy-8-Nitroquinolinium Picrate: A Potent Lung Cancer Drug.
- ChemicalBook. 6-METHOXY-4-METHYL-8-NITRO-QUINOLINE synthesis.
- Sigma-Aldrich. 6-Methoxy-8-nitroquinoline 99 85-81-4.
- ChemSynthesis. (2025, May 20). 6-methoxy-8-nitroquinoline.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijcrt.org [ijcrt.org]
- 8. 6-METHOXY-4-METHYL-8-NITRO-QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 6-Methoxy-8-nitroquinoline 99 85-81-4 [sigmaaldrich.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. noblelifesci.com [noblelifesci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Computational Docking of 6-Methoxy-4-methyl-8-nitroquinoline as a Potential Kinase Inhibitor
PART 1: CORE DIRECTIVE - Initial Analysis
-
Compound: 6-Methoxy-4-methyl-8-nitroquinoline. A specific, likely non-commercial, quinoline derivative. PubChem entry CID 227823 confirms its structure but provides limited biological data beyond GHS hazard classifications.[1]
-
Broader Context: Quinoline derivatives are a well-established class of compounds in medicinal chemistry.[2][3] They are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4]
-
Mechanism of Action: A key mechanism for the anticancer activity of many quinoline-based compounds is the inhibition of protein kinases.[2][3][5][6] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[2] The quinoline scaffold can mimic the purine ring of ATP, the primary energy currency for kinase activity, allowing these compounds to act as competitive inhibitors in the ATP-binding pocket.[2] Specifically, nitroquinolines have demonstrated potent anti-cancer effects.[7][8][9]
-
Proposed Target: Based on the established role of quinoline derivatives as kinase inhibitors, a logical and scientifically sound approach is to model the application of computational docking against a well-characterized cancer-related kinase. The Epidermal Growth Factor Receptor (EGFR) kinase is an excellent candidate. It is a well-validated cancer drug target, and various quinoline derivatives have been studied for their EGFR inhibitory activity.[10]
-
Methodology: The application note will detail a step-by-step protocol for performing a molecular docking study of this compound against the EGFR kinase domain. This will be a practical guide for researchers, grounded in established computational chemistry principles. We will use widely accessible and validated open-source software: AutoDock Vina for the docking simulation, MGLTools for file preparation, and PyMOL for visualization.[11][12][13]
This structured approach allows the creation of a detailed, authoritative, and practical guide, even without extensive pre-existing data on the specific topic molecule. It leverages the known pharmacology of the broader chemical class to build a relevant and instructive case study.
Introduction: The Rationale for Docking Studies
Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including anticancer properties. The introduction of a nitro group can further modulate the biological activity of these compounds, making them a subject of active investigation in oncology.[8] Many quinoline-based molecules exert their anticancer effects by inhibiting protein kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[2][3][5]
This application note provides a comprehensive protocol for conducting a computational molecular docking study on This compound . Molecular docking is a powerful in silico technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein (receptor).[14][15] By modeling these interactions, researchers can gain insights into the compound's mechanism of action, prioritize candidates for synthesis, and guide further drug development efforts.
Given the established role of quinolines as kinase inhibitors, this protocol will use the Epidermal Growth Factor Receptor (EGFR) kinase domain as the target protein. EGFR is a well-validated target in cancer therapy, and demonstrating a plausible binding mode for our compound of interest within its ATP-binding pocket provides a strong, scientifically-grounded case study.[10] We will utilize the widely adopted AutoDock Vina engine for this study.[16]
Materials and Software
This protocol primarily utilizes freely available and open-source software, making it accessible to a wide range of researchers.
| Software/Resource | Purpose | Recommended Version | Source |
| PyMOL | Molecular Visualization | 2.5 or higher | |
| MGLTools/AutoDock Tools (ADT) | File preparation (PDBQT format) | 1.5.7 or higher | |
| AutoDock Vina | Molecular Docking Engine | 1.2.3 or higher | |
| PubChem | Ligand Structure Source | N/A | |
| RCSB Protein Data Bank (PDB) | Protein Structure Source | N/A |
Experimental Workflow Overview
The computational docking process is a systematic workflow. Each step is critical for ensuring the accuracy and reliability of the final results. The process involves preparing both the ligand and the protein, defining the search space for the docking simulation, running the calculation, and finally, analyzing the predicted binding poses and energies.
Caption: Computational Docking Workflow.
Detailed Protocol
Protocol 1: Ligand Preparation
The goal of this step is to convert the 2D representation of this compound into a 3D structure with the correct atom types, charges, and rotatable bonds, saved in the PDBQT file format required by AutoDock Vina.
-
Obtain Ligand Structure:
-
Convert to PDBQT Format using AutoDock Tools (ADT):
-
Launch AutoDock Tools.
-
Go to Ligand -> Input -> Open and select the downloaded SDF file. ADT will automatically detect atom types and add hydrogens.
-
Go to Ligand -> Torsion Tree -> Detect Root. This defines the rigid core of the molecule.
-
Go to Ligand -> Output -> Save as PDBQT. Save the file as ligand.pdbqt.
Causality Insight: The PDBQT format is essential as it contains information on atomic partial charges (Q) and atom types (T), in addition to the standard PDB coordinates. It also defines the rotatable bonds, allowing Vina to explore conformational flexibility during the docking process.[17]
-
Protocol 2: Protein Preparation
This protocol prepares the EGFR kinase domain for docking by removing non-essential molecules, adding hydrogens, and converting it to the PDBQT format. We will use the PDB entry 2GS2 , which is a crystal structure of the EGFR kinase domain in complex with an inhibitor.
-
Obtain Protein Structure:
-
Navigate to the RCSB PDB database ([Link]).
-
Search for and download the PDB file for 2GS2.
-
-
Clean the PDB File:
-
Convert to PDBQT Format using ADT:
-
Launch ADT.
-
Go to File -> Read Molecule and open protein_cleaned.pdb.
-
Go to Edit -> Hydrogens -> Add. Select Polar only and click OK.
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Go to Grid -> Macromolecule -> Choose. Select the protein molecule.
-
Save the prepared protein as protein.pdbqt.
Causality Insight: Adding polar hydrogens is critical for correctly defining hydrogen bond donors and acceptors.[20] Kollman charges provide a reasonable approximation of the electrostatic potential of the protein, which is a key component of the docking scoring function.[19]
-
Protocol 3: Grid Generation and Docking Execution
This step defines the three-dimensional search space (the "grid box") where AutoDock Vina will attempt to place the ligand.
-
Define the Binding Site:
-
In ADT, with protein.pdbqt loaded, go to Grid -> Grid Box....
-
A box will appear around the protein. The goal is to center this box on the active site and adjust its size to encompass the entire binding pocket.
-
Expert Tip: A reliable way to define the active site is to center the grid box on the position of the original co-crystallized ligand from the 2GS2 structure. In this case, the ATP-binding site is well-defined.
-
Adjust the center_x, center_y, center_z and size_x, size_y, size_z values to enclose the active site with a small buffer (~4-5 Å) on all sides. Record these values. A typical size for a kinase ATP pocket is around 25x25x25 Å.
-
-
Create the Configuration File:
-
Create a new text file named conf.txt.
-
Add the following lines, replacing the center and size values with those you recorded in the previous step:
Causality Insight: The exhaustiveness parameter controls the computational effort of the search. A higher value increases the probability of finding the true binding minimum but takes longer. A value of 8 is a good balance for standard docking.[11]
-
-
Run AutoDock Vina:
-
Open a command line terminal or shell.
-
Navigate to the directory containing your protein.pdbqt, ligand.pdbqt, and conf.txt files.
-
Ensure the AutoDock Vina executable is in this directory or in your system's PATH.
-
Execute the following command: vina --config conf.txt --log log.txt
-
Vina will run the docking simulation. Upon completion, it will generate two files: all_poses.pdbqt containing the coordinates of the docked ligand poses, and log.txt containing the binding affinity scores.
-
Analysis and Interpretation of Results
The output from AutoDock Vina provides quantitative and qualitative data that must be carefully interpreted.
Data Presentation: Docking Results
The primary quantitative output is the binding affinity, reported in kcal/mol in the log.txt file. A more negative value indicates a stronger predicted binding affinity.[21] Vina will output scores for multiple binding modes (poses).
| Binding Mode (Pose) | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |
| 1 | -8.5 | 0.000 |
| 2 | -8.2 | 1.35 |
| 3 | -8.1 | 1.98 |
| 4 | -7.9 | 2.45 |
| ... | ... | ... |
Note: The values in this table are hypothetical and for illustrative purposes only.
Protocol 4: Post-Docking Analysis
-
Review Binding Scores:
-
Open the log.txt file. The table at the end lists the predicted binding affinities for the top poses. The pose with the most negative score is considered the best prediction.[21]
-
-
Visualize Binding Poses:
-
Launch PyMOL.
-
Open protein.pdbqt.
-
Open all_poses.pdbqt. This will load all the predicted ligand poses into the protein's active site.
-
Focus on the top-scoring pose (Mode 1).
-
Analyze the interactions between the ligand and the protein. Look for key interactions common in kinase inhibitors, such as:
-
Hydrogen Bonds: Especially with the "hinge region" of the kinase.
-
Hydrophobic Interactions: With nonpolar residues in the binding pocket.
-
Pi-Stacking: Between aromatic rings of the ligand and protein residues like Phenylalanine or Tyrosine.
-
-
-
Generate Interaction Diagrams:
-
Use visualization software like PyMOL or Discovery Studio Visualizer to create 2D and 3D diagrams of the key interactions.[22] This is essential for understanding the structural basis of the predicted binding and for communicating the results.
-
Caption: Hypothetical Interaction Map.
Trustworthiness and Validation
A computational protocol is only as reliable as its validation. To ensure the trustworthiness of this docking workflow, a crucial self-validating step should be performed:
-
Re-docking of a Known Ligand: Before docking the compound of interest, perform the entire protocol using the original co-crystallized inhibitor from the PDB structure (e.g., the ligand in 2GS2). The goal is to see if the docking software can reproduce the experimentally observed binding pose. A Root-Mean-Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation.[21] This confirms that the chosen docking parameters are appropriate for the target system.
Conclusion
This application note provides a detailed, step-by-step protocol for conducting a molecular docking study of this compound with the EGFR kinase domain. By following these methodologies, researchers can generate plausible hypotheses about the binding mode and affinity of novel compounds, thereby accelerating the early stages of drug discovery. It is critical to remember that computational docking is a predictive tool; its results provide valuable guidance but must ultimately be validated by experimental bioassays.
References
-
ResearchGate. (2024). How to interprete and analyze molecular docking results? Retrieved from [Link]
-
Wiley Online Library. (2025). Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). Retrieved from [Link]
-
YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Retrieved from [Link]
-
Quora. (2021). How does one prepare proteins for molecular docking? Retrieved from [Link]
-
Wiley Online Library. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Retrieved from [Link]
-
The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Retrieved from [Link]
-
ResearchGate. (2025). Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. Retrieved from [Link]
-
YouTube. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. Retrieved from [Link]
-
YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved from [Link]
-
Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? Retrieved from [Link]
-
Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved from [Link]
-
Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Retrieved from [Link]
-
BonViewPress. (2025). In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. Retrieved from [Link]
-
IJMPHS. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). Retrieved from [Link]
-
ScienceDirect. (n.d.). Review on recent development of quinoline for anticancer activities. Retrieved from [Link]
-
MDPI. (n.d.). Comprehensive Survey of Consensus Docking for High-Throughput Virtual Screening. Retrieved from [Link]
-
ResearchGate. (2025). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Retrieved from [Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from [Link]
-
YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Retrieved from [Link]
-
YouTube. (2024). Learn Maestro: Preparing protein structures. Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. Retrieved from [Link]
-
Semantic Scholar. (2019). Systematic Studies on the Protocol and Criteria for Selecting a Covalent Docking Tool. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanisms of anticancer activity of nitroxoline. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 6-Methoxy-8-nitroquinoline. Retrieved from [Link]
-
Arhiv za higijenu rada i toksikologiju. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Retrieved from [Link]
- Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
Sources
- 1. This compound | C11H10N2O3 | CID 227823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. ijmphs.com [ijmphs.com]
- 6. researchgate.net [researchgate.net]
- 7. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. bioinformaticsreview.com [bioinformaticsreview.com]
- 14. mdpi.com [mdpi.com]
- 15. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eagonlab.github.io [eagonlab.github.io]
- 18. quora.com [quora.com]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methoxy-4-methyl-8-nitroquinoline
Welcome to the technical support center for the synthesis of 6-Methoxy-4-methyl-8-nitroquinoline. This guide is designed for researchers and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and ensuring the highest possible yield and purity.
The synthesis of this compound is typically approached via a two-step process. First, the quinoline core, 6-methoxy-4-methylquinoline, is constructed, most commonly via an acid-catalyzed cyclization like the Combes synthesis. This intermediate is then subjected to electrophilic aromatic substitution to introduce a nitro group onto the C8 position. Each step presents unique challenges that can impact the overall yield and purity of the final product.
This document provides a structured approach to overcoming these challenges, grounded in chemical principles and established laboratory procedures.
Overall Synthesis Pathway
The logical flow of the synthesis is a critical first consideration. The pathway involves the formation of the heterocyclic core followed by its functionalization.
Caption: Overall two-step synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield is significantly lower than expected. What are the most critical parameters to investigate?
A1: Low yield can originate from either the Combes reaction (Step 1) or the nitration (Step 2). A systematic approach is required.
Step 1: Combes Quinoline Synthesis The rate-determining step of the Combes reaction is the acid-catalyzed electrophilic annulation (ring closure) of the enamine intermediate.[1] Inefficiency here is the primary cause of low yield.
-
Acid Catalyst Choice & Concentration: Concentrated sulfuric acid (H₂SO₄) is a classic choice, but it can promote charring and side reactions due to its strong dehydrating and oxidizing nature. Polyphosphoric acid (PPA) or a mixture of phosphoric and arsenic acid can be more effective dehydrating agents, leading to cleaner reactions and higher yields.[2][1] Ensure the acid is of high purity and free from excess water.
-
Temperature Control: The reaction requires significant thermal energy (e.g., 120°C) to overcome the activation energy of the cyclization step.[2] However, excessive temperatures can lead to polymerization and decomposition of starting materials and the product. Precise temperature monitoring and control are essential.
-
Reaction Time: Insufficient reaction time will result in incomplete conversion. The reaction should be monitored (e.g., by Thin Layer Chromatography - TLC) until the starting aniline is consumed.
Step 2: Nitration The key here is balancing the potent reactivity of the nitrating agent with the stability of the quinoline substrate.
-
Temperature of Nitration: This is the single most critical parameter for both yield and regioselectivity. The reaction is highly exothermic. The nitrating mixture should be pre-chilled, and the 6-methoxy-4-methylquinoline solution should be added slowly while maintaining a low temperature (e.g., 0-5°C). Allowing the temperature to rise can lead to over-nitration, oxidation of the methoxy group, or decomposition, all of which drastically reduce yield.[3]
-
Purity of Starting Material: The intermediate from Step 1 must be pure. Impurities can consume the nitrating agent or catalyze side reactions.
-
Quenching Procedure: The reaction must be carefully quenched by pouring the acidic mixture onto ice. This dissipates heat and precipitates the product. An improper quench can lead to product degradation.[2]
Below is a workflow to diagnose the source of low yield.
Caption: Troubleshooting workflow for diagnosing low product yield.
Q2: I'm getting a mixture of nitro-isomers. How can I improve the regioselectivity for the 8-nitro product?
A2: This is a classic challenge in the chemistry of substituted quinolines. The final position of the nitro group is a competition between the directing effects of the substituents on the benzene ring and the electronic nature of the quinoline system itself.
-
Understanding Directing Effects:
-
-OCH₃ Group (at C6): This is a powerful activating, ortho-, para-directing group. It strongly directs electrophiles to the C5 and C7 positions.
-
Quinoline Ring: In strong acid, the quinoline nitrogen is protonated. This makes the entire heterocyclic system strongly electron-withdrawing and deactivating, which favors substitution on the benzenoid ring.
-
The Outcome: Nitration at C8 is electronically disfavored compared to C5. However, substitution at C5 is subject to significant steric hindrance from the "peri" hydrogen at C4. By carefully controlling reaction conditions, this steric factor can be exploited to favor the C8 product.
-
-
Strategies for Improving 8-Position Selectivity:
-
Low Temperature: As discussed for yield, low temperature is paramount. At higher temperatures, the reaction has enough energy to overcome the steric barrier at the C5 position, leading to a mixture of 5-nitro and 8-nitro isomers.[4]
-
Choice of Nitrating Agent: While HNO₃/H₂SO₄ is standard, alternative, less aggressive nitrating agents can sometimes provide better selectivity. However, for this substrate, careful control of the standard mixture is the most documented approach.[5]
-
Solvent Effects: The polarity of the solvent can influence the transition state energies for substitution at different positions. While nitrations are typically run in the acid mixture, some advanced methods explore different solvent systems to tune regioselectivity.[6]
-
Q3: My final product is impure and difficult to clean. What are the best purification strategies?
A3: Purification requires removing unreacted starting materials, isomeric byproducts, and any degradation products. A multi-step approach is often necessary.
-
Initial Workup: After quenching the reaction on ice, the mixture is neutralized (e.g., with NaOH or NH₄OH) to precipitate the crude product.[2][7] It is crucial to wash this crude solid thoroughly with water to remove inorganic salts.
-
Methanol Washing: Washing the crude solid with cold methanol can be very effective at removing more polar impurities and small amounts of unreacted starting material with minimal loss of the desired product.[7]
-
Recrystallization: This is the most powerful technique for purifying the final solid product.
-
Solvent Selection: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For nitroquinoline derivatives, ethanol is a common and effective choice.[8] Chloroform has also been reported as a suitable solvent for similar compounds.[7]
-
Procedure: Dissolve the crude product in a minimum amount of boiling solvent. If colored impurities persist, a small amount of decolorizing carbon can be added. Filter the hot solution to remove insoluble impurities, then allow it to cool slowly to form pure crystals.
-
-
Column Chromatography: If recrystallization fails to separate stubborn impurities (especially isomers), silica gel column chromatography is the next step. A solvent system like hexane/ethyl acetate is a good starting point for elution.[2]
| Parameter | Step 1: Combes Synthesis | Step 2: Nitration |
| Reactants | p-Anisidine, Methyl Vinyl Ketone | 6-Methoxy-4-methylquinoline |
| Catalyst/Reagent | H₃PO₄ / H₃AsO₄ (or PPA)[2][1] | Conc. HNO₃ / Conc. H₂SO₄ |
| Solvent | The acid often serves as the solvent | Conc. H₂SO₄ |
| Temperature | 120°C[2] | 0 - 5°C |
| Typical Time | 30 min - 2 hours | 1 - 2 hours |
| Workup | Pour onto ice, basify with NaOH, extract with DCM[2] | Pour onto ice, neutralize, filter solid |
Table 1. Summary of typical reaction conditions.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for trained chemists in a properly equipped laboratory. Always perform a thorough safety review and wear appropriate Personal Protective Equipment (PPE).
Protocol 1: Synthesis of 6-Methoxy-4-methylquinoline
This protocol is adapted from analogous Combes-type syntheses.[2][1]
-
Apparatus Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 85% phosphoric acid (e.g., 30 mL).
-
Reagent Addition: Add ortho-arsenic acid (H₃AsO₄) (e.g., 1.7-2.0 equivalents relative to the aniline) to the phosphoric acid and begin stirring. Heat the mixture to 120°C.
-
Aniline Addition: To the hot acid mixture, add p-anisidine (1.0 equivalent) slowly.
-
Ketone Addition: Once the p-anisidine has dissolved, add methyl vinyl ketone (1.5 equivalents) dropwise via the dropping funnel over 15-20 minutes. Maintain the internal temperature at 120°C.
-
Reaction: After the addition is complete, continue stirring at 120°C for 30-45 minutes. Monitor the reaction by TLC (e.g., using a 2:1 hexane:ethyl acetate eluent) until the p-anisidine spot is no longer visible.
-
Workup: Allow the dark solution to cool slightly before carefully pouring it onto a mixture of crushed ice and water.
-
Neutralization & Extraction: Stir the aqueous mixture and basify to a pH of ~10 using a 2N NaOH solution. Transfer the mixture to a separatory funnel and extract three times with dichloromethane (DCM).
-
Purification: Combine the organic extracts, wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a hexane:ethyl acetate gradient to yield 6-methoxy-4-methylquinoline as a solid.
Protocol 2: Nitration of 6-Methoxy-4-methylquinoline
This protocol is based on standard procedures for the nitration of activated aromatic rings.[3]
-
Nitrating Mixture Preparation: In a flask cooled in an ice-salt bath, add concentrated sulfuric acid. While stirring and maintaining the temperature below 10°C, slowly add concentrated nitric acid (1.1 equivalents) dropwise.
-
Substrate Solution: In a separate flask, dissolve the purified 6-methoxy-4-methylquinoline (1.0 equivalent) from Protocol 1 in a minimal amount of cold, concentrated sulfuric acid. Cool this solution in an ice bath.
-
Reaction: Slowly add the pre-chilled nitrating mixture to the stirred solution of the quinoline derivative. The rate of addition must be controlled to ensure the internal temperature does not rise above 5°C.
-
Monitoring: After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours. The progress can be monitored by TLC.
-
Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A precipitate should form.
-
Isolation: Allow the ice to melt, then collect the solid precipitate by vacuum filtration. Wash the filter cake extensively with cold water until the washings are neutral to pH paper.
-
Purification: The crude, damp solid should be purified by recrystallization from ethanol to yield this compound as a crystalline solid.[8] The melting point should be checked against the literature value (158-162 °C) to confirm purity.[9]
References
-
Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]
-
Jakhar, K. (n.d.). Combes Quinoline Synthesis. Cambridge University Press. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2015). Technology of Preparing 8-Hydroxy-5-nitroquinoline. Retrieved from [Link]
- Google Patents. (1998). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
-
MDPI. (n.d.). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Retrieved from [Link]
-
ResearchGate. (2015). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved from [Link]
- Google Patents. (2014). CN103804289A - Method for synthetizing 6-methoxyquinoline.
-
National Institutes of Health. (2021). Site-selective and metal-free C–H nitration of biologically relevant N-heterocycles. Retrieved from [Link]
-
PubMed. (2014). Regioselectivity in the nitration of dialkoxybenzenes. Retrieved from [Link]
-
ChemSynthesis. (2024). 6-methoxy-8-nitroquinoline. Retrieved from [Link]
Sources
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. 6-METHOXY-4-METHYL-8-NITRO-QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 5. Site-selective and metal-free C–H nitration of biologically relevant N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemsynthesis.com [chemsynthesis.com]
Navigating the Classics: A Technical Support Guide for the Skraup Quinoline Synthesis
Welcome to our dedicated technical support center for the Skraup synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful, yet challenging, name reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the common challenges encountered during the Skraup synthesis. Our goal is to equip you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and ensure the safe and successful synthesis of your target quinoline derivatives.
The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, is a cornerstone of heterocyclic chemistry for the preparation of quinolines.[1][2] The reaction typically involves heating an aromatic amine with glycerol, concentrated sulfuric acid, and an oxidizing agent.[3][4] Despite its long history and utility, the Skraup synthesis is infamous for its often violent and exothermic nature, which can lead to low yields and the formation of significant amounts of tarry byproducts.[3][5][6] This guide will address these challenges head-on, providing you with practical solutions and a deeper understanding of the underlying chemistry.
Troubleshooting Guide: Common Challenges and Solutions
This section is formatted in a question-and-answer style to directly address the most pressing issues encountered during the Skraup synthesis.
Question 1: My Skraup reaction is extremely vigorous and difficult to control. How can I moderate it?
This is the most critical safety and operational challenge in the Skraup synthesis.[5][7] The highly exothermic nature of the reaction is primarily due to the rapid, acid-catalyzed dehydration of glycerol to acrolein.[8]
Causality and Solution:
-
Uncontrolled Exotherm: The rapid formation of acrolein and its subsequent reaction with the aniline derivative releases a significant amount of heat, which can lead to a runaway reaction.
-
Solution 1: Employ a Moderator: The most effective way to tame the reaction's vigor is to add a moderator.
-
Ferrous sulfate (FeSO₄) is the most commonly used and highly recommended moderator.[5][9][10] It is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly over a longer period, thus preventing a sudden and violent exotherm.[10][11][12]
-
Boric acid can also be used to control the reaction's intensity.[5][9][13]
-
-
Solution 2: Controlled Reagent Addition: The order and rate of reagent addition are crucial.
-
Solution 3: Gradual Heating: Apply heat gently to initiate the reaction. Once the exothermic phase begins, as evidenced by boiling, the external heat source should be removed.[12][14] The reaction will often sustain itself for a period. If the reaction becomes too vigorous, external cooling should be applied.[14]
Question 2: I am observing significant tar formation, which is drastically lowering my yield and complicating purification. What is the cause and how can I minimize it?
Tar formation is a common side reaction in the Skraup synthesis, often resulting in a black, viscous reaction mixture.[6][9][11]
Causality and Solution:
-
Acrolein Polymerization: The primary cause of tarring is the acid-catalyzed polymerization of the acrolein intermediate.[8][12] High localized temperatures exacerbate this issue.
-
Solution 1: Use a Moderator: As with controlling the reaction's vigor, ferrous sulfate also helps to minimize tar formation by ensuring a more controlled reaction temperature.[9][11]
-
Solution 2: Strict Temperature Control: Avoid excessively high temperatures. Gentle heating to initiate the reaction and careful management of the exotherm are key.[9]
-
Solution 3: Efficient Stirring: Good agitation is essential to dissipate heat and prevent localized hotspots where polymerization can be initiated.[9]
Question 3: How do substituents on the aniline starting material affect the yield and success of the Skraup synthesis?
The electronic nature of the substituents on the aniline ring has a significant impact on the reaction's outcome.[11]
Causality and Solution:
-
Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups generally increase the reactivity of the aromatic ring. This facilitates the electrophilic cyclization step, often leading to higher yields.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and carboxyl (-COOH) deactivate the aromatic ring, making the cyclization step more difficult and frequently resulting in lower yields.[11] For example, the synthesis of 8-nitroquinoline from o-nitroaniline has been reported with a yield as low as 17%, whereas o-bromoaniline can give yields around 75%.[11][15]
-
Regiochemistry with meta-Substituents: For ortho- and para-substituted anilines, the regiochemical outcome is predictable. However, meta-substituted anilines can lead to a mixture of products.[13]
| Substituent on Aniline | Electronic Effect | Impact on Yield |
| -OH, -OCH₃, -CH₃ | Electron-Donating | Generally increases yield |
| -NO₂, -CN, -COOH | Electron-Withdrawing | Generally decreases yield |
| Halogens (-Br, -Cl) | Deactivating, but ortho, para-directing | Can provide moderate to good yields |
Question 4: What are the best practices for purifying the quinoline product from the crude reaction mixture?
The viscous and often tarry nature of the crude product can make isolation challenging.[11]
Solution:
-
Neutralization and Steam Distillation: A common and effective purification method involves the following steps:
-
After the reaction is complete and has cooled, carefully dilute the mixture with water.
-
Neutralize the acidic solution with a strong base, such as a concentrated sodium hydroxide solution, until it is strongly alkaline.[14] This step liberates the quinoline as a free base.
-
Perform a steam distillation.[9] The quinoline product is steam-volatile and will co-distill with the water, leaving the non-volatile tarry byproducts behind.
-
The quinoline will separate as an oily layer in the distillate.[12] This can be separated, and the aqueous layer can be extracted with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product.[12]
-
-
Distillation: The crude quinoline obtained after separation and drying (e.g., over anhydrous potassium carbonate) can be further purified by distillation.[14] For example, quinoline itself has a boiling point of 235-237°C.[3][14]
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Skraup synthesis?
The Skraup synthesis proceeds through a multi-step mechanism:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the α,β-unsaturated aldehyde, acrolein.[3][16][17]
-
Michael Addition: The aromatic amine undergoes a conjugate (Michael) addition to acrolein.[3][17]
-
Cyclization: The resulting β-anilinopropionaldehyde undergoes an acid-catalyzed intramolecular electrophilic substitution to form a 1,2-dihydroquinoline intermediate.[16][17]
-
Dehydration: The dihydroquinoline intermediate is then dehydrated.
-
Oxidation: The final step is the oxidation of the 1,2-dihydroquinoline to the aromatic quinoline product.[3][17]
Q2: Can I use a substitute for glycerol?
Yes, α,β-unsaturated aldehydes or ketones can be used in a related reaction known as the Doebner-von Miller synthesis, which is often considered a modification of the Skraup reaction.[5][16] This can be advantageous for synthesizing substituted quinolines.
Q3: What are the common oxidizing agents used in the Skraup synthesis?
-
Nitrobenzene: A traditional oxidizing agent that can also serve as a solvent.[1][2][3] However, it can contribute to the violence of the reaction.[8]
-
Arsenic Acid (or Arsenic Pentoxide): Historically used and reported to result in a less violent reaction.[1][8][11]
-
Ferric Oxide and Vanadic Acid: These have also been used as oxidizing agents.[10]
-
"Greener" Alternatives: Some modern modifications explore the use of microwave irradiation or ionic liquids, which may not require a traditional external oxidizing agent.[11]
Q4: What are the essential safety precautions for conducting a Skraup synthesis?
-
The reaction must be carried out in a well-ventilated fume hood.[5][14]
-
Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[5][14][18]
-
Concentrated sulfuric acid is highly corrosive and must be handled with extreme care.[14]
-
Aniline and nitrobenzene are toxic and should be handled with appropriate precautions.[14]
-
Be prepared for a highly exothermic reaction and have an ice bath readily available for cooling.
Standard Experimental Protocol: Skraup Synthesis of Quinoline
This protocol is adapted from established procedures and incorporates the use of ferrous sulfate as a moderator.[5][12]
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
Procedure:
-
Charging Reactants: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline, glycerol, and ferrous sulfate heptahydrate.[9]
-
Acid Addition: While stirring the mixture and cooling in an ice bath, slowly and carefully add concentrated sulfuric acid.[9][14]
-
Initiation of Reaction: Gently heat the mixture using a heating mantle or an oil bath to initiate the reaction.[14]
-
Exothermic Phase: Once the reaction begins to boil, remove the external heat source.[12][14] The reaction will proceed exothermically. If it becomes too vigorous, cool the flask.
-
Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[14]
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully dilute the mixture with water.
-
Neutralize with a concentrated solution of sodium hydroxide until strongly alkaline.[14]
-
-
Purification:
-
Perform a steam distillation to isolate the crude quinoline.[14] Unchanged nitrobenzene will distill first.
-
Separate the quinoline layer from the aqueous layer in the distillate.
-
Dry the crude quinoline over anhydrous potassium carbonate.
-
Purify the quinoline by distillation, collecting the fraction boiling at 235-237°C.[3][14]
-
Visualizations
Skraup Synthesis Workflow
A generalized workflow for the Skraup synthesis of quinoline.
Sources
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemistry-online.com [chemistry-online.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. One moment, please... [iipseries.org]
- 17. m.youtube.com [m.youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 6-Methoxy-4-methyl-8-nitroquinoline
Welcome to the technical support center for the synthesis and optimization of 6-methoxy-4-methyl-8-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting advice and detailed protocols to ensure successful outcomes. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to support your experimental work.
Introduction to the Synthesis
This compound is a substituted quinoline derivative. The quinoline ring system is a vital scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its wide range of biological activities, including antimalarial and anticancer properties.[1][2] The synthesis of this specific molecule typically employs a variation of classic quinoline synthesis reactions, most notably the Skraup or Doebner-von Miller reaction.[3][4][5]
These reactions involve the condensation of a substituted aniline with an α,β-unsaturated carbonyl compound under strong acidic conditions.[1][4] For the target molecule, the most logical precursors are 4-methoxy-2-nitroaniline and an α,β-unsaturated ketone like methyl vinyl ketone (MVK) or its equivalent, which provides the 4-methyl group. The reaction is notoriously exothermic and requires careful control to achieve good yields and purity.[6]
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield, or I've only recovered my starting material. What are the likely causes and how can I fix this?
Answer: This is a common problem in complex cyclization reactions. The cause can typically be traced back to one of several key areas: reagent quality, reaction conditions, or the catalyst system.
-
Causality: The Skraup-Doebner-von Miller reaction is an acid-catalyzed multi-step process involving Michael addition, cyclization, dehydration, and oxidation.[1][6] A failure in any of these steps will halt the entire sequence. Strong acids like sulfuric acid or phosphoric acid are crucial for catalyzing the cyclization and dehydration steps.[7][8] The oxidizing agent is necessary for the final aromatization to the quinoline ring.[6]
-
Troubleshooting Protocol:
-
Verify Reagent Quality: Ensure your starting materials, particularly the 4-methoxy-2-nitroaniline and methyl vinyl ketone (MVK), are pure. MVK is prone to polymerization, so using freshly distilled or a stabilized grade is recommended.
-
Ensure Anhydrous Conditions: Water can interfere with the strong acid catalyst. While some protocols use aqueous acids, ensure your reagents are not excessively wet unless specified.
-
Check Catalyst Concentration & Type: Concentrated sulfuric acid is standard. Some variations use polyphosphoric acid (PPA) or phosphoric acid with an oxidizing agent like orthoarsenic acid, which can sometimes give cleaner reactions.[2][8]
-
Temperature Control: While the reaction is exothermic, an initial heating phase is often required to overcome the activation energy. A typical temperature range is 120-140°C.[6][8] Monitor the internal temperature carefully. If the temperature is too low, the reaction may not initiate.
-
Reaction Time: These reactions can be slow. Ensure you are allowing sufficient time for completion, which can be several hours.[6][9] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Troubleshooting Flowchart: Low Yield
Caption: Decision tree for troubleshooting low product yield.
Issue 2: Formation of Tarry Byproducts and Dark Reaction Mixture
Question: My reaction mixture turned into a dark, intractable tar, making product isolation impossible. Why did this happen and how can I prevent it?
Answer: This is the most infamous characteristic of the Skraup reaction. It is caused by the highly exothermic nature of the process and the polymerization of reaction intermediates.
-
Causality: The dehydration of glycerol (or related precursors) and the polymerization of the resulting α,β-unsaturated carbonyl (acrolein or MVK) are highly exothermic processes that can lead to a runaway reaction if not controlled.[3][6] This "charing" degrades the starting materials and products into polymeric tar.
-
Troubleshooting Protocol:
-
Moderator Addition: The use of a moderating agent is critical. Ferrous sulfate (FeSO₄) is commonly added to gentle the reaction, preventing it from becoming too violent.[3][9] Boric acid has also been used as an inhibitor.[9]
-
Strict Temperature Control: The most important factor is rigorous temperature management.
-
Add the sulfuric acid slowly and dropwise to the mixture of reactants while cooling in an ice bath.
-
After the initial addition, heat the mixture gently and with constant monitoring. Use an oil bath for uniform heat distribution.
-
If the internal temperature begins to rise uncontrollably, immediately lower the heating bath and be prepared to cool the flask.
-
-
Efficient Stirring: Ensure the reaction mixture is stirred vigorously with a mechanical stirrer. This prevents the formation of local hot spots where decomposition can initiate.
-
Order of Addition: A standard, safe procedure is to create a homogeneous slurry of the aniline, oxidizing agent (if different from the aniline), and glycerol/ketone precursor first. The concentrated sulfuric acid is then added slowly to this well-stirred mixture.[10]
-
Issue 3: Difficulty in Product Purification
Question: I have obtained a crude product, but I am struggling to purify it. Column chromatography gives poor separation and recrystallization fails to yield clean crystals. What should I do?
Answer: Purification challenges often stem from the presence of closely related isomers, unreacted starting materials, or persistent tarry impurities.
-
Causality: The crude product is often a complex mixture. The starting 4-methoxy-2-nitroaniline can be difficult to separate from the product due to similar polarity. Furthermore, minor side-reactions can produce isomers or byproducts that co-elute during chromatography.
-
Troubleshooting Protocol:
-
Initial Workup: The initial workup is crucial for removing the bulk of impurities.
-
After the reaction is complete, cool the mixture and carefully pour it onto a large amount of crushed ice.[8][10]
-
Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or NaOH solution) to precipitate the crude product. This step must be done carefully in a large vessel with cooling, as the neutralization is also highly exothermic.
-
Filter the crude solid and wash it thoroughly with water to remove inorganic salts.
-
-
Solvent Washes: Before attempting more complex purification, wash the crude solid with a solvent that selectively removes key impurities. A methanol wash is effective at removing residual nitroanisidine without dissolving much of the desired product.[10]
-
Recrystallization: This is the preferred method for final purification.
-
Finding the right solvent is key. Chloroform and ethylene dichloride have been reported to be effective for similar compounds.[10] The product is significantly more soluble in these solvents when hot compared to room temperature.
-
If the product is still colored, a treatment with decolorizing carbon (charcoal) in the hot solution can remove colored impurities.[10] Filter the hot solution through celite to remove the carbon before allowing it to cool.
-
-
Column Chromatography: If recrystallization fails, column chromatography is the next step.
-
Use a silica gel stationary phase.
-
An eluent system of hexane and ethyl acetate is a good starting point. A gradient elution, starting with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increasing the polarity, will likely be necessary to separate the product from impurities.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials for synthesizing this compound? A1: The most direct route uses 4-methoxy-2-nitroaniline and methyl vinyl ketone (MVK) . The aniline provides the benzene ring with the methoxy and nitro groups in the correct positions, while MVK undergoes a reaction sequence to form the pyridine ring containing the 4-methyl group.
Q2: What is the role of the strong acid in the reaction? A2: The strong acid, typically H₂SO₄, serves multiple critical functions. It acts as a catalyst for the cyclization of the intermediate and the subsequent dehydration to form the dihydroquinoline.[6][11] It also protonates nitric acid in some nitration procedures to form the highly electrophilic nitronium ion (NO₂⁺).[12]
Q3: How can I monitor the reaction's progress effectively? A3: Thin Layer Chromatography (TLC) is the most effective method.[13] Spot the reaction mixture on a silica gel plate alongside the starting aniline. Develop the plate in a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is complete when the starting material spot has disappeared and a new, typically lower Rf spot corresponding to the product is dominant.
Q4: What are the most critical safety precautions for this synthesis? A4: The Skraup reaction is potentially hazardous.[6]
-
Runaway Reaction: The reaction is highly exothermic. Always control the rate of addition of acid and use a cooling bath.[14]
-
Corrosive Reagents: Concentrated sulfuric and nitric acids are extremely corrosive. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood.
-
Violent Reactions: Quinoline can react violently with oxidizing agents and strong acids.[15] Ensure all additions are slow and controlled. Have a safety shower and eyewash station readily accessible.[10]
Q5: Can I nitrate 6-methoxy-4-methylquinoline instead of starting with a nitrated aniline? A5: While technically possible, this is not the preferred route. Direct nitration of a substituted quinoline can be unselective and lead to a mixture of isomers.[16][17] The activating methoxy group and the quinoline ring system itself will direct the nitration to multiple positions (typically the 5- and 8-positions).[11] Starting with 4-methoxy-2-nitroaniline provides absolute control over the regiochemistry of the nitro group, which is a significant advantage.
Data & Protocols
Typical Reaction Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Aniline Substrate | 4-Methoxy-2-nitroaniline | Pre-defines the substitution pattern, avoiding isomeric mixtures. |
| Carbonyl Source | Methyl vinyl ketone (MVK) | Provides the atoms for the pyridine ring, including the 4-methyl group. |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Standard strong acid catalyst for cyclization and dehydration.[6] |
| Moderator | Ferrous sulfate heptahydrate (FeSO₄·7H₂O) | Controls the exothermic reaction, preventing tar formation.[3][9] |
| Temperature | 120-140°C (after initial exotherm) | Sufficient energy for cyclization; must be carefully controlled.[6][9] |
| Reaction Time | 3-5 hours | Monitor by TLC for completion. |
| Workup | Quench on ice, neutralize with NH₄OH | Standard procedure to precipitate the crude organic product.[10] |
| Typical Yield | 30-60% | Yields can vary significantly based on control of reaction conditions. |
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, create a slurry of 4-methoxy-2-nitroaniline (1.0 eq), and ferrous sulfate heptahydrate (approx. 0.1 eq).
-
Reagent Addition: To this slurry, add methyl vinyl ketone (1.5 eq). Begin vigorous stirring.
-
Acid Addition: Cool the flask in an ice/water bath. Slowly add concentrated sulfuric acid (approx. 4.0 eq) dropwise via the dropping funnel over 30-45 minutes. The internal temperature should be maintained below 70°C during this addition.
-
Reaction: After the addition is complete, replace the ice bath with an oil bath. Gently heat the mixture to 130-140°C. Maintain this temperature for 3-4 hours, monitoring the reaction progress by TLC.
-
Workup - Quenching: Allow the reaction to cool to below 100°C. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture into the ice/water with vigorous stirring.
-
Workup - Neutralization: Place the beaker in an ice bath. Slowly neutralize the acidic slurry by adding concentrated ammonium hydroxide until the pH is ~9-10. A thick precipitate will form.
-
Isolation: Filter the solid precipitate using a Büchner funnel. Wash the filter cake extensively with cold water (3-4 times) to remove inorganic salts. Allow the crude solid to air-dry.
Detailed Experimental Protocol: Purification
-
Methanol Wash: Transfer the crude, dry solid to a beaker and stir it with methanol for 15-20 minutes. Filter the solid. This wash removes a significant amount of colored impurities and unreacted starting material.[10]
-
Recrystallization:
-
Transfer the methanol-washed solid to a flask. Add a minimal amount of hot chloroform (or ethylene dichloride) to dissolve the solid completely.[10]
-
If the solution is still highly colored, add a small amount of activated charcoal, keep the solution hot for 5-10 minutes, and then filter it hot through a pad of celite to remove the charcoal.
-
Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
General Synthesis and Optimization Workflow
Caption: General workflow for synthesis and optimization.
References
- Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction - Benchchem. (n.d.).
-
Skraup reaction - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Combes Quinoline Synthesis. (n.d.). Retrieved January 21, 2026, from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved January 21, 2026, from [Link]
-
synthesis of quinoline derivatives and its applications | PPTX - Slideshare. (n.d.). Retrieved January 21, 2026, from [Link]
-
Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved January 21, 2026, from [Link]
-
Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (2020). Retrieved January 21, 2026, from [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 21, 2026, from [Link]
-
6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 21, 2026, from [Link]
-
This compound | C11H10N2O3 | CID 227823 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
-
6-methoxy-2,4-dimethyl-8-nitroquinoline - Chemical Synthesis Database. (n.d.). Retrieved January 21, 2026, from [Link]
-
Quinoline - Hazardous Substance Fact Sheet. (n.d.). Retrieved January 21, 2026, from [Link]
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications. (n.d.). Retrieved January 21, 2026, from [Link]
-
6-methoxy-8-nitroquinoline - 85-81-4, C10H8N2O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved January 21, 2026, from [Link]
- CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents. (n.d.).
-
THE NITRATION OF SOME QUINOLINE DERIVATIVES - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Nitrosation and nitration of 2-amino-3-methylimidazo[4,5-f]quinoline by reactive nitrogen oxygen species - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry - Brieflands. (n.d.). Retrieved January 21, 2026, from [Link]
- US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline - Google Patents. (n.d.).
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Retrieved January 21, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. iipseries.org [iipseries.org]
- 8. 6-METHOXY-4-METHYL-8-NITRO-QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 9. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. nj.gov [nj.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Solubility of 6-Methoxy-4-methyl-8-nitroquinoline
Welcome to the technical support center for 6-Methoxy-4-methyl-8-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments with this compound. Here, we provide a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address these issues. Our approach is rooted in scientific principles and practical, field-proven insights to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a heterocyclic aromatic compound. Its quinoline core, substituted with a methyl group, contributes to its lipophilic (fat-loving) nature, which generally results in poor aqueous solubility. The presence of a nitro group, being electron-withdrawing, can further impact the electronic properties and crystal lattice energy, often leading to reduced solubility in polar solvents like water[1]. Conversely, it is expected to exhibit better solubility in organic solvents. While specific quantitative data for this exact compound is not widely published, a close structural analog, 6-methoxy-8-nitroquinoline, demonstrates significantly higher solubility in organic solvents compared to polar ones. For instance, its solubility in methanol at room temperature is 0.8 g per 100 g of solvent, while in chloroform, it is 3.9 g per 100 g of solvent[2].
Q2: I've dissolved the compound in DMSO for my biological assay, but it precipitates when I dilute it into my aqueous buffer. Why does this happen?
A2: This phenomenon, often referred to as "crashing out," is a common issue when working with poorly water-soluble compounds. You have successfully dissolved this compound in a strong organic solvent like Dimethyl Sulfoxide (DMSO), creating a high-concentration stock solution. However, when you introduce a small volume of this stock into a large volume of aqueous buffer, the overall solvent environment becomes predominantly aqueous. The compound is no longer soluble in this new, highly polar environment and therefore precipitates out of the solution. The key is to maintain a final concentration of the organic co-solvent that is low enough to not affect your experimental system, yet high enough to keep your compound in solution at the desired final concentration.
Q3: What are the primary strategies for improving the aqueous solubility of this compound?
A3: Several techniques can be employed to enhance the aqueous solubility of this compound. The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration and the tolerance of your assay to various additives. The main strategies include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
pH Adjustment: Modifying the pH of the aqueous solution to ionize the compound.
-
Use of Excipients: Employing agents like cyclodextrins to form inclusion complexes.
-
Particle Size Reduction: Decreasing the particle size to increase the surface area for dissolution.
Each of these methods is discussed in detail in the troubleshooting guides below.
Troubleshooting Guides & Experimental Protocols
This section provides a systematic approach to overcoming the solubility challenges of this compound.
Initial Assessment: Determining a Baseline Solubility Profile
Before attempting to enhance solubility, it is crucial to establish a baseline understanding of the compound's solubility in common laboratory solvents.
Protocol 1: Experimental Determination of Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound[3][4].
Materials:
-
This compound powder
-
A selection of solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, DMSO, N,N-Dimethylformamide (DMF))
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of this compound powder to a glass vial (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end of the experiment.
-
Add a known volume of the desired solvent (e.g., 1 mL) to the vial.
-
Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).
-
Shake the vials for 24-48 hours to ensure that equilibrium is reached.
-
After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method.
Data Presentation:
| Solvent | Inferred Solubility | Experimentally Determined Solubility (mg/mL) |
| Water | Poor | Record your data here |
| PBS (pH 7.4) | Poor | Record your data here |
| Ethanol | Moderate to Good | Record your data here |
| Methanol | Moderate to Good | Record your data here |
| DMSO | Good | Record your data here |
| DMF | Good | Record your data here |
| Chloroform | Good | Record your data here |
This table should be populated with your experimentally determined values.
Method 1: Co-solvency
Issue: My compound is not soluble enough in my aqueous buffer for my experiment.
Principle of Causality: Co-solvency is a widely used technique to increase the solubility of nonpolar compounds in aqueous solutions. By adding a water-miscible organic solvent (a co-solvent) to the aqueous medium, the polarity of the overall solvent system is reduced, making it more favorable for the nonpolar solute to dissolve.
Protocol 2: Preparing a Working Solution using a Co-solvent
Materials:
-
High-concentration stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Aqueous experimental buffer.
-
Vortex mixer.
Procedure:
-
Start with a high-concentration stock solution of your compound in 100% DMSO.
-
Perform serial dilutions of the stock solution into your aqueous experimental buffer. Crucially, add the stock solution to the buffer while vortexing vigorously. This rapid mixing helps to disperse the compound quickly and avoid localized high concentrations that lead to precipitation.
-
Keep the final concentration of the co-solvent in your experimental medium as low as possible (typically below 1%, and for cell-based assays, often below 0.1%) to minimize any potential solvent-induced artifacts.
Troubleshooting Workflow for Co-solvency:
Caption: Troubleshooting workflow for co-solvency.
Method 2: pH Adjustment
Issue: My compound's solubility in a neutral aqueous buffer is insufficient.
Principle of Causality: The quinoline ring system contains a basic nitrogen atom. By lowering the pH of the solution, this nitrogen can be protonated, forming a more soluble salt. To effectively increase solubility through this mechanism, the pH of the solution should be adjusted to at least 1-2 units below the compound's pKa (the pH at which the compound is 50% ionized).
Protocol 3: Enhancing Solubility through pH Modification
Materials:
-
This compound powder
-
Aqueous buffers of varying pH (e.g., pH 2, 4, 6, 7.4)
-
Acids (e.g., 1 M HCl) and bases (e.g., 1 M NaOH) for pH adjustment
-
pH meter
Procedure:
-
Prepare a series of aqueous buffers with different pH values.
-
Add an excess amount of this compound to each buffer.
-
Use the shake-flask method (Protocol 1) to determine the solubility at each pH.
-
Plot the solubility as a function of pH to identify the optimal pH range for your desired concentration.
Expected Outcome: You should observe an increase in solubility as the pH of the solution decreases.
Logical Relationship of pH and Solubility:
Caption: Impact of pH on the ionization and solubility of quinoline derivatives.
Method 3: Cyclodextrin Complexation
Issue: I need to deliver my compound in an aqueous solution for an in vivo study, and co-solvents are not a viable option.
Principle of Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules, like this compound, within their cavity to form an inclusion complex. This complex has a higher apparent water solubility because the hydrophilic outer surface of the cyclodextrin can favorably interact with water[5][6]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its enhanced solubility and low toxicity[7].
Protocol 4: Preparation of a Cyclodextrin Inclusion Complex
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Magnetic stirrer and stir bar
-
Lyophilizer (optional)
Procedure:
-
Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).
-
Slowly add the this compound powder to the cyclodextrin solution while stirring vigorously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
For a more stable formulation, the solution can be freeze-dried (lyophilized) to obtain a powder that can be readily reconstituted[8].
-
Determine the concentration of the solubilized compound in the final solution.
Data Presentation:
| HP-β-CD Concentration (% w/v) | Apparent Solubility of this compound (mg/mL) |
| 0 (Control) | Record your data here |
| 1 | Record your data here |
| 5 | Record your data here |
| 10 | Record your data here |
| 20 | Record your data here |
This table should be populated with your experimentally determined values to demonstrate the effect of cyclodextrin concentration on solubility.
References
-
Avdeef, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In: Jouyban, A. (Ed.), Handbook of Solvents (2nd ed.). ChemTec Publishing. [Link]
-
Gao, Y., et al. (2009). Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution. Yao Xue Xue Bao, 44(7), 770-774. [Link]
-
Drake, N. L., et al. (1946). 6-Methoxy-8-nitroquinoline. Organic Syntheses, 26, 53. [Link]
-
Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Gharib, R., et al. (2015). Liposomes incorporating cyclodextrin–drug inclusion complexes: Current state of knowledge. Carbohydrate Polymers, 122, 345-354. [Link]
-
Jain, A., et al. (2014). Inclusion complex formation of cyclodextrin with its guest and their applications. OAHOST, 2(1), 6. [Link]
-
CD Formulation. (n.d.). Cyclodextrin (β-CD) Inclusion Complex. Technology Networks. [Link]
-
Solubility of Things. (n.d.). 6-Methoxy-8-nitroquinoline. [Link]
-
ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]
-
ICCVAM. (2003). Test Method Protocol for Solubility Determination. National Institute of Environmental Health Sciences. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews : MMBR, 74(2), 250–272. [Link]
Sources
- 1. Nitroaromatic compounds, from synthesis to biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scispace.com [scispace.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. oatext.com [oatext.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. alzet.com [alzet.com]
- 8. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Increase the Stability of 6-Methoxy-4-methyl-8-nitroquinoline Solutions
Welcome to the technical support center for 6-Methoxy-4-methyl-8-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of your solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction
This compound is a quinoline derivative with potential applications in various fields of research. The stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. This guide will delve into the factors affecting its stability and provide actionable strategies to mitigate degradation. The electron-withdrawing nature of the nitro group, combined with the aromatic quinoline ring system, makes the molecule susceptible to specific degradation pathways.[1]
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A change in the color of your solution, often to a yellowish or brownish hue, is a common preliminary indicator of chemical degradation.[2] This can be triggered by several factors, including:
-
Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions, leading to the formation of colored byproducts.[3][4]
-
Thermal Degradation: Elevated temperatures can accelerate decomposition reactions.
-
pH-Induced Degradation: Both acidic and basic conditions can catalyze hydrolysis or other degradation pathways, which may result in colored degradants.[5]
It is crucial to investigate the cause and extent of degradation using appropriate analytical methods.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
The stability of this compound in solution is influenced by a combination of environmental and chemical factors:
| Factor | Effect on Stability |
| pH | Can catalyze hydrolysis of the methoxy group or other pH-dependent reactions. The ionization state of the molecule can change, leading to different degradation pathways.[5][6] |
| Light | Quinoline and nitroaromatic compounds are often susceptible to photodegradation.[3][4][7][8][9] |
| Temperature | Higher temperatures generally increase the rate of chemical degradation. |
| Solvent | The choice of solvent can impact solubility and stability. Protic solvents may participate in degradation reactions. |
| Oxygen | The presence of dissolved oxygen can lead to oxidative degradation, especially in the presence of light or metal ions. |
| Contaminants | Impurities such as strong acids, bases, or oxidizing agents can initiate or accelerate degradation.[10] |
Q3: How can I confirm if my this compound solution has degraded?
Visual inspection is not sufficient to confirm degradation. A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method to accurately quantify the parent compound and separate it from its degradation products.[11] Other useful techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of degradation products.[12]
-
UV-Visible Spectroscopy: To monitor changes in the absorption spectrum over time, which can indicate degradation.[12]
Q4: What are the ideal storage conditions for solutions of this compound?
To maximize the shelf-life of your solutions, adhere to the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store at refrigerated temperatures (2-8 °C). For long-term storage, consider -20 °C.[13] | Reduces the rate of thermal degradation. |
| Light | Protect from light by using amber glass vials or by wrapping the container in aluminum foil.[7] | Prevents photodegradation. |
| Atmosphere | For sensitive applications, consider purging the solution with an inert gas (e.g., argon or nitrogen) before sealing.[7] | Minimizes oxidative degradation. |
| Container | Use tightly sealed, high-quality glass containers with inert caps. | Prevents solvent evaporation and contamination. |
Troubleshooting Guide
Issue 1: Rapid Degradation of the Compound in Solution
Possible Cause: Inappropriate solvent or pH.
Solution:
-
Solvent Selection:
-
Ensure the solvent is of high purity and free from contaminants.
-
If using an aqueous solution, the use of a co-solvent like acetonitrile or ethanol might be necessary for solubility, but the final percentage of the organic co-solvent should be kept to a minimum.[11]
-
For some quinoline syntheses, polar and environmentally friendly solvents like ethanol or glycerol have been shown to be effective.[14][15][16]
-
-
pH Control:
-
The stability of nitroaromatic compounds can be pH-dependent.[17][18] It is advisable to buffer your solution to a pH where the compound exhibits maximum stability.
-
For quinolinol compounds, a slightly acidic pH (e.g., using a phosphate or acetate buffer around pH 3-5) often provides good stability.[11]
-
Avoid strongly acidic or basic conditions, as these are likely to catalyze hydrolysis.[5][10]
-
Issue 2: Precipitation of the Compound in Aqueous Solutions
Possible Cause: Low aqueous solubility.
Solution:
-
Co-Solvent Usage: Introduce a minimal amount of a water-miscible organic co-solvent (e.g., DMSO, DMF, acetonitrile, or ethanol) to your aqueous solution to increase the solubility of the compound.[11]
-
pH Adjustment: The solubility of the compound may be pH-dependent. Experiment with slight adjustments to the pH to see if solubility improves.
-
Concentration: Prepare solutions at a lower concentration to avoid saturation.
Issue 3: Inconsistent Results Between Experiments
Possible Cause: Degradation of the stock solution.
Solution:
-
Freshly Prepared Solutions: Whenever possible, prepare solutions of this compound fresh before each experiment.
-
Stock Solution Aliquoting: If a stock solution must be stored, divide it into smaller, single-use aliquots. This prevents repeated freeze-thaw cycles and minimizes the risk of contaminating the entire stock.
-
Regular Quality Control: Periodically check the purity of your stock solution using HPLC to ensure its integrity.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Solution
This protocol provides a general procedure for preparing a solution of this compound with enhanced stability.
-
Solvent Preparation:
-
Choose a high-purity solvent (e.g., HPLC grade).
-
If using a buffer, prepare it and filter it through a 0.22 µm filter.
-
Degas the solvent by sonication or by bubbling with an inert gas for 15-20 minutes to remove dissolved oxygen.
-
-
Dissolution:
-
Accurately weigh the required amount of this compound in an amber glass vial.
-
Add the degassed solvent to the vial to achieve the desired concentration.
-
Gently vortex or sonicate until the compound is fully dissolved.
-
-
Storage:
-
If the solution is not for immediate use, purge the headspace of the vial with an inert gas before sealing it tightly with a Teflon-lined cap.
-
Store the vial at the recommended temperature, protected from light.
-
Protocol 2: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[19][20]
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 1:1 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.[11]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.[11]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.[11]
-
Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 7 days.[11]
-
Photolytic Degradation: Expose the solid compound to light in a photostability chamber. Keep a control sample wrapped in aluminum foil.[11]
-
-
Analysis:
-
At specified time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolyzed samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method.
-
Visualizations
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound based on the known reactivity of quinoline and nitroaromatic compounds.
Caption: Potential degradation pathways for this compound.
Workflow for Stability Testing
This workflow outlines the steps for conducting a comprehensive stability study of a this compound solution.
Caption: Experimental workflow for stability testing of this compound.
References
-
PubChem. (n.d.). 4-Nitroquinoline 1-Oxide. National Center for Biotechnology Information. Retrieved from [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Patel, K., & Dedania, R. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Pharmaceutical Research, 2(6). [Link]
- International Journal of Trend in Scientific Research and Development. (2020). Analytical Methods for the Degradation of Phytoconstituents. IJTSRD, 4(5), 1083-1087.
-
Jing, J., Li, W., Boyd, A., Zhang, Y., Colvin, V. L., & Yu, W. W. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247–255. [Link]
-
Nasseri, M. A., et al. (2014). Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl5 in Glycerol as Green Solvent. Journal of Chemistry, 2014, 1-6. [Link]
-
Chemical Synthesis Database. (2025). 6-methoxy-2,4-dimethyl-8-nitroquinoline. Retrieved from [Link]
-
Coro, J., et al. (2021). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Molecules, 26(15), 4471. [Link]
-
ResearchGate. (2021). METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH (A) and Temperature (B) on the degradation of.... Retrieved from [Link]
-
Aislabie, J., et al. (1990). Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology, 56(2), 345-351. [Link]
-
Wang, Y., et al. (2022). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Water Science and Technology, 86(1), 1-13. [Link]
-
ResearchGate. (n.d.). Effect of pH on the absorbances of nitroaniline isomers. Retrieved from [Link]
- Journal of Applied Chemistry. (2023). Effective Method for Making Quinoline Derivatives in Gl. Scientia Research Library, 11(2), 1-5.
- Google Patents. (2009). Process for the manufacture of quinoline derivatives.
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
-
Tassalit, A., et al. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Catalysts, 10(12), 1466. [Link]
-
ResearchGate. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Retrieved from [Link]
-
Periodicos. (n.d.). Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured materials. Retrieved from [Link]
- de Oliveira, J. D. M., et al. (2021). Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured materials. Anais da Academia Brasileira de Ciências, 93(suppl 3).
-
ResearchGate. (2015). Biodegradation of nitroaromatics and other nitrogen-containing xenobiotics. Retrieved from [Link]
-
Valko, M., et al. (2007). The Protective Role of Antioxidants in the Defence against ROS/RNS-Mediated Environmental Pollution. International Journal of Molecular Sciences, 8(4), 361-384. [Link]
-
Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523–555. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. [Link]
-
Binter, A., et al. (2005). Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction. Molecular Microbiology, 58(4), 1139-1153. [Link]
-
ResearchGate. (2008). Biodegradation characteristics and metabolic pathway of a strain for quinoline degradation. Retrieved from [Link]
-
MDPI. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Retrieved from [Link]
-
ResearchGate. (2011). 8-Nitroquinoline. Retrieved from [Link]
-
MDPI. (2021). Detecting and Quantifying Polyhaloaromatic Environmental Pollutants by Chemiluminescence-Based Analytical Method. Retrieved from [Link]
-
ChemRxiv. (2024). Evaluation and comparison of analytical methods for monitoring polymer depolymerization: application to poly(bisphenol A carbonate) methanolysis. Retrieved from [Link]
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photocatalytic Degradation of Quinoline Yellow over Ag3PO4 | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ibisscientific.com [ibisscientific.com]
- 7. 4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Vista do Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured materials [submissao.sbcat.org]
- 9. Evaluation of quinoline photodegradation from g-C 3 N 4 /TiO 2 heterostructured materials | XIV Encontro de Catálise do Norte, Nordeste e Centro-Oeste [submissao.sbcat.org]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijmr.net.in [ijmr.net.in]
- 13. 4-硝基喹啉 N -氧化物 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scientiaresearchlibrary.com [scientiaresearchlibrary.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Purification Difficulties with 6-Methoxy-4-methyl-8-nitroquinoline
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 6-Methoxy-4-methyl-8-nitroquinoline. This resource is designed to provide in-depth, practical solutions to common purification challenges encountered during your experimental work. Drawing upon established chemical principles and field-proven insights, this guide will help you navigate the complexities of isolating this compound with high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your crude this compound is intrinsically linked to the synthetic route employed. A common method for its synthesis involves the reaction of 4-amino-2-(3-fluorophenyloxy)-5-nitroanisole with 3-buten-2-one (methyl vinyl ketone) in the presence of an acid catalyst like phosphoric acid and an oxidizing agent such as orthoarsenic acid[1].
Potential impurities from this synthesis can include:
-
Unreacted Starting Materials: Residual 4-amino-2-(3-fluorophenyloxy)-5-nitroanisole or byproducts from the decomposition of methyl vinyl ketone.
-
Polymeric Byproducts: Acid-catalyzed self-polymerization of methyl vinyl ketone can lead to the formation of viscous, often colored, polymeric impurities.
-
Isomeric Byproducts: While the Doebner-von Miller reaction conditions are generally regioselective, minor amounts of other isomers could potentially form depending on the precise reaction conditions.
-
Oxidation Byproducts: The presence of an oxidizing agent can sometimes lead to over-oxidation or side reactions with the electron-rich aromatic ring, creating minor, often colored, impurities.
If a more traditional Skraup reaction is employed using a substituted aniline and glycerol, you might encounter unreacted 3-nitro-4-aminoanisole, which can be challenging to remove post-reaction[2].
Q2: How can I quickly assess the purity of my crude and purified this compound?
A2: A multi-pronged approach is recommended for a reliable purity assessment:
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. A single spot under UV visualization in multiple eluent systems is a good preliminary indicator of purity. For this compound, a starting eluent system could be a 2:1 mixture of hexane and ethyl acetate[1].
-
Melting Point Analysis: A pure compound will exhibit a sharp melting point range (typically < 2°C). Impurities will generally cause a depression and broadening of the melting point.
-
Spectroscopic Methods:
-
¹H and ¹³C NMR Spectroscopy: This is the gold standard for confirming the structure and identifying any residual impurities, which will present as unassignable peaks in the spectra.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., nitro, methoxy, aromatic C-H).
-
Troubleshooting Purification Workflows
Recrystallization
Recrystallization is often the first line of defense for purifying solid organic compounds. The key is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Q3: My this compound won't crystallize. What should I do?
A3: Failure to crystallize is a common issue. Here is a systematic approach to troubleshoot this problem:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the cooled, supersaturated solution.
-
Concentration: The solution may be too dilute. Carefully evaporate some of the solvent and allow the solution to cool again.
-
Cooling: Try cooling the solution to a lower temperature (e.g., in an ice bath or refrigerator), but be mindful that rapid cooling can sometimes trap impurities.
-
-
Re-evaluate Your Solvent Choice: The initial solvent may be inappropriate. A systematic solvent screening is recommended. While specific solubility data for this compound is not widely published, we can draw inferences from the closely related 6-methoxy-8-nitroquinoline[2][3].
Data Presentation: Recrystallization Solvent Screening
| Solvent Class | Recommended Solvents | Expected Solubility Profile & Rationale |
| Halogenated | Chloroform, Ethylene Dichloride | Good solubility at high temperatures, lower at room temperature. A proven choice for the related 6-methoxy-8-nitroquinoline[2]. |
| Alcohols | Methanol, Ethanol | Moderate solubility. Can be effective for washing away more polar impurities. Methanol is used for washing in the purification of 6-methoxy-8-nitroquinoline[2]. |
| Esters | Ethyl Acetate | Often a good balance of polarity for dissolving moderately polar compounds when hot. |
| Aromatic | Toluene | Can be effective for aromatic compounds, but may have similar solubility to some aromatic impurities. |
| Ketones | Acetone | A relatively polar solvent that can be a good choice, often used in a solvent pair with a non-polar solvent like hexanes. |
| Solvent Pairs | Hexane/Ethyl Acetate, Hexane/Acetone, Ethanol/Water | Used when a single solvent is not ideal. Dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) at an elevated temperature, then slowly add the "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then cool slowly. |
Q4: My compound "oils out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid phase instead of a solid. To remedy this:
-
Use a lower boiling point solvent.
-
Increase the volume of the solvent.
-
Lower the temperature at which the solution becomes saturated. This can be achieved by starting with a slightly more dilute solution.
-
Switch to a different solvent system.
Experimental Protocols: General Recrystallization Workflow
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture to the solvent's boiling point while stirring. Add small portions of the solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to remove residual solvent.
Mandatory Visualization: Recrystallization Troubleshooting
Caption: Troubleshooting decision tree for recrystallization.
Column Chromatography
When recrystallization is ineffective, or when dealing with complex mixtures, column chromatography is the method of choice.
Q5: What is a good starting eluent system for purifying this compound on a silica gel column?
A5: Based on reported synthesis, a good starting point is a mixture of hexane and ethyl acetate . A 2:1 ratio of hexane to ethyl acetate was successfully used to purify this compound[1].
For effective separation, it is crucial to first determine the optimal eluent system using TLC. The ideal system should give your product an Rf value of approximately 0.25-0.35, with good separation from all impurities.
Q6: My compounds are co-eluting, or the separation is very poor. What can I do?
A6: Poor separation can be addressed by several strategies:
-
Optimize the Eluent System:
-
Decrease Polarity: If the Rf values are too high, decrease the proportion of the more polar solvent (e.g., move from 2:1 hexane/ethyl acetate to 4:1 or 9:1).
-
Increase Polarity: If the compound is not moving from the baseline, increase the proportion of the polar solvent.
-
Try Different Solvents: Sometimes, changing the nature of the solvents can improve selectivity. Consider trying systems like dichloromethane/methanol or toluene/ethyl acetate.
-
-
Use a Gradient Elution: Start with a less polar eluent to elute non-polar impurities, and gradually increase the polarity to elute your product and then any more polar impurities.
-
Improve Column Packing: Ensure the column is packed uniformly without any air bubbles or channels, which can lead to band broadening and poor separation.
-
Dry Loading: If your compound has poor solubility in the starting eluent, consider adsorbing it onto a small amount of silica gel and loading this "dry" onto the column.
Experimental Protocols: Column Chromatography Workflow
-
TLC Analysis: Determine the optimal eluent system.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent (and then add silica for dry loading). Carefully load the sample onto the top of the silica bed.
-
Elution: Begin adding the eluent to the top of the column, maintaining a constant head of solvent. Collect fractions as the solvent moves through the column.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Mandatory Visualization: Chromatography Workflow
Caption: Step-by-step workflow for column chromatography purification.
References
- Organic Syntheses Procedure, 6-methoxy-8-nitroquinoline.
- Benchchem, Purification strategies for removing impurities
- Solubility of Things, 6-Methoxy-8-nitroquinoline.
- ChemicalBook, 6-METHOXY-4-METHYL-8-NITRO-QUINOLINE synthesis.
Sources
minimizing side-product formation in 6-Methoxy-4-methyl-8-nitroquinoline synthesis
Technical Support Center: Synthesis of 6-Methoxy-4-methyl-8-nitroquinoline
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth troubleshooting advice and optimized protocols to help you navigate the common challenges associated with this multi-step synthesis. As Senior Application Scientists, we have structured this resource to not only provide solutions but also to explain the underlying chemical principles, ensuring you can adapt and refine your experimental approach for maximum yield and purity.
Section 1: Troubleshooting the Quinoline Ring Synthesis (Doebner-von Miller Reaction)
The initial and most critical phase is the construction of the 6-methoxy-4-methylquinoline core. This is typically achieved via a Doebner-von Miller reaction, which involves the acid-catalyzed condensation of p-anisidine with an α,β-unsaturated carbonyl compound, such as methyl vinyl ketone (MVK). This reaction is a variation of the notoriously vigorous Skraup synthesis and presents several challenges.[1]
Frequently Asked Questions & Troubleshooting
Q1: My reaction is extremely exothermic and difficult to control, resulting in a low yield of a dark, tarry substance. What is happening and how can I fix it?
A1: This is the most common issue with Skraup-type syntheses. The uncontrolled exotherm is due to two primary factors: the inherent energy release of the condensation/cyclization cascade and the acid-catalyzed polymerization of the α,β-unsaturated ketone (MVK).[2] This leads to the formation of high-molecular-weight polymeric tars, significantly reducing the yield of the desired quinoline.
Causality & Solution:
-
Violent Exotherm: The reaction generates a significant amount of heat, which, if not controlled, accelerates the reaction rate uncontrollably.
-
Polymerization: Strong acids, like the sulfuric acid used as a catalyst, are potent initiators for the polymerization of MVK.
Troubleshooting Steps:
-
Use a Reaction Moderator: The most effective method to tame the reaction's vigor is to add a moderator. Ferrous sulfate (FeSO₄) is highly recommended as it smooths the reaction over a longer period, preventing a dangerous surge in temperature.[2] Boric acid can also serve a similar purpose.[3]
-
Controlled Reagent Addition: The order and rate of addition are critical. The sulfuric acid should be added slowly and portion-wise to the mixture of the aniline, MVK, and oxidizing agent, with efficient external cooling (e.g., an ice-water bath).
-
Gradual Heating: After the initial addition, apply heat gently with constant monitoring. Be prepared to remove the heat source immediately if the reaction rate increases suddenly. The reaction often becomes self-sustaining once initiated.
Q2: The yield of my 6-methoxy-4-methylquinoline is low, and the crude product is contaminated even after controlling the exotherm. What are the likely impurities?
A2: Low yield and impurity issues often stem from incomplete reaction, side reactions, and the challenge of separating the product from the complex reaction matrix.
Probable Contaminants & Causes:
-
Unreacted p-Anisidine: If the reaction does not go to completion, the starting aniline will remain. This is particularly problematic if the temperature is not maintained for a sufficient duration.[4]
-
Polymeric Byproducts: Even with moderation, some polymerization of MVK is inevitable. These non-basic polymers are a major component of the crude solid.
-
Oxidation Byproducts: The oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) can lead to undesired oxidation of the starting material or product, contributing to the colored impurities.
Troubleshooting Steps:
-
Ensure Complete Reaction: After the main exothermic phase, ensure the reaction is held at the recommended temperature (e.g., reflux) for the specified time (typically 3-5 hours) to drive the cyclization and aromatization to completion.[2]
-
Optimize Oxidant Choice: While classic Skraup reactions use nitrobenzene, milder or more specific oxidants can be employed. In some procedures, arsenic pentoxide (H₃AsO₄) is used.[5] Careful stoichiometry is key to minimizing side reactions.
Q3: How do I effectively purify the crude 6-methoxy-4-methylquinoline from the tarry matrix?
A3: Purification requires separating the basic quinoline product from the neutral polymeric materials and acidic residues. A multi-step acid-base extraction followed by a suitable purification method is the most robust approach.
Purification Workflow:
-
Neutralization & Steam Distillation: After cooling, the acidic reaction mixture is cautiously diluted with water and neutralized with a strong base (e.g., NaOH or KOH) to liberate the free quinoline base. Steam distillation is a highly effective, classic method to separate the volatile quinoline from the non-volatile tars and inorganic salts.[2] The quinoline co-distills with the water.
-
Solvent Extraction: The steam distillate is then extracted with an organic solvent (e.g., dichloromethane or diethyl ether) to isolate the quinoline.
-
Crystallization/Chromatography: The extracted crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel for very high purity.
Section 2: Minimizing Side-Products in the Nitration Step
The second stage involves the electrophilic nitration of the 6-methoxy-4-methylquinoline core. The goal is to selectively introduce a nitro group at the C-8 position. The primary challenge here is controlling the regioselectivity to avoid the formation of unwanted isomers.
Frequently Asked Questions & Troubleshooting
Q1: My final product is a mixture of nitro-isomers that are difficult to separate. Which isomer is the main side-product, and why does it form?
A1: The principal side-product in the nitration of 6-methoxy-4-methylquinoline is almost certainly 6-methoxy-4-methyl-5-nitroquinoline . The formation of this isomer is a direct consequence of the powerful directing effects of the methoxy group.
Mechanistic Rationale:
-
Directing Groups: The quinoline ring system has two key directing groups influencing the position of nitration:
-
6-Methoxy Group: This is a strongly activating, ortho-, para-directing group. It strongly directs electrophilic attack to the C-5 (ortho) and C-7 (para) positions.
-
Quinolinium Ion: Under the strong acidic conditions of nitration (HNO₃/H₂SO₄), the quinoline nitrogen is protonated, forming a quinolinium ion. This makes the entire heterocyclic system strongly electron-deficient (deactivated) and directs incoming electrophiles to the benzene ring (carbocyclic ring).[3]
-
-
Competition: The nitration site is determined by the competition between these effects. The powerful activating effect of the methoxy group makes the C-5 position highly susceptible to attack, leading to the 5-nitro isomer. The desired C-8 position is also attacked, likely due to a combination of steric factors and the overall electronic landscape of the molecule.[6]
Q2: How can I optimize my reaction conditions to maximize the yield of the desired 8-nitro isomer and minimize the 5-nitro byproduct?
A2: Maximizing the 8-nitro isomer requires careful control over reaction parameters to subtly influence the kinetic vs. thermodynamic pathways of the reaction.
| Parameter | Recommendation | Rationale |
| Temperature | Maintain low temperature (-5°C to 0°C) during the addition of the nitrating mixture. | Lower temperatures generally increase selectivity in electrophilic aromatic substitutions. It slows the overall reaction rate, allowing the subtle electronic preferences for the C-8 position to dominate over the kinetically fast reaction at the highly activated C-5 position. |
| Rate of Addition | Add the nitrating mixture (HNO₃/H₂SO₄) dropwise to the solution of the quinoline in sulfuric acid. | A slow rate of addition prevents localized increases in temperature and concentration of the nitronium ion (NO₂⁺), which can lead to decreased selectivity and increased side-product formation, including oxidation. |
| Reaction Time | Monitor the reaction by TLC. Stop the reaction as soon as the starting material is consumed. | Prolonged reaction times, especially if the temperature rises, can lead to the formation of dinitro products or oxidative degradation of the desired product. |
| Acid Concentration | Use a mixture of fuming nitric acid and concentrated sulfuric acid. | This standard mixture generates a high concentration of the necessary electrophile, NO₂⁺, ensuring the reaction proceeds efficiently under controlled conditions. |
Q3: I am observing significant product degradation (darkening) and low overall recovery after the nitration workup. What is the cause?
A3: This is typically caused by oxidation. The nitrating mixture is a powerful oxidizing agent, and quinoline derivatives, especially those with activating groups like methoxy, are susceptible to oxidative degradation, which produces complex, colored byproducts.
Troubleshooting Steps:
-
Strict Temperature Control: As mentioned, this is the most critical factor. Any deviation above 5-10°C can significantly increase the rate of oxidative side reactions.
-
Efficient Quenching: The reaction must be quenched properly. The standard procedure is to pour the reaction mixture slowly onto a large amount of crushed ice. This rapidly dilutes the acid and dissipates heat, effectively stopping the reaction and preventing further degradation during neutralization.
-
Avoid Excess Nitrating Agent: Use a precise stoichiometry of the nitrating agent (typically 1.05 to 1.1 equivalents). A large excess will not improve the yield and will dramatically increase the risk of oxidation and over-nitration.
Section 3: Recommended Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment before beginning any new procedure.
Protocol 1: Synthesis of 6-Methoxy-4-methylquinoline
This protocol incorporates a moderator to control the exotherm.
-
Setup: In a 1-L round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine p-anisidine (0.5 mol), arsenic pentoxide (0.6 mol, Caution: Toxic), and glycerol (1.5 mol).
-
Acid Addition: Cool the flask in an ice-water bath. Slowly add concentrated sulfuric acid (2.0 mol) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 70°C.
-
Reaction: After the addition is complete, remove the ice bath and gently heat the mixture. The reaction will become exothermic. Control the heating to maintain a steady reflux (internal temperature ~140-150°C) for 3-4 hours. Caution: The reaction can become vigorous.
-
Workup: Allow the mixture to cool to below 100°C. Cautiously pour the mixture into 2 L of water. Place the solution in an ice bath and slowly neutralize to pH > 10 with a 50% aqueous NaOH solution.
-
Purification: Transfer the neutralized slurry to a steam distillation apparatus. Distill the mixture until the distillate is no longer cloudy. Extract the entire distillate with three portions of dichloromethane. Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Final Purification: The crude oil can be purified by vacuum distillation or recrystallization from ethanol/water to yield pure 6-methoxy-4-methylquinoline.
Protocol 2: Nitration to this compound
This protocol emphasizes temperature control for selectivity.
-
Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 6-methoxy-4-methylquinoline (0.1 mol) in concentrated sulfuric acid (100 mL) at room temperature. Cool the solution to -5°C using an ice-salt bath.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (0.11 mol) to concentrated sulfuric acid (50 mL), keeping the mixture cooled in an ice bath.
-
Nitration: Add the prepared nitrating mixture dropwise to the quinoline solution over 60 minutes, ensuring the internal temperature is strictly maintained between -5°C and 0°C.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0°C for an additional 30-60 minutes. Monitor the reaction's progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Quenching: Once the starting material is consumed, pour the reaction mixture slowly and with vigorous stirring onto 1 kg of crushed ice.
-
Isolation: Allow the ice to melt. The product may precipitate. Neutralize the acidic solution carefully with concentrated ammonium hydroxide until the pH is ~8-9. The product will precipitate as a solid.
-
Purification: Filter the solid precipitate, wash it thoroughly with cold water, and then with a small amount of cold ethanol to remove soluble impurities. The product can be recrystallized from ethanol or chloroform to yield pure this compound as a yellow solid.[4]
Section 4: Visual Guides & Data
Overall Synthesis Workflow
Caption: Overall workflow for the two-stage synthesis.
Nitration Regioselectivity Pathway
Caption: Competing pathways in the electrophilic nitration step.
References
-
University of Calicut. (n.d.). Preparation and Properties of Quinoline. [Link] (Note: Deep link unavailable, refer to general university resources on organic chemistry).
-
Zibaseresht, R., Amirlou, M. R., & Karimi, P. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. J Arch Mil Med, 2(1), e15957. [Link]
-
Drake, N. L., et al. (1946). 6-methoxy-8-nitroquinoline. Organic Syntheses, 26, 53. [Link]
- Elderfield, R. C., & Lauer, W. M. (1952). Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
Singh, S., et al. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Abubakar, A., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]
-
PubChem. (n.d.). This compound. [Link]
- Wang, Y., et al. (2014). Method for synthetizing 6-methoxyquinoline.
-
ACS Publications. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]
-
ResearchGate. (2025). THE NITRATION OF SOME QUINOLINE DERIVATIVES. [Link]
-
Technical Disclosure Commons. (2024). 2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]q. [Link]
-
ResearchGate. (2012). Reaction mechanism of the Skraup quinoline synthesis. [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 6-METHOXY-4-METHYL-8-NITRO-QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 6. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry [brieflands.com]
refining analytical methods for accurate quantification of 6-Methoxy-4-methyl-8-nitroquinoline
Welcome to the technical support center for the analytical quantification of 6-Methoxy-4-methyl-8-nitroquinoline. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust and accurate methods for this compound. As a key intermediate in pharmaceutical synthesis, its precise measurement is critical for ensuring process control, purity, and the quality of the final active pharmaceutical ingredient (API).[1][2]
This document moves beyond simple protocols to explain the scientific rationale behind methodological choices, empowering you to troubleshoot effectively and adapt these methods to your specific needs. We will focus primarily on High-Performance Liquid Chromatography (HPLC), the most prevalent and suitable technique for this type of non-volatile, UV-active molecule.[3][4]
Troubleshooting Guide: Common HPLC Issues & Solutions
This section addresses the most frequent challenges encountered during the HPLC analysis of this compound. The troubleshooting process should always be systematic. Our guiding principle is the "rule of one": never change more than one parameter at a time to isolate the source of the problem effectively.[5]
Question: My chromatogram shows significant peak tailing. What is the cause and how can I fix it?
Answer:
Peak tailing is one of the most common issues and typically points to undesirable secondary interactions between your analyte and the stationary phase.
-
Underlying Cause (The "Why"): The structure of this compound contains a basic quinoline nitrogen atom. Standard silica-based C18 columns have residual acidic silanol groups (-Si-OH) on their surface.[6] At mid-range pH, these silanols can become ionized (-Si-O⁻) and interact strongly with the protonated, positively charged quinoline nitrogen. This strong, secondary ionic interaction is slower to reverse than the primary hydrophobic interaction, causing a portion of the analyte molecules to lag behind the main peak, resulting in a "tail".[6]
-
Solutions (The "How"):
-
Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of the silanol groups. By lowering the pH of the aqueous portion of your mobile phase to between 2.5 and 3.5 with an additive like phosphoric acid or formic acid, you ensure the silanol groups remain protonated (-Si-OH) and neutral.[6] This eliminates the secondary ionic interaction, leading to a more symmetrical Gaussian peak.
-
Use of High-Purity Silica Columns: Modern HPLC columns are often manufactured with high-purity silica that has a lower concentration of acidic silanol groups and are more thoroughly end-capped, reducing the potential for these interactions from the outset.[6]
-
Increase Buffer Concentration: If you are using a buffer (e.g., phosphate or acetate), increasing its concentration (typically in the 20-50 mM range) can help mask the residual silanol sites and improve peak shape.[6]
-
Question: My analyte's retention time is drifting to shorter times with each injection. What's happening?
Answer:
A consistent, gradual decrease in retention time often indicates a change in the stationary phase chemistry or inadequate equilibration.
-
Underlying Cause (The "Why"): This issue, known as "column dewetting" or phase collapse, can occur when using highly aqueous mobile phases (typically >95% water) on a traditional C18 column. The highly polar mobile phase can be expelled from the pores of the non-polar stationary phase, drastically reducing the surface area available for hydrophobic interaction with your analyte. Consequently, the analyte has less affinity for the column and elutes earlier.
-
Solutions (The "How"):
-
Ensure Minimum Organic Content: Never allow the gradient to run at 100% aqueous mobile phase. Always maintain a minimum of 5% organic solvent (e.g., acetonitrile or methanol) to keep the C18 chains solvated.
-
Use an "Aqua" or Polar-Embedded Column: Specialized columns are designed for high-aqueous conditions. These columns have polar-embedded groups or are otherwise engineered to prevent phase collapse, ensuring stable retention times even with very weak mobile phases.
-
Increase Column Equilibration Time: If the drift occurs at the beginning of a run sequence, it may be due to insufficient equilibration time between injections, especially after a steep gradient.[7] Ensure the column is re-equilibrated with the initial mobile phase for at least 10-15 column volumes.
-
Question: I'm experiencing a noisy or drifting baseline, compromising my limit of quantification (LOQ). How do I resolve this?
Answer:
Baseline issues can originate from the mobile phase, the detector, or the pump system.
-
Underlying Cause (The "Why"):
-
Mobile Phase Contamination: The most common cause is contaminated solvents or additives. Even trace impurities can accumulate on the column during the gradient's weak phase and then elute as the organic content increases, causing a rising baseline or ghost peaks.[5] Using non-HPLC grade solvents can also introduce UV-active impurities.
-
Inadequate Degassing: Dissolved gases in the mobile phase can form microbubbles that pass through the detector flow cell, causing sharp spikes in the baseline.[7]
-
Pump Malfunction: Worn pump seals or faulty check valves can lead to incomplete mixing or pressure fluctuations, resulting in a pulsating or wavy baseline.[5][8]
-
Detector Lamp Failure: A detector lamp nearing the end of its life can cause a steady increase in baseline noise.
-
-
Solutions (The "How"):
-
Prepare Fresh Mobile Phase: Always use HPLC-grade solvents and high-purity additives. Filter all aqueous mobile phases through a 0.45 µm or 0.22 µm filter.
-
Degas Thoroughly: Use an online degasser. If one is not available, sparge the mobile phase with helium or sonicate for 15-20 minutes before use.[8]
-
System Maintenance: Check the pump pressure ripple. A high ripple may indicate an air bubble that needs to be purged or a failing check valve that needs replacement. Regularly perform preventative maintenance on pump seals.[5]
-
Check Detector Diagnostics: Monitor the detector lamp energy. If it is low, the lamp may need replacement.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal starting conditions for developing an HPLC method for this compound?
A1: A great starting point for method development would be a reverse-phase gradient method. The nitroquinoline structure is moderately polar and has a strong UV chromophore, making it well-suited for HPLC-UV analysis.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 or 5 µm | Provides excellent hydrophobic retention for this type of molecule.[3] |
| Mobile Phase A | Water with 0.1% Formic or Phosphoric Acid | Acid modifier ensures good peak shape by suppressing silanol interactions.[6] |
| Mobile Phase B | Acetonitrile (MeCN) | Good UV transparency and lower viscosity than methanol, leading to better efficiency. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient is effective for initial screening to determine the approximate elution time. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape.[7] |
| Detection (UV) | ~254 nm or ~330 nm | Nitroaromatic compounds typically have strong absorbance in these regions. A full UV scan of a standard is recommended to find the λmax.[9] |
| Injection Vol. | 5-10 µL | A small volume minimizes potential for peak distortion from the injection solvent. |
Q2: How should I prepare samples of this compound from a complex matrix like plasma or a reaction mixture?
A2: Sample preparation is crucial to remove interferents that can co-elute with your analyte or damage the column.[10][11] The goal is to isolate the analyte and dissolve it in a solvent compatible with the mobile phase.
-
For Reaction Mixtures: A simple "Dilute and Shoot" approach is often sufficient. Dilute the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile) and filter through a 0.45 µm syringe filter before injection.
-
For Biological Matrices (e.g., Plasma): More rigorous cleanup is required.
-
Protein Precipitation (PPT): A fast but less clean method. Add 3 parts of cold acetonitrile to 1 part plasma, vortex, centrifuge, and inject the supernatant.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts. Based on the analyte's properties, an organic solvent like ethyl acetate or dichloromethane can be used to extract it from the aqueous plasma.[3]
-
Solid-Phase Extraction (SPE): The most effective and selective method.[4][10] A reverse-phase SPE cartridge (e.g., C18) can be used to retain the analyte while salts and highly polar interferences are washed away. The analyte is then eluted with a strong organic solvent.
-
Q3: How do I perform a forced degradation study to ensure my method is stability-indicating?
A3: A stability-indicating method is one that can accurately quantify the analyte in the presence of its degradation products.[12] According to ICH guidelines, forced degradation involves exposing the analyte to harsh conditions to generate potential degradants.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for several hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for several hours.
-
Oxidation: 3-30% H₂O₂ at room temperature.
-
Thermal: Solid drug substance at 80°C.
-
Photolytic: Expose the solution/solid to UV and visible light.[12]
-
-
Analysis: Analyze the stressed samples using your HPLC method. The goal is to achieve 5-20% degradation. A truly stability-indicating method will show a decrease in the main analyte peak area with the corresponding appearance of new peaks for the degradation products, all of which should be well-resolved from the parent peak.[12]
Experimental Protocols & Workflows
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol provides a validated method for quantifying this compound and separating it from potential impurities or degradants.
-
Chromatographic System: HPLC with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix. Filter through a 0.45 µm nylon filter.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax, Waters SunFire).
-
Gradient Program:
Time (min) %A %B 0.0 90 10 15.0 10 90 18.0 10 90 18.1 90 10 | 25.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard: Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to prepare a 1.0 mg/mL stock solution. Further dilute to a working concentration of ~20 µg/mL with the same diluent.
-
Sample: Prepare the sample in the same diluent to achieve a similar target concentration.
-
-
System Suitability Test (SST): Before running samples, perform five replicate injections of the standard solution. The acceptance criteria should be:
Diagram: General HPLC Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common HPLC issues.
Diagram: Sample Preparation and Analysis Workflow
Caption: Workflow from sample preparation to final analytical report.
References
- Benchchem. (n.d.). Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide.
- Unknown. (2014). Validation of Impurity Methods, Part II. LCGC North America.
- Benchchem. (n.d.). An In-depth Technical Guide to 2-Nitroquinoline: Chemical Structure and Properties.
- EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- Benchchem. (n.d.). Application Notes and Protocols: Spectroscopic Analysis of 8-(Morpholin-4-yl)-5-nitroquinoline.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Unknown. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Andrade, J. M., et al. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- Unknown. (n.d.). Analytical method validation: A brief review.
-
Chemical Synthesis Database. (2025). 6-methoxy-2,4-dimethyl-8-nitroquinoline. Retrieved from [Link]
- Benchchem. (n.d.). Stability and degradation of 6-Methoxy-4-methylquinolin-2-ol under experimental conditions.
- Unknown. (n.d.). Enhancing the Analysis of Pharmaceutical Compounds across Diverse Sample Matrices.
- Benchchem. (n.d.). A Comparative Guide to Validating the Purity of Synthesized 5-Fluoro-2-methyl-8-nitroquinoline.
- TSI Journals. (n.d.). Spectroscopic and Antimicrobial Studies of Mixed Ligand Complexes of Transition Metal (II) Ions with Nitro Quinoline and Dibenzoyl Methane.
-
ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives. Retrieved from [Link]
-
Chromedia. (2023). 5 Common HPLC Troubleshooting Mistakes and What to Do Instead. YouTube. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
JETIR. (2024). HPLC TROUBLESHOOTING: A REVIEW. Journal of Emerging Technologies and Innovative Research. Retrieved from [Link]
-
Guedes, J. A. C., et al. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. PMC - NIH. Retrieved from [Link]
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
-
LCGC International. (2022). Accelerating Sample Preparation for the Analysis of Complex Samples. Retrieved from [Link]
- ATSDR. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
-
SIELC Technologies. (n.d.). Separation of 6-Methoxy-2-methylquinoline on Newcrom R1 HPLC column. Retrieved from [Link]
- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography for the Analysis of 6-methoxy-2-methylquinoline-4-thiol.
-
MDPI. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Retrieved from [Link]
-
ResearchGate. (2025). Polarographic and Voltammetric Determination of Genotoxic Nitro Derivatives of Quinoline Using Mercury Electrodes. Retrieved from [Link]
- ATSDR. (n.d.). Analytical Methods for 2,4,6-Trinitrotoluene.
-
Al-Ghamdi, A. F., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2018). Analytical Methods. Retrieved from [Link]
-
Semantic Scholar. (2024). Analytical Methods. Retrieved from [Link]
-
SpectraBase. (n.d.). 6-Methoxy-8-nitro-quinoline. Retrieved from [Link]
- Benchchem. (n.d.). An In-depth Technical Guide on the Physical and Chemical Properties of 6-Methoxy-4-methylquinolin-2-ol.
-
PubChem. (n.d.). 6-Nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. hplc.eu [hplc.eu]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. jetir.org [jetir.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. phmethods.net [phmethods.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. particle.dk [particle.dk]
Technical Support Center: Troubleshooting Unexpected Results in Bioassays with 6-Methoxy-4-methyl-8-nitroquinoline
Welcome to the technical support center for researchers utilizing 6-Methoxy-4-methyl-8-nitroquinoline in their bioassays. This guide is designed to provide in-depth troubleshooting advice and address common and unexpected issues that may arise during your experiments. As scientists, we understand that unexpected results can be both a challenge and an opportunity for deeper understanding. This resource is structured to help you navigate these challenges with confidence, ensuring the integrity and validity of your data.
I. Introduction to this compound in Bioassays
This compound is a quinoline derivative with emerging interest in cancer research. Recent studies have identified its potential as a cytotoxic agent in specific cancer cell lines, such as cervical (ME180) and breast (MDA-MB-231) cancer cells.[1] The primary mechanism of this cytotoxic activity has been linked to the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a key regulator of cellular responses to stress, inflammation, and apoptosis.[1][2][3][4]
Due to its chemical structure, a nitroaromatic quinoline, this compound possesses properties that can lead to unexpected results in common bioassays if not properly controlled. This guide will walk you through potential pitfalls and their solutions.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section is organized in a question-and-answer format to directly address specific issues you may encounter.
A. Issues Related to Compound Handling and Preparation
Question 1: My compound is not dissolving properly in my aqueous assay buffer, leading to inconsistent results. What should I do?
-
Expert Insight: this compound has low aqueous solubility.[5] Direct dissolution in aqueous buffers will likely result in precipitation and an inaccurate final concentration.
-
Troubleshooting Steps:
-
Prepare a High-Concentration Stock Solution: The recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO).[5]
-
Serial Dilutions: Perform serial dilutions of your DMSO stock in your aqueous assay buffer or cell culture medium to achieve the desired final concentrations.
-
Final DMSO Concentration: It is crucial to maintain a low and consistent final concentration of DMSO across all experimental and control wells. High concentrations of DMSO can be toxic to cells and affect their proliferation and viability.[6][7][8][9][10] As a general rule, keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.[6]
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental wells but without the compound. This will allow you to differentiate the effects of the compound from those of the solvent.
-
Question 2: I am concerned about the stability of this compound in my experimental setup. How should I store and handle it?
-
Expert Insight: The stability of your compound is critical for reproducible results. Quinoline derivatives can be susceptible to degradation under certain conditions.
-
Best Practices:
-
Storage of Solid Compound: Store the solid this compound in a cool, dry, and dark place.
-
Stock Solution Storage: Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Working Solutions: Prepare fresh working dilutions from your stock solution for each experiment. Do not store diluted aqueous solutions for extended periods, as the compound may precipitate or degrade. The stability in cell culture media can be influenced by various components.[11][12][13]
-
B. Unexpected Results in Cytotoxicity Assays (e.g., MTT, MTS)
Question 3: In my MTT assay, I am observing a high background or an unexpected color change in the wells containing my compound, even without cells. What is happening?
-
Expert Insight: this compound is a yellow crystalline powder.[14] This inherent color can interfere with colorimetric assays like the MTT assay, which measures the absorbance of a purple formazan product.[15]
-
Troubleshooting Protocol:
-
Compound-Only Control: In your 96-well plate, include control wells that contain the cell culture medium and your compound at all tested concentrations, but without any cells.
-
Absorbance Measurement: After the incubation period and addition of the MTT solubilization buffer (e.g., DMSO), measure the absorbance of these compound-only wells.
-
Background Subtraction: Subtract the average absorbance of the compound-only wells from the absorbance of your corresponding experimental wells (with cells and compound). This will correct for the intrinsic absorbance of your compound.
-
Question 4: My MTT assay results show an increase in absorbance at high concentrations of the compound, suggesting increased cell viability, which is the opposite of the expected cytotoxic effect. Why is this occurring?
-
Expert Insight: This is a classic artifact that can occur with colored or reducing compounds in tetrazolium-based assays. The nitro group in this compound can potentially interact with the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), leading to its non-enzymatic reduction to formazan. This results in a false-positive signal that is independent of cellular metabolic activity.
-
Troubleshooting and Validation:
-
Visual Inspection: Before adding the solubilizing agent, carefully inspect the wells under a microscope. If you observe formazan crystals in your compound-only control wells, this confirms chemical interference.
-
Use an Alternative Viability Assay: If significant interference is confirmed, switch to a non-colorimetric, non-tetrazolium-based viability assay. Good alternatives include:
-
Resazurin-based assays (e.g., alamarBlue™): While still a colorimetric assay, the chemistry is different and may be less prone to interference by your specific compound. However, you must still run a compound-only control.
-
ATP-based assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP in viable cells and are generally less susceptible to interference from colored compounds.
-
Live/Dead cell staining with imaging or flow cytometry: This provides a direct count of viable and non-viable cells, avoiding potential artifacts from metabolic assays.
-
-
Question 5: The IC50 value I am obtaining for cytotoxicity is much higher than expected, or I am not seeing any cytotoxicity at all.
-
Expert Insight: Several factors can lead to a lack of expected efficacy.
-
Troubleshooting Checklist:
-
Compound Solubility and Precipitation: As discussed in Question 1, ensure your compound is fully dissolved at the tested concentrations. Precipitation will lead to a lower effective concentration. Visually inspect your wells for any signs of compound precipitation.
-
Cell Line Specificity: The cytotoxic effect of this compound has been demonstrated in specific cancer cell lines (ME180 and MDA-MB-231).[1] The p38 MAPK pathway it targets may not be a critical survival pathway in the cell line you are using.[1][2][3][4] Consider testing your compound on a positive control cell line where its activity is known.
-
Cell Health and Passage Number: Ensure your cells are healthy and within a low passage number. High passage numbers can lead to phenotypic drift and changes in drug sensitivity.
-
Compound Purity: Impurities from the synthesis process, such as unreacted starting materials, could affect the compound's activity.[2] If possible, verify the purity of your compound (e.g., by HPLC).
-
C. Potential for Off-Target and Promiscuous Effects
Question 6: I am observing effects in my assay that are not consistent with p38 MAPK inhibition. Could there be off-target effects?
-
Expert Insight: Yes. Quinoline derivatives are known to interact with a variety of biological targets.[16][17][18][19] The nitroaromatic structure also presents the potential for redox cycling and other non-specific activities.[20][21] It is crucial to consider and, where possible, rule out off-target effects.
-
Strategies for Investigating Off-Target Effects:
-
Use of a Structurally Similar Inactive Analog: If available, a structurally related compound that is known to be inactive against p38 MAPK can be used as a negative control. If this analog produces similar effects, it suggests the observed phenotype may be due to off-target activity or a general property of the chemical scaffold.
-
Orthogonal Assays: Confirm your findings using different experimental approaches. For example, if you observe apoptosis, verify it with multiple methods such as Annexin V staining, caspase activity assays, and PARP cleavage analysis.
-
Direct Target Engagement Assays: To confirm that your compound is indeed interacting with p38 MAPK in your cellular context, you could perform a Western blot to look at the phosphorylation status of downstream targets of p38 MAPK. A potent inhibitor should reduce the phosphorylation of these substrates.
-
Question 7: Could this compound interfere with fluorescence-based assays?
-
Expert Insight: Quinoline-based structures are often fluorescent.[22] This intrinsic fluorescence can interfere with fluorescence-based assays (e.g., some reporter gene assays, immunofluorescence, calcium flux assays) by increasing the background signal.[14][23][24]
-
Troubleshooting Steps:
-
Measure Compound Fluorescence: Before conducting your assay, measure the fluorescence of your compound alone in the assay buffer at the excitation and emission wavelengths you plan to use.
-
Adjust Assay Parameters: If there is significant overlap, you may need to consider using a different fluorescent probe with a shifted spectrum or switch to a non-fluorescent assay format (e.g., luminescence or absorbance-based).
-
III. Data Presentation and Protocols
Quantitative Data Summary
| Parameter | Recommended Value/Consideration | Rationale |
| Stock Solution Solvent | DMSO | High solubility of this compound.[5] |
| Final DMSO Concentration | < 0.5% (ideally ≤ 0.1%) | To avoid solvent-induced cytotoxicity and off-target effects.[6][7][8][9][10] |
| Aqueous Solubility | Low | Requires a DMSO stock for accurate dilution in aqueous media.[5] |
| Appearance | Yellow Crystalline Powder | Potential for interference in colorimetric assays like MTT.[14] |
Experimental Protocols
Protocol 1: General Protocol for Preparing this compound for Cell-Based Assays
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Vortex until the compound is completely dissolved.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
-
On the day of the experiment, thaw a single aliquot and perform serial dilutions in pre-warmed cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in all wells (including vehicle controls) is identical and non-toxic to your cells.
Protocol 2: Troubleshooting MTT Assay Interference
-
Set up your standard MTT assay plate with your experimental wells (cells + compound).
-
Add a "Compound-Only Control" section to the same plate. In these wells, add cell culture medium and the same concentrations of your compound as in the experimental wells, but do not add cells.
-
Add a "Vehicle Control" section with cells and the corresponding concentration of DMSO.
-
Incubate the plate for the desired treatment period.
-
Add the MTT reagent to all wells and incubate as per your standard protocol.
-
Add the solubilizing agent (e.g., DMSO or SDS solution) to all wells and mix thoroughly to dissolve the formazan crystals.[25][26][27]
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the corrected absorbance for each experimental well using the following formula: Corrected Absorbance = (Absorbance of Experimental Well) - (Average Absorbance of Compound-Only Control at the same concentration)
-
Calculate cell viability as a percentage of the vehicle control.
IV. Visualizations
Signaling Pathway
Caption: A logical workflow for troubleshooting unexpected results in bioassays.
V. References
-
Geetha, R., et al. (2022). Synthesis, Spectroscopic Characterization, Molecular Docking and in Vitro Cytotoxicity Evaluation Studies on 6-Methoxy-8-Nitroquinoline Hydrogen Sulphate: A Novel Cervical Cancer Drug. Polycyclic Aromatic Compounds. [Link]
-
Cuenda, A., & Rousseau, S. (2007). p38 MAPKs signalling pathways. Biochemical Journal. [Link]
-
Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]
-
QIAGEN. (n.d.). p38 MAPK Signaling. GeneGlobe. Retrieved from [Link]
-
Qi, W., et al. (2021). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate. [Link]
-
Thuy, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]
-
Sun, Y., et al. (2023). The Rationality of Implementation of Dimethyl Sulfoxide as Differentiation-inducing Agent in Cancer Therapy. PMC. [Link]
-
El-Saber Batiha, G., et al. (2021). The Implication of Low Dose Dimethyl Sulfoxide on Mitochondrial Function and Oxidative Damage in Cultured Cardiac and Cancer Cells. MDPI. [Link]
-
Al-Malky, H. S., et al. (2024). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. [Link]
-
The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]
-
Stack Overflow. (2024). Cell viability assay: Problems with MTT assay in the solubilization step. Retrieved from [Link]
-
ResearchGate. (2015). Why is my MTT Assay not turning Purple? Retrieved from [Link]
-
ResearchGate. (2020). I am doing anticancer screening for some compounds that have reddish blue color which interfere with reading in MTT assay do any one have a solution? Retrieved from [Link]
-
Solubility of Things. (n.d.). 6-Methoxy-8-nitroquinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Retrieved from [Link]
-
Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. [Link]
-
ResearchGate. (n.d.). Molecular target interactions of quinoline derivatives as anticancer agents: A review. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
G. M. L. E. et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]
-
Nishino, S. F., & Spain, J. C. (2006). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link]
-
Wang, Y., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI. [Link]
-
Singh, R., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [Link]
-
de Oliveira, R. B., et al. (2016). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]
-
ResearchGate. (n.d.). Interference with Fluorescence and Absorbance. Retrieved from [Link]
-
Gataullin, R. R., et al. (2021). Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (n.d.). Evidence of anaerobic coupling reactions between reduced intermediates of 4-nitroanisole. Retrieved from [Link]
-
Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. PubMed. [Link]
-
PubChem. (n.d.). 6-Methoxy-8-quinolinamine. Retrieved from [Link]
-
Hammaker, D., & Firestein, G. S. (2010). “Go upstream, young man”: lessons learned from the p38 saga. PMC. [Link]
-
Sciforum. (2010). Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. Retrieved from [Link]
-
Lee, J. K., & Kim, S. Y. (2021). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. PMC. [Link]
-
Jo, A., et al. (2017). An enhanced fluorescence detection of a nitroaromatic compound using bacteria embedded in porous poly lactic-co-glycolic acid microbeads. Analyst. [Link]
-
ResearchGate. (n.d.). Cell culture media impact on drug product solution stability. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. PMC. [Link]
-
Khetan, A., et al. (2016). Cell Culture Media Impact on Drug Product Solution Stability. PubMed. [Link]
-
Li, D., et al. (2016). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PMC. [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 8. The Rationality of Implementation of Dimethyl Sulfoxide as Differentiation-inducing Agent in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? [brieflands.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scielo.br [scielo.br]
- 22. sciforum.net [sciforum.net]
- 23. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 26. biology.stackexchange.com [biology.stackexchange.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Biological Efficacy of 6-Methoxy-4-methyl-8-nitroquinoline Derivatives
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the biological efficacy of 6-methoxy-4-methyl-8-nitroquinoline derivatives in experimental settings. This guide moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound and its derivatives?
A1: Quinoline derivatives are a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1][2][3][4] The this compound scaffold and its analogues have shown significant potential as anticancer and antimicrobial agents.[2][5] The biological activity is often attributed to the planar quinoline ring system which can intercalate with DNA, and the substituents on the ring which modulate the compound's electronic properties, lipophilicity, and interaction with specific molecular targets.[6]
Q2: What is the significance of the 8-nitro group on the quinoline scaffold?
A2: The nitro group at the 8-position is an electron-withdrawing group that can significantly influence the compound's biological activity.[6] It can enhance the compound's ability to generate reactive oxygen species (ROS), contributing to its cytotoxic effects. However, the nitro group can also impact the compound's solubility and may lead to a colored compound, which can interfere with certain colorimetric assays.[7][8]
Q3: My this compound derivative has poor aqueous solubility. What are the initial steps I should take to address this in my in vitro experiments?
A3: Poor aqueous solubility is a common challenge with many heterocyclic compounds.[9] For initial in vitro screening, the most common approach is to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO). It is crucial to ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[10] If solubility issues persist even with DMSO, you may need to explore more advanced formulation strategies.
Troubleshooting Guides
Section 1: Inconsistent Results in Cytotoxicity Assays
Q4: I am observing high variability between replicate wells in my MTT cytotoxicity assay. What could be the cause and how can I troubleshoot this?
A4: High variability in MTT assays is a frequent issue that can arise from several factors, especially when working with challenging compounds like quinoline derivatives.
Potential Causes and Solutions:
-
Compound Precipitation: Your this compound derivative may be precipitating out of the culture medium upon dilution from the DMSO stock.
-
Troubleshooting Steps:
-
Visually inspect the wells under a microscope after adding your compound. Look for any signs of precipitation (e.g., crystals, cloudiness).
-
Prepare your dilutions in pre-warmed culture medium and mix thoroughly by gentle vortexing before adding to the cells.
-
Consider performing a solubility test of your compound in the final culture medium concentration to determine its solubility limit.
-
-
-
Pipetting Errors: Inconsistent pipetting, especially of small volumes, can lead to significant variations in compound concentration between wells.
-
Troubleshooting Steps:
-
Ensure your pipettes are properly calibrated.
-
When preparing serial dilutions, ensure thorough mixing between each dilution step.
-
For adding the compound to the 96-well plate, use a multichannel pipette if available to minimize well-to-well variation.
-
-
-
Uneven Cell Seeding: A non-uniform cell monolayer will result in variable MTT reduction and, consequently, variable absorbance readings.
-
Troubleshooting Steps:
-
Ensure you have a single-cell suspension before seeding by gentle pipetting or vortexing.
-
After seeding, gently rock the plate in a cross pattern to ensure an even distribution of cells.
-
Allow the cells to adhere and grow for at least 24 hours before adding the compound.
-
-
Q5: My MTT assay results show an unexpected increase in viability at higher concentrations of my nitroquinoline derivative. What could be happening?
A5: This is a critical issue often encountered with colored compounds, particularly those with nitroaromatic groups. The yellow color of your this compound derivative can interfere with the colorimetric readout of the MTT assay.
The Underlying Problem: Assay Interference
The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to a purple formazan product by mitochondrial dehydrogenases in living cells. The amount of purple formazan is quantified by measuring the absorbance at ~570 nm. However, colored compounds can interfere in two ways:
-
Direct Absorbance: The inherent color of your compound can contribute to the absorbance reading, leading to an artificially high signal and an overestimation of cell viability.[7][8]
-
Chemical Reduction of MTT: Some compounds can chemically reduce MTT to formazan in the absence of cellular activity, again leading to a false-positive signal.
Experimental Protocol: Detecting and Mitigating Assay Interference
Step 1: Control for Compound Color
-
Prepare a set of wells containing your compound at the same concentrations used in the cell-based assay, but without any cells (media only).
-
Add the MTT reagent and solubilizing agent (e.g., DMSO) following the same protocol.
-
Measure the absorbance of these "compound-only" wells. If you see a significant absorbance, this indicates that the color of your compound is interfering.
Step 2: Assess for Chemical Reduction of MTT
-
In a cell-free system (e.g., a 96-well plate with only culture medium), add your compound at various concentrations.
-
Add the MTT reagent and incubate for the same duration as your cell-based assay.
-
If you observe the formation of a purple color, your compound is chemically reducing the MTT.
Q6: Given the interference issues with the MTT assay, what are more reliable alternative cell viability assays for colored compounds?
A6: Several excellent alternatives to the MTT assay are less susceptible to interference from colored compounds.
Recommended Alternative Assays:
-
Resazurin (AlamarBlue) Assay: This assay uses a blue, non-fluorescent dye (resazurin) that is reduced by metabolically active cells to the pink, highly fluorescent resorufin. The readout can be measured by either colorimetry or fluorometry, with fluorescence being more sensitive and less prone to color interference.[11]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is less likely to be affected by colored compounds.
-
Crystal Violet Assay: This assay stains the DNA of adherent cells. After washing away dead, detached cells, the stained cells are lysed, and the absorbance of the crystal violet is measured. This endpoint assay is simple and not dependent on cellular metabolism.
Section 2: Strategies for Enhancing Biological Efficacy
Q7: How can I improve the solubility and, therefore, the bioavailability of my this compound derivative for in vitro and in vivo studies?
A7: Enhancing the solubility of poorly soluble compounds is a critical step in drug development.[9] Here are some effective strategies:
-
Use of Co-solvents: For in vitro studies, using a small percentage of a co-solvent like DMSO is standard. For in vivo studies, other biocompatible co-solvents such as ethanol, polyethylene glycol (PEG), or propylene glycol may be considered in the formulation.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility.[12][13][14][15][16][17]
-
Nanoparticle Formulation: Encapsulating your compound in nanoparticles, such as liposomes or polymeric nanoparticles, can significantly improve its solubility, stability, and pharmacokinetic profile.[9][18][19] This approach can also enable targeted delivery to tumor tissues.
Experimental Workflow: Solubility Enhancement with Cyclodextrins
Caption: Workflow for enhancing solubility using cyclodextrins.
Q8: I want to investigate if my quinoline derivative has synergistic anticancer effects with a known chemotherapeutic agent. How do I design and analyze such an experiment?
A8: Investigating drug synergy is a powerful strategy to enhance therapeutic efficacy and potentially reduce side effects by using lower doses of each drug.[20]
Experimental Design:
-
Determine the IC50 of Individual Drugs: First, you need to determine the half-maximal inhibitory concentration (IC50) of your quinoline derivative and the known anticancer drug individually in your target cancer cell line.
-
Create a Combination Matrix: Design a matrix of different concentrations of both drugs, including concentrations below, at, and above their individual IC50 values.
-
Treat Cells and Assess Viability: Treat your cells with the single drugs and the combinations for a defined period (e.g., 48 or 72 hours). Use a reliable cell viability assay (as discussed in Q6) to measure the effect.
Data Analysis:
The most common methods for analyzing drug synergy are the Chou-Talalay method , which calculates a Combination Index (CI), and the Bliss independence model .
-
Combination Index (CI):
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
-
Specialized software like CompuSyn can be used to calculate the CI values and generate isobolograms for a visual representation of the interaction.
Experimental Workflow: Assessing Drug Synergy
Caption: A streamlined workflow for assessing drug synergy.
Data Presentation
Table 1: Troubleshooting Guide for In Vitro Cytotoxicity Assays
| Issue | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Compound precipitation, pipetting error, uneven cell seeding. | Visually inspect for precipitation, use pre-warmed media for dilutions, ensure proper pipette calibration, and use a consistent cell seeding technique. |
| Unexpected Increase in Viability at High Concentrations | Interference of colored compound with colorimetric assay (e.g., MTT). | Perform controls for compound color and chemical reduction of the assay reagent. Switch to a non-colorimetric assay like a fluorescence-based (Resazurin) or luminescence-based (CellTiter-Glo®) assay.[11] |
| Low Signal or Poor Dynamic Range | Suboptimal cell number, insufficient incubation time. | Optimize cell seeding density and incubation time for your specific cell line and assay. |
Table 2: Strategies to Enhance Biological Efficacy of this compound Derivatives
| Strategy | Description | Advantages | Considerations |
| Solubility Enhancement | Using co-solvents, cyclodextrins, or nanoparticle formulations to increase the concentration of the active compound in the biological system.[9][12][13][14][15][16][17][18][19] | Overcomes poor aqueous solubility, improves bioavailability, and allows for higher dosing. | Potential for co-solvent toxicity, selection of the appropriate cyclodextrin or nanoparticle formulation is crucial. |
| Combination Therapy | Co-administering the quinoline derivative with another therapeutic agent to achieve synergistic effects.[20] | Can enhance therapeutic efficacy, overcome drug resistance, and reduce individual drug doses and associated toxicity. | Requires careful experimental design and data analysis to determine the nature of the drug interaction (synergistic, additive, or antagonistic). |
| Structural Modification | Synthesizing analogues of the lead compound to improve its pharmacological properties. | Can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. | Requires significant synthetic chemistry effort and extensive re-evaluation of biological activity. |
References
-
Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024, October 13). ACS Omega. Retrieved January 20, 2026, from [Link]
-
Quantitative Methods for Assessing Drug Synergism. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
This compound | C11H10N2O3 | CID 227823. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
What Are the Best Alternatives to the MTT Assay for Assessing Cell Toxicity of Colored Herbal Extracts? (2024, August 1). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Experimental Evaluation of Anticancer Efficiency and Acute Toxicity of Anthrafuran for Oral Administration. (2020, April 28). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2018, May 11). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
How to remove color interference from a colorful solution before spectrophotometric measurements? (2021, May 18). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PMC - PubMed Central. Retrieved January 20, 2026, from [Link]
-
Interference of Plant Extracts, Phytoestrogens and Antioxidants with the MTT Tetrazolium Assay. (2025, August 5). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Can I use Cyclodextrin to improve the solubility of a compound? (2015, November 16). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Quinoline derivatives with potential anticancer activity. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. (2022, May 25). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. (2020, February 1). NCBI. Retrieved January 20, 2026, from [Link]
-
Why MTT assay not working ? (2018, March 14). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. (2020, September 27). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
Colorimetric analysis. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Particle-induced artifacts in the MTT and LDH viability assays. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). (2025, October 1). RSC Publishing. Retrieved January 20, 2026, from [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Retrieved January 20, 2026, from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Magnetic nanoparticle-catalysed synthesis of quinoline derivatives: A green and sustainable method. (2024, November 23). ResearchGate. Retrieved January 20, 2026, from [Link]
-
(PDF) Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
struggling with MTT assay : r/labrats. (2023, December 18). Reddit. Retrieved January 20, 2026, from [Link]
-
Researchers use natural pigment for screening cell viability. (2020, September 25). News-Medical.Net. Retrieved January 20, 2026, from [Link]
-
Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. (2021, November 11). Retrieved January 20, 2026, from [Link]
-
How can sample turbidity interfere with colorimetric methods? (n.d.). Hach Support. Retrieved January 20, 2026, from [Link]
-
RECOVER identifies synergistic drug combinations in vitro through sequential model optimization. (2023, October 4). PMC - PubMed Central. Retrieved January 20, 2026, from [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025, August 27). PMC. Retrieved January 20, 2026, from [Link]
-
The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022, July 15). Retrieved January 20, 2026, from [Link]
-
Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
-
Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. (2022, December 29). MDPI. Retrieved January 20, 2026, from [Link]
-
The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022, July 15). Retrieved January 20, 2026, from [Link]
-
Assay Interference by Chemical Reactivity. (2015, September 18). NCBI Bookshelf. Retrieved January 20, 2026, from [Link]
-
Cell viability assay: Problems with MTT assay in the solubilization step. (2024, April 6). Retrieved January 20, 2026, from [Link]
-
Alternatives to MTT Assay in Cell Viability Assessments. (2023, July 5). 4B - Alojamiento Web UVa. Retrieved January 20, 2026, from [Link]
-
Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020, June 15). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... (n.d.). Global Pharmaceutical Sciences Review - GPSR. Retrieved January 20, 2026, from [Link]
-
Quinoline derivatives known anticancer agents[6]. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. jddtonline.info [jddtonline.info]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 12. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gpsrjournal.com [gpsrjournal.com]
- 18. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 6-Methoxy-4-methyl-8-nitroquinoline and Its Analogs in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. Within this class, 8-nitroquinoline derivatives have garnered significant interest due to their potential as antimicrobial and anticancer agents. This guide provides a detailed comparative analysis of 6-Methoxy-4-methyl-8-nitroquinoline and its key structural analogs, specifically the 6-hydroxy and 6-chloro derivatives. By examining their synthesis, chemical properties, and predicted biological activities based on established structure-activity relationships, this document aims to provide a comprehensive resource for researchers engaged in the discovery and development of novel quinoline-based therapeutics.
Introduction to the 4-Methyl-8-nitroquinoline Scaffold
The 4-methyl-8-nitroquinoline core represents a privileged structure in the design of bioactive molecules. The nitro group at the 8-position is a strong electron-withdrawing group, which can significantly influence the molecule's electronic properties, planarity, and potential for bioreductive activation—a mechanism often implicated in the activity of nitroaromatic compounds. The methyl group at the 4-position can impact the molecule's lipophilicity and steric interactions with biological targets. The substituent at the 6-position offers a key point for chemical modification to modulate the compound's physicochemical properties and biological activity. This guide will focus on a comparative analysis of three key analogs where the 6-position is substituted with a methoxy, hydroxyl, or chloro group.
Synthesis of this compound and Its Analogs
The synthesis of these quinoline derivatives can be achieved through multi-step reaction sequences, often employing classic quinoline synthesis methodologies like the Skraup or Combes reactions, followed by functional group manipulations.
Synthesis of this compound
A common route to this compound involves the Skraup reaction, a cyclization reaction between an aniline derivative, glycerol, an oxidizing agent, and sulfuric acid.
Figure 1: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound [1]
-
Nitration of p-Anisidine: To a cooled solution of p-anisidine in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise while maintaining a low temperature to yield 4-methoxy-2-nitroaniline.
-
Cyclization: To a mixture of 4-methoxy-2-nitroaniline and orthoarsenic acid in phosphoric acid at 120°C, methyl vinyl ketone (or a suitable precursor like 3-buten-2-one) is added dropwise.[1]
-
Work-up: After stirring, the reaction mixture is poured onto ice water, basified with NaOH, and extracted with dichloromethane.
-
Purification: The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.
Proposed Synthesis of 6-Hydroxy-4-methyl-8-nitroquinoline
The 6-hydroxy analog can be synthesized from this compound via demethylation.
Figure 2: Proposed demethylation to yield the 6-hydroxy analog.
Experimental Protocol: Demethylation
-
Dissolve this compound in a suitable dry solvent (e.g., dichloromethane).
-
Cool the solution to a low temperature (e.g., -78°C).
-
Add a demethylating agent such as boron tribromide (BBr₃) or hydrobromic acid (HBr) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with water or methanol.
-
Extract the product into an organic solvent and purify by chromatography.
Proposed Synthesis of 6-Chloro-4-methyl-8-nitroquinoline
The 6-chloro analog can be prepared from the 6-hydroxy derivative via a substitution reaction.
Sources
Validating the Anticancer Potential of 6-Methoxy-4-methyl-8-nitroquinoline: A Comparative Guide
In the landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Quinoline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects. This guide provides an in-depth technical analysis of 6-Methoxy-4-methyl-8-nitroquinoline, a specific derivative with therapeutic potential. Due to the limited publicly available data on this exact molecule, this guide will leverage experimental findings from its close structural analog, 6-Methoxy-8-nitroquinoline, to infer its anticancer activity. We will present a comparative analysis against established chemotherapeutic agents, detail the experimental protocols for validation, and explore the potential molecular mechanisms underpinning its action.
The Promise of Quinoline Scaffolds in Oncology
The quinoline ring system is a versatile pharmacophore, forming the backbone of numerous approved drugs. In oncology, quinoline derivatives have been shown to exert their anticancer effects through diverse mechanisms, including the induction of cell cycle arrest, apoptosis, and the inhibition of critical signaling pathways essential for cancer cell survival and proliferation. Their ability to be chemically modified allows for the fine-tuning of their biological activity, making them attractive candidates for drug development.
Unveiling the Anticancer Profile of this compound
While direct experimental data for this compound is not extensively available in the public domain, valuable insights can be drawn from its close structural analog, 6-Methoxy-8-nitroquinoline hydrogen sulphate. A pivotal study has demonstrated the in vitro cytotoxicity of this analog against human cervical cancer (ME-180) and breast cancer (MDA-MB-231) cell lines[1]. This provides a strong foundation for postulating the anticancer potential of the 4-methyl substituted derivative.
Comparative Cytotoxicity Analysis
To contextualize the potential efficacy of this compound, a comparison with standard-of-care chemotherapeutic agents is essential. The following tables summarize the half-maximal inhibitory concentration (IC50) values for the structural analog and commonly used anticancer drugs against relevant cancer cell lines.
Table 1: Comparative Anticancer Activity (IC50) in MDA-MB-231 (Breast Cancer) Cell Line
| Compound | IC50 Value (µM) | Reference |
| 6-Methoxy-8-nitroquinoline hydrogen sulphate | Data not specified, but cytotoxic | [1] |
| Doxorubicin | 1 µM | [2] |
| Doxorubicin | 6.5 µM (72h) | [3] |
| Doxorubicin | 0.69 µM (48h) | [4] |
| Gefitinib | >5 µM | [5] |
Table 2: Comparative Anticancer Activity (IC50) in Cervical Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Reference |
| 6-Methoxy-8-nitroquinoline hydrogen sulphate | ME-180 | Inhibitory effect demonstrated | [1] |
| Cisplatin | ME-180 | 3.24 ± 0.08 µM | [6] |
| Paclitaxel | HeLa | 5-10 nM (24h) | [7] |
| Paclitaxel | HeLa | 112.53 µg/ml | [8] |
Elucidating the Mechanism of Action: A Focus on Signaling Pathways
Understanding the molecular mechanisms by which a compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent. For the structural analog, 6-Methoxy-8-nitroquinoline hydrogen sulphate, molecular docking studies have suggested the inhibition of p38α Mitogen-Activated Protein Kinase 14 (MAPK14) as a potential mechanism of action[1].
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. In the context of cancer, its role is complex and can be either pro- or anti-tumorigenic depending on the cellular context. Inhibition of p38 MAPK can disrupt cancer cell proliferation, survival, and inflammation, making it a viable therapeutic target.
Experimental Validation: Protocols for Anticancer Activity Assessment
To rigorously validate the anticancer activity of this compound, a series of well-established in vitro assays are required. The following section provides detailed, step-by-step protocols for key experiments.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Doxorubicin-Resistant TNBC Cells Exhibit Rapid Growth with Cancer Stem Cell-like Properties and EMT Phenotype, Which Can Be Transferred to Parental Cells through Autocrine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. In vitro toxicity of (191)Pt-labeled cisplatin to a human cervical carcinoma cell line (ME-180) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of paclitaxel-induced programmed cell death by autophagic induction: A model for cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Gallic acid in potentiating chemotherapeutic effect of Paclitaxel in HeLa cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 6-Methoxy-4-methyl-8-nitroquinoline and Other Nitro-Substituted Quinolines for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold is a recurring motif in a multitude of therapeutic agents, owing to its versatile pharmacological profile. The introduction of a nitro group to this scaffold can significantly modulate its biological activity, often enhancing its potency in anticancer and antimicrobial applications. This guide provides an in-depth technical comparison of 6-methoxy-4-methyl-8-nitroquinoline with other key nitro-substituted quinolines, offering insights into their structure-activity relationships, supported by available experimental data and detailed methodologies.
Introduction: The Significance of Nitro-Substituted Quinolines
The quinoline core, a bicyclic aromatic heterocycle, serves as a foundational structure for numerous compounds with a broad spectrum of biological activities.[1] The electronic properties of the quinoline ring system can be finely tuned by the introduction of various substituents. The nitro group, being a strong electron-withdrawing group, profoundly influences the physicochemical and biological characteristics of the quinoline molecule. This often leads to enhanced interactions with biological targets and can be a critical determinant of a compound's therapeutic potential.[2] Nitroquinolines have demonstrated significant promise as anticancer, antibacterial, and antifungal agents, driving further exploration into their diverse derivatives.[3]
This guide will focus on a comparative analysis of this compound against other notable nitro-substituted quinolines, dissecting the influence of substituent placement and nature on their biological performance.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a compound, such as molecular weight, lipophilicity (logP), and solubility, are critical parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP |
| This compound | C₁₁H₁₀N₂O₃ | 218.21 | 2.2 | |
| 5-Nitroquinoline | C₉H₆N₂O₂ | 174.16 | 1.9 | |
| 6-Nitroquinoline | C₉H₆N₂O₂ | 174.16 | 1.9 | |
| 8-Nitroquinoline | C₉H₆N₂O₂ | 174.16 | 1.9 | |
| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | C₉H₆N₂O₃ | 190.16 | 1.7 |
Data sourced from PubChem.
The addition of the methoxy and methyl groups to the 8-nitroquinoline scaffold in this compound increases its molecular weight and calculated lipophilicity compared to the parent nitroquinolines. This alteration in lipophilicity can significantly impact cell membrane permeability and interaction with molecular targets.
Comparative Biological Activity
Anticancer Activity
Nitro-substituted quinolines have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of critical cellular pathways, such as receptor tyrosine kinases like EGFR, or the induction of oxidative stress.[2]
Comparative Anticancer Activity of Nitro-Substituted Quinolines (IC50 in µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| 6,8-dibromo-5-nitroquinoline | C6 (rat glioma) | 50.0 | - | - | [2] |
| HT29 (human colon cancer) | 26.2 | - | - | [2] | |
| HeLa (human cervical cancer) | 24.1 | - | - | [2] | |
| 6-nitro-4-substituted quinazoline | HCT-116 (human colon cancer) | Superior to Gefitinib | Gefitinib | - | [2] |
| A549 (human lung cancer) | Superior to Gefitinib | Gefitinib | - | [2] | |
| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Various cancer cell lines | Potent activity reported | - | - | [4][5] |
| 7-methyl-8-nitro-quinoline | Caco-2 (colorectal carcinoma) | Cytotoxic effects observed | - | - | [6] |
Insights from the Data:
-
The presence of a nitro group is often crucial for cytotoxic activity. For instance, 6,8-dibromoquinoline shows no inhibitory activity, while the introduction of a nitro group at the 5-position confers significant antiproliferative effects.[2]
-
Nitroxoline (8-hydroxy-5-nitroquinoline) has shown potent anticancer activity against a range of cancer cells, including lymphoma, leukemia, pancreatic, and ovarian cancers.[4] Its cytotoxicity is enhanced by the presence of copper and is associated with an increase in reactive oxygen species.[5]
Antimicrobial Activity
Nitroquinolines are also recognized for their broad-spectrum antimicrobial properties. Their mechanism of action can involve the inhibition of bacterial DNA gyrase or other essential microbial enzymes.[7]
Comparative Antimicrobial Activity of Nitro-Substituted Quinolines (MIC in µg/mL)
| Compound/Derivative | S. aureus | B. subtilis | E. coli | K. pneumoniae | Source |
| Derivatives of 8-methoxy-4-methyl-quinoline (Compound 16 with p-methoxyphenyl group) | 3.125 | 6.25 | 6.25 | - | [8] |
| 6-aminoquinolone derivative (18g ) | 0.66-0.76 (mean) | - | 0.45 (mean) | - | [7] |
| 8-Hydroxy-6-nitroquinoline | - | - | Active | - | [2] |
| 5-Nitro-8-methoxyquinoline | Less active than 8-methoxyquinoline | Less active than 8-methoxyquinoline | Less active than 8-methoxyquinoline | - | [9] |
Insights from the Data:
-
Derivatives of 8-methoxy-4-methyl-quinoline have demonstrated notable antibacterial activity.[8] The introduction of an 8-nitro group in this compound would likely alter this activity profile.
-
A study on 8-methoxyquinoline and its 5-nitro derivative showed that the nitro-substituted compound had weaker antibacterial and antifungal activity.[9] This suggests that the position and interplay of substituents are critical for antimicrobial efficacy.
-
Nitroxoline is a well-established antimicrobial agent used for urinary tract infections, with known bacteriostatic activity against E. coli.[10]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are essential.
Synthesis of this compound
A common synthetic route to this compound involves a Skraup reaction or a related cyclization method.
General Procedure:
-
Reactant Mixture: A mixture of a suitably substituted aniline (e.g., 4-methoxy-2-nitroaniline), an α,β-unsaturated ketone (e.g., methyl vinyl ketone), and an oxidizing agent (e.g., arsenic pentoxide or iron(II) sulfate) in a strong acid (e.g., sulfuric acid or phosphoric acid) is prepared.
-
Reaction Conditions: The mixture is heated, typically with careful temperature control to manage the exothermic nature of the reaction.
-
Work-up: After cooling, the reaction mixture is poured onto ice and neutralized with a base (e.g., ammonium hydroxide or sodium hydroxide).
-
Purification: The crude product is then purified by techniques such as recrystallization or column chromatography to yield the desired this compound.[11]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of approximately 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and other nitroquinolines) and incubate for a further 24-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12] The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of nitroquinolines is intricately linked to the position of the nitro group and the nature of other substituents on the quinoline ring.
-
Position of the Nitro Group: The placement of the electron-withdrawing nitro group significantly impacts the electronic distribution within the quinoline ring, influencing its interaction with biological targets. For example, the anticancer activity of nitroxoline is attributed to the 5-nitro and 8-hydroxy substitution pattern, which facilitates metal chelation and the generation of reactive oxygen species.[5]
-
Role of Methoxy and Methyl Groups: The methoxy group at the 6-position and the methyl group at the 4-position in this compound are expected to modulate its biological activity. The methoxy group, being an electron-donating group, can influence the compound's metabolic stability and target binding affinity. The methyl group can provide steric bulk and enhance lipophilicity, potentially affecting cell permeability and target engagement.
-
Mechanism of Action: The anticancer effects of many quinoline derivatives are attributed to their ability to inhibit key signaling pathways. For some 6-nitroquinoline analogues, inhibition of the Epidermal Growth Factor Receptor (EGFR) is a primary mechanism.[2] By blocking the ATP-binding site of the EGFR kinase domain, these compounds can halt downstream signaling, leading to cell cycle arrest and apoptosis.
Conclusion and Future Directions
While direct comparative data for this compound is currently limited, this guide provides a comprehensive framework for its evaluation in the context of other nitro-substituted quinolines. The available evidence strongly suggests that the unique substitution pattern of this compound warrants further investigation into its potential as an anticancer and antimicrobial agent.
Future research should focus on:
-
Systematic Biological Evaluation: Conducting head-to-head in vitro and in vivo studies of this compound against a panel of other nitroquinolines to obtain direct comparative data.
-
Mechanistic Studies: Elucidating the precise molecular mechanisms of action to identify its cellular targets and signaling pathways.
-
Lead Optimization: Synthesizing and evaluating analogues of this compound to optimize its potency, selectivity, and pharmacokinetic properties.
By leveraging the insights and methodologies presented in this guide, researchers and drug development professionals can more effectively explore the therapeutic potential of this promising class of compounds.
References
- The Enhanced Biological Profile of 6-Nitroquinoline Analogues: A Compar
- The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI.
- Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin deriv
- 6-Aminoquinolones: a new class of quinolone antibacterials?. PubMed.
- Proposed mechanisms of anticancer activity of nitroxoline. Nitroxoline...
- Evaluating the therapeutic potential of 6-Methoxy-4-methylquinolin-2-ol against rel
- Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline deriv
- 6-Methoxy-8-nitroquinoline. PubChem.
- Antimicrobial activity of clioquinol and nitroxoline: a scoping review. PMC - PubMed Central.
- Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). NIH.
- This compound | C11H10N2O3 | CID 227823. PubChem.
- New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI.
- Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. PMC - NIH.
- (PDF) ChemInform Abstract: A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives.
- 6-METHOXY-4-METHYL-8-NITRO-QUINOLINE synthesis. chemicalbook.
- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. NIH.
- Synthesis, Spectroscopic Characterization, Biological Evaluation Studies on 6-Methoxy-8-Nitroquinolinium Picrate: A Potent Lung Cancer Drug | Request PDF.
- Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy. PubMed.
- Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation | Journal of Medicinal Chemistry.
- Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjug
- Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands.
- Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues.
- Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. MDPI.
- Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. PMC - NIH.
- MTT assay protocol. Abcam.
- (PDF) A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives.
- 6-Nitroquinoline 98 613-50-3. Sigma-Aldrich.
- Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl).
- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PubMed.
- Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI.
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. PubMed.
- Antimicrobial spectrum. Wikipedia.
- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- (PDF) Biological evaluation of some quinoline derivatives.
- Antibiotic Stewardship and Spectrum Guide.
- Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI.
- New Insights into the Antibacterial Activity of Hydroxycoumarins against Ralstonia solanacearum. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-METHOXY-4-METHYL-8-NITRO-QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 12. bds.berkeley.edu [bds.berkeley.edu]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Routes of 6-Methoxy-4-methyl-8-nitroquinoline
Introduction
6-Methoxy-4-methyl-8-nitroquinoline is a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Its substituted quinoline framework is a common motif in a variety of biologically active molecules. The strategic placement of the methoxy, methyl, and nitro groups on the quinoline core allows for diverse functionalization, making it a valuable intermediate for drug discovery and development. This guide provides a comparative analysis of various synthetic routes to this target molecule, offering researchers and drug development professionals the critical insights needed to select the most suitable method for their specific applications. We will delve into the mechanistic underpinnings, experimental protocols, and performance metrics of each route, supported by experimental data from the literature.
Route 1: Direct Condensation via Modified Skraup-type Reaction
A direct and reported method for the synthesis of this compound involves the reaction of a substituted aniline with an α,β-unsaturated ketone. This approach, reported by Lu et al., offers a straightforward pathway to the desired product.[1]
Reaction Scheme
Sources
A Multi-Spectroscopic Approach to the Structural Confirmation of 6-Methoxy-4-methyl-8-nitroquinoline
A Comparative Guide for Drug Development and Research Professionals
Introduction
In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 6-Methoxy-4-methyl-8-nitroquinoline (C₁₁H₁₀N₂O₃) serves as a valuable heterocyclic scaffold and potential synthetic intermediate.[1][2] Its utility is fundamentally dependent on the precise arrangement of its substituents—a methoxy group, a methyl group, and a nitro group—on the quinoline core. An incorrect isomeric assignment could lead to drastically different chemical reactivity and biological activity.
This guide provides a comprehensive, in-depth analysis of the spectroscopic techniques required to definitively confirm the structure of this compound. Moving beyond a simple recitation of data, we will explore the causal relationships between molecular structure and spectral output, offering a self-validating framework for analysis. By comparing expected data with that of structurally related analogues, we aim to provide researchers with a robust methodology for structural elucidation in this important class of compounds.
Molecular Structure and Atom Numbering
For clarity throughout this guide, the following IUPAC-compliant numbering for the quinoline ring system will be used.
Caption: Structure of this compound with IUPAC numbering.
Part 1: ¹H NMR Spectroscopy – The Proton Fingerprint
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the first-line technique for organic structure elucidation, providing detailed information about the electronic environment, connectivity, and number of protons in a molecule.[3] For a substituted quinoline, the aromatic region of the spectrum is particularly diagnostic.
Rationale and Predicted Spectrum
The electronic nature of the substituents dictates the chemical shifts (δ) of the aromatic protons.
-
Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) at C8 and the quinoline nitrogen (N1) are strongly electron-withdrawing. They deshield nearby protons, shifting their signals downfield (to a higher ppm value).
-
Electron-Donating Groups (EDGs): The methoxy group (-OCH₃) at C6 and the methyl group (-CH₃) at C4 are electron-donating. They shield adjacent protons, shifting their signals upfield (to a lower ppm value).
Based on these principles and comparative data from related quinoline derivatives, we can predict the ¹H NMR spectrum.[4][5]
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~8.7 | Doublet (d) | J ≈ 4.5 Hz | Adjacent to the deshielding quinoline nitrogen (N1). Coupled to H-3. |
| H-3 | ~7.3 | Doublet (d) | J ≈ 4.5 Hz | Coupled to H-2. Shielded relative to other pyridine ring protons. |
| H-5 | ~7.8 | Doublet (d) | J ≈ 2.5 Hz | Ortho to the strongly deshielding nitro group at C8. Coupled to H-7 (meta). |
| H-7 | ~7.1 | Doublet (d) | J ≈ 2.5 Hz | Ortho to the electron-donating methoxy group at C6. Coupled to H-5 (meta). |
| -OCH₃ (C6) | ~3.9 | Singlet (s) | - | Characteristic singlet for a methoxy group on an aromatic ring. |
| -CH₃ (C4) | ~2.6 | Singlet (s) | - | Singlet for the methyl group attached to the aromatic ring. |
Note: The proton at the C5 position is significantly deshielded due to its proximity to the C4-substituent and the C8-nitro group. The H-7 proton is shielded by the C6-methoxy group.
Part 2: ¹³C NMR Spectroscopy – Mapping the Carbon Skeleton
Carbon-13 NMR provides a "fingerprint" of the molecule's carbon framework. A proton-decoupled spectrum shows a single peak for each chemically unique carbon atom, with its chemical shift influenced by hybridization and the electronic effects of neighboring atoms.[3]
Rationale and Predicted Spectrum
The substituent effects observed in ¹H NMR are also evident in the ¹³C spectrum.
-
Ipso-carbons (carbons directly attached to a substituent) show significant shifts. The carbon attached to the nitro group (C8) will be shifted downfield, while the carbon attached to the methoxy group (C6) will also be downfield due to the oxygen's electronegativity, but its effect is modulated by resonance donation.
-
The chemical shifts for unsubstituted quinoline carbons provide a baseline for comparison.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C2 | ~150 | Affected by the adjacent nitrogen. |
| C3 | ~122 | Shielded relative to C2 and C4. |
| C4 | ~146 | Downfield shift due to methyl substitution. |
| C4a | ~128 | Bridgehead carbon. |
| C5 | ~120 | Influenced by the adjacent nitro group. |
| C6 | ~158 | Ipso-carbon of the electron-donating methoxy group. |
| C7 | ~105 | Shielded by the ortho-methoxy group. |
| C8 | ~140 | Ipso-carbon of the electron-withdrawing nitro group. |
| C8a | ~144 | Bridgehead carbon adjacent to nitrogen. |
| -OCH₃ | ~56 | Typical chemical shift for a methoxy carbon. |
| -CH₃ | ~19 | Typical chemical shift for a methyl group on an aromatic ring. |
Part 3: Infrared (IR) Spectroscopy – Identifying Functional Groups
IR spectroscopy is a rapid and powerful tool for the identification of key functional groups within a molecule by measuring their characteristic vibrational frequencies.[6]
Rationale and Key Diagnostic Peaks
The structure of this compound contains several IR-active functional groups whose presence can be confirmed by characteristic absorption bands.
-
Nitro Group (-NO₂): This is the most diagnostic feature. Aromatic nitro compounds display two strong, sharp absorption bands corresponding to asymmetric and symmetric N-O stretching vibrations.[7][8]
-
Aromatic System: The quinoline core will show C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹.
-
Alkyl and Methoxy Groups: The methyl and methoxy groups will exhibit aliphatic C-H stretching vibrations just below 3000 cm⁻¹. The C-O stretch of the methoxy group will also be present.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3100 - 3000 | C-H Stretch | Medium-Weak | Aromatic C-H |
| 3000 - 2850 | C-H Stretch | Medium | Aliphatic C-H (-CH₃, -OCH₃) |
| ~1530 | Asymmetric N-O Stretch | Strong | Aromatic Nitro (-NO₂) |
| ~1610, 1500, 1460 | C=C / C=N Stretch | Medium-Strong | Quinoline Ring |
| ~1350 | Symmetric N-O Stretch | Strong | Aromatic Nitro (-NO₂) |
| ~1250 | C-O Stretch | Strong | Aryl Ether (-OCH₃) |
The absence of broad bands in the 3200-3600 cm⁻¹ region would confidently rule out the presence of -OH or -NH₂ groups, which is critical for confirming the purity of the sample.
Part 4: Mass Spectrometry – Molecular Weight and Fragmentation
Mass spectrometry (MS) provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.
Expected Molecular Ion and Fragmentation
-
Molecular Ion (M⁺): The molecular formula C₁₁H₁₀N₂O₃ gives a molecular weight of 218.21 g/mol .[9] High-resolution mass spectrometry (HRMS) should detect a molecular ion peak [M+H]⁺ at m/z 219.0764, confirming the elemental composition.
-
Key Fragmentation Pathways: The fragmentation pattern provides a roadmap to the molecule's assembly. Expected fragmentations include:
-
Loss of NO₂: A peak at m/z 172 ([M - 46]⁺) corresponding to the loss of the nitro group.
-
Loss of CH₃: A peak at m/z 203 ([M - 15]⁺) from the loss of a methyl radical from either the C4 or methoxy position.
-
Loss of OCH₃: A peak at m/z 187 ([M - 31]⁺) from the loss of the methoxy radical.
-
Synergistic Workflow for Structural Confirmation
No single technique is sufficient for absolute confirmation. The true power of this analysis lies in the synergy between the methods. The data from each experiment must converge to support a single, unambiguous structure.
Caption: Workflow showing how data from four spectroscopic techniques converge to confirm the final structure.
Experimental Protocols
Adherence to standardized protocols is essential for reproducibility and data integrity.
NMR Spectroscopy Protocol
-
Sample Preparation: Weigh approximately 5-10 mg of the synthesized this compound.[4]
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the tube and invert gently until the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of ~4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required.[4]
IR Spectroscopy Protocol
-
Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The typical range is 4000-400 cm⁻¹.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Acquisition (ESI-TOF): Introduce the sample into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer via direct infusion or LC-MS.
-
Analysis: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion. High-resolution measurement will provide the exact mass for elemental composition confirmation. Tandem MS (MS/MS) can be performed on the parent ion to induce fragmentation and analyze the resulting daughter ions.
Conclusion
The structural confirmation of this compound is not achieved by a single measurement but by the cumulative, self-validating evidence from a suite of spectroscopic techniques. ¹H and ¹³C NMR map the proton and carbon frameworks, IR spectroscopy confirms the presence of critical functional groups, and mass spectrometry verifies the molecular weight and elemental composition. By cross-referencing these datasets, where the predicted signals for one technique are corroborated by the findings of another, researchers can achieve an exceptionally high degree of confidence in the final structural assignment, ensuring the integrity of subsequent research and development efforts.
References
- UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
- BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
- IAEA. (n.d.). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline.
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der.
- BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
- ACS Publications. (n.d.). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry.
- Source unavailable. (n.d.). 13.
- BenchChem. (2025). Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide.
- ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives.
- ChemicalBook. (n.d.). 6-METHOXY-4-METHYL-8-NITRO-QUINOLINE synthesis.
- Organic Syntheses Procedure. (n.d.). 6-methoxy-8-nitroquinoline.
- PubChem. (n.d.). This compound.
- The Royal Society of Chemistry. (n.d.). Supporting Information For.
- Ordóñez Chemistry. (n.d.). IR: nitro groups.
- ECHEMI. (n.d.). 6-Methoxy-8-nitroquinoline.
- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
Sources
- 1. 6-METHOXY-4-METHYL-8-NITRO-QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. askthenerd.com [askthenerd.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. This compound | C11H10N2O3 | CID 227823 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of Experimental Data for 6-Methoxy-4-methyl-8-nitroquinoline
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and chemical synthesis, the unambiguous characterization of a novel compound is the bedrock of all subsequent investigation. For a molecule like 6-Methoxy-4-methyl-8-nitroquinoline, a substituted quinoline derivative with potential pharmacological relevance, rigorous data validation is not merely a procedural step but a fundamental requirement for scientific integrity. The quinoline scaffold is a cornerstone in medicinal chemistry, known for a wide array of biological activities.[1][2] Therefore, confirming the identity, purity, and structure of any new derivative is paramount.
This guide provides an in-depth, experience-driven comparison of the essential analytical techniques used to characterize this compound. We will move beyond a simple listing of methods to explain the causal logic behind a multi-technique approach—a self-validating system where each piece of data corroborates the others to build an unshakeable structural confirmation.
The Foundational Step: Synthesis and Purification
Before any analytical validation can occur, the target compound must be synthesized and purified. The chosen synthetic route directly influences the potential impurity profile, which is a critical consideration during data analysis. A common approach for constructing the quinoline core is the Skraup-Doebner-von Miller reaction or a related cyclization method.[3][4][5]
A representative synthesis for this compound involves the reaction of a substituted aniline with an α,β-unsaturated ketone, such as 3-buten-2-one (methyl vinyl ketone), in the presence of an acid catalyst and an oxidizing agent.[6]
Experimental Protocol: Synthesis
-
Reaction Setup: To a mixture of 4-amino-2-methoxynitrobenzene and orthoarsenic acid in 85% phosphoric acid at 120°C, add 3-buten-2-one dropwise.[6] The arsenic and phosphoric acids serve as both the condensing and oxidizing agents.
-
Reaction Execution: Stir the mixture for 30-60 minutes. The dark solution indicates the progression of the reaction.
-
Workup: Pour the reaction mixture onto ice water and basify to a pH of ~10 with a sodium hydroxide solution. This neutralizes the acid and precipitates the crude product.
-
Extraction: Extract the aqueous slurry multiple times with a suitable organic solvent, such as dichloromethane.[6]
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude solid must be purified, typically via column chromatography on silica gel, using an eluent system like hexane/ethyl acetate to isolate the target compound.[6]
The rationale for this multi-step purification is to remove unreacted starting materials, reaction byproducts, and polymeric tars that are common in such cyclization reactions. Only a purified compound can yield clean, interpretable analytical data.
Caption: Workflow for the synthesis and purification of the target compound.
Cross-Validation Through Orthogonal Spectroscopic Techniques
Cross-validation in an analytical context involves using multiple, distinct methods to assess a sample, ensuring that the results are consistent and reliable.[7][8] For structural elucidation, the "gold standard" involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a different and complementary piece of the structural puzzle.
Caption: Cross-validation workflow using orthogonal analytical techniques.
Mass Spectrometry: The First Checkpoint
Mass spectrometry provides the molecular weight of the compound, serving as a fundamental test of the synthesis's success.
-
Expertise & Causality: For this compound (C₁₁H₁₀N₂O₃), the expected monoisotopic mass is approximately 218.069 Da.[9] High-resolution mass spectrometry (HRMS) is preferred as it can confirm the elemental composition to within a few parts per million, providing strong evidence against impurities with the same nominal mass. The presence of two nitrogen atoms follows the "nitrogen rule" (an even molecular weight).[10]
Infrared Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and non-destructive technique that confirms the presence of key functional groups.
-
Expertise & Causality: This technique validates the incorporation of the methoxy and nitro groups and the integrity of the aromatic quinoline core. The absence of certain peaks (e.g., N-H or O-H stretches from starting materials) is as important as the presence of expected ones for confirming purity.
NMR Spectroscopy: The Definitive Structural Map
¹H and ¹³C NMR are the most powerful techniques for elucidating the precise atomic connectivity of a molecule.
-
Expertise & Causality:
-
¹H NMR: This spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling (neighboring protons). For this molecule, one would expect to see distinct singlets for the methyl (C4-CH₃) and methoxy (C6-OCH₃) groups, and a series of coupled signals in the aromatic region corresponding to the protons on the quinoline ring.
-
¹³C NMR: This spectrum shows the number of unique carbon environments, confirming the presence of 11 distinct carbons. The chemical shifts indicate the type of carbon (aliphatic, aromatic, attached to an electronegative atom). Spectroscopic data for the closely related 6-methoxy-8-nitroquinoline can serve as a reference point for assigning peaks.[11][12] The additional methyl group at the C4 position would be expected to appear as a distinct aliphatic signal.
-
Summary of Expected Experimental Data
| Technique | Parameter | Expected Result for C₁₁H₁₀N₂O₃ | Purpose in Validation |
| HRMS (ESI-TOF) | [M+H]⁺ | ~219.0764 Da | Confirms molecular formula and molecular weight.[9] |
| IR Spectroscopy | Vibrational Bands (cm⁻¹) | ~1530 & 1350 (N-O stretch), ~1250 (C-O stretch), ~1600 & 1500 (Aromatic C=C), ~3050 (Aromatic C-H) | Verifies presence of key nitro, methoxy, and aromatic functional groups.[13] |
| ¹H NMR | Chemical Shifts (ppm) | Singlet ~2.5 ppm (3H, C4-CH₃), Singlet ~3.9 ppm (3H, OCH₃), Multiple signals 7.0-9.0 ppm (4H, Aromatic) | Confirms proton count, environment, and connectivity. Distinguishes from isomers. |
| ¹³C NMR | Chemical Shifts (ppm) | ~18 ppm (C4-CH₃), ~56 ppm (OCH₃), Multiple signals 100-160 ppm (9 aromatic/heteroaromatic carbons) | Confirms carbon skeleton and number of unique carbon atoms.[11] |
Alternative and Complementary Analytical Methods
While the trio of MS, IR, and NMR provides a comprehensive structural validation, other techniques can offer complementary data, particularly for quantification and analysis in complex matrices.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an invaluable tool for assessing the purity of the final compound. By developing a method with a suitable column and mobile phase, one can separate the target compound from residual starting materials and byproducts. The peak area percentage from a UV detector can provide a quantitative measure of purity. This technique is a cornerstone for quality control in drug development.[14]
-
Titrimetric Methods: For certain classes of compounds, classical titrimetric methods can be developed for quantification. For some quinoline derivatives, redox or bromination reactions using titrants like N-Bromosuccinimide (NBS) have been employed, offering a low-cost alternative to chromatographic quantification.[15]
Conclusion: A Triad of Trustworthiness
The cross-validation of experimental data for a compound like this compound is a systematic process of building confidence. By integrating data from orthogonal techniques—Mass Spectrometry to confirm mass, Infrared Spectroscopy to identify functional groups, and NMR to map the atomic framework—we create a self-reinforcing dataset. A successful synthesis, confirmed by this triad of analytical evidence, provides the trustworthy foundation required for all further research, from exploring its chemical reactivity to evaluating its potential as a therapeutic agent.[16][17] This rigorous, multi-faceted approach ensures that subsequent biological and chemical studies are based on a molecule of confirmed identity and purity, upholding the highest standards of scientific integrity.
References
-
Walash, M. I., Rizk, M., Abou-ouf, A. A., & Belal, F. Determination of Some Quinoline Derivatives with Organic Brominating Agents . Analytical Letters, 16(2). Available at: [Link]
-
6-methoxy-8-nitroquinoline - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]
-
This compound | C11H10N2O3 | CID 227823 . PubChem. Available at: [Link]
-
6-methoxy-8-nitroquinoline - 85-81-4, C10H8N2O3, density, melting point, boiling point, structural formula, synthesis . ChemSynthesis. Available at: [Link]
-
Jerić, I., et al. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study . Arabian Journal of Chemistry. Available at: [Link]
- CN103804289A - Method for synthetizing 6-methoxyquinoline. Google Patents.
-
A REVIEW ON QUINOLINE AND ITS DERIVATIVES . Novelty Journals. Available at: [Link]
-
Cross-validation (analytical chemistry) . Wikipedia. Available at: [Link]
-
Supporting Information For . The Royal Society of Chemistry. Available at: [Link]
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters . PharmaGuru. Available at: [Link]
-
Chemistry 318: Ir, MS, Uv, NMR Spectros . Scribd. Available at: [Link]
-
Physical and analytical data of synthesized quinoline derivatives . ResearchGate. Available at: [Link]
-
6-Methoxy-8-nitro-quinoline - Optional[1H NMR] - Chemical Shifts . SpectraBase. Available at: [Link]
-
An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry . Brieflands. Available at: [Link]
-
Cross and Partial Validation . EBF. Available at: [Link]
-
synthesis of quinoline derivatives and its applications . Slideshare. Available at: [Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team . The AAPS Journal. Available at: [Link]
-
Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues . Acta Pharmaceutica. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 6-Methoxy-8-nitroquinoline | 85-81-4 | Benchchem [benchchem.com]
- 5. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 6. 6-METHOXY-4-METHYL-8-NITRO-QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 7. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 8. pharmaguru.co [pharmaguru.co]
- 9. This compound | C11H10N2O3 | CID 227823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. 6-METHOXY-8-NITROQUINOLINE(85-81-4) 13C NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry [brieflands.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. 6-甲氧基-8-硝基喹啉 99% | Sigma-Aldrich [sigmaaldrich.com]
- 17. hrcak.srce.hr [hrcak.srce.hr]
A Strategic Guide to Benchmarking the Therapeutic Potential of 6-Methoxy-4-methyl-8-nitroquinoline
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and demanding. This guide provides a comprehensive framework for evaluating the therapeutic potential of 6-Methoxy-4-methyl-8-nitroquinoline, a specific quinoline derivative. While direct biological data on this compound is sparse in existing literature, its structural motifs—a quinoline core, a methoxy group, a methyl group, and a nitro group—provide a strong rationale for targeted investigation.
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3][4][5] Derivatives of quinoline have been successfully developed into drugs for a wide array of diseases, including cancer, malaria, and bacterial infections.[4] The presence of a nitro group can further modulate biological activity, as seen in compounds like nitroxoline, a urinary antibacterial agent.[6][7] This guide, therefore, outlines a logical, evidence-based strategy to systematically characterize the therapeutic promise of this compound and benchmark it against established clinical agents.
Part 1: Initial Characterization and Hypothesis Generation
Given the structural alerts within this compound, we can hypothesize its potential in two primary therapeutic areas: oncology and microbiology.
-
Anticancer Potential : Quinoline derivatives are known to exert anticancer effects through various mechanisms, including DNA binding, inhibition of DNA synthesis, induction of oxidative stress, and inhibition of critical cellular kinases.[2][3][5] The planar nature of the quinoline ring allows for intercalation into DNA, while various substituents can modulate this activity.
-
Antimicrobial Potential : The quinoline core is famously present in fluoroquinolone antibiotics. Furthermore, nitro-aromatic compounds often exhibit antimicrobial properties. Nitroxoline (8-hydroxy-5-nitroquinoline), for instance, acts by chelating essential metal ions required for bacterial growth.[8]
A logical first step is to confirm the identity and purity of the synthesized compound. A synthesis protocol for this compound has been described, and its basic chemical properties are available in databases like PubChem.[9][10]
Part 2: A Phased Approach to Experimental Benchmarking
A tiered screening approach is recommended to efficiently assess the compound's potential while managing resources. This workflow ensures that only promising activities are investigated in greater depth.
Caption: Phased experimental workflow for benchmarking a novel compound.
The initial phase aims to identify any significant biological activity in the hypothesized therapeutic areas.
A. Anticancer Cytotoxicity Screening
The compound should be screened against a diverse panel of human cancer cell lines. The U.S. National Cancer Institute's NCI-60 panel is a well-established platform for this purpose.
Table 1: Hypothetical NCI-60 Screening Data & Comparison
| Cell Line | Cancer Type | This compound (IC₅₀, µM) | Doxorubicin (IC₅₀, µM) |
|---|---|---|---|
| MCF7 | Breast | Experimental Data | 0.04 - 0.5 |
| A549 | Lung | Experimental Data | 0.02 - 0.4 |
| HCT-116 | Colon | Experimental Data | 0.05 - 0.6 |
| PC-3 | Prostate | Experimental Data | 0.1 - 1.0 |
| U87-MG | Glioblastoma | Experimental Data | 0.1 - 0.8 |
Data for Doxorubicin represents typical literature values.
B. Antimicrobial Susceptibility Testing
The compound's ability to inhibit microbial growth should be assessed against a panel of clinically relevant bacteria and fungi. Determining the Minimum Inhibitory Concentration (MIC) is the standard method.
Table 2: Hypothetical Antimicrobial MIC Data & Comparison
| Organism | Gram Type | This compound (MIC, µg/mL) | Ciprofloxacin (MIC, µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | Positive | Experimental Data | 0.25 - 1.0 |
| Escherichia coli | Negative | Experimental Data | 0.015 - 0.12 |
| Pseudomonas aeruginosa | Negative | Experimental Data | 0.25 - 2.0 |
| Candida albicans | Fungi | Experimental Data | >64 (N/A) |
Data for Ciprofloxacin represents typical literature values.
If significant activity is observed in Phase 1, the next step is to understand how the compound works.
A. Investigating the Anticancer Mechanism
Should the compound show potent cytotoxicity, several pathways should be investigated. Quinoline derivatives are known to induce apoptosis and interfere with cell cycle progression.
Caption: Potential mechanisms of anticancer action for investigation.
B. Investigating the Antimicrobial Mechanism
For antimicrobial "hits," key bacterial processes should be examined. Given the quinoline scaffold, inhibition of DNA gyrase and topoisomerase IV is a primary hypothesis.
Part 3: Detailed Experimental Protocols
Protocol 1: MTT Assay for Cellular Viability
This colorimetric assay is a standard for assessing cytotoxicity.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment : Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Broth Microdilution for MIC Determination
This is the gold standard for determining the minimum inhibitory concentration of an antimicrobial agent.
-
Compound Preparation : Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation : Prepare a bacterial suspension standardized to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation : Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation : Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Forward Look
This guide presents a structured, hypothesis-driven framework for the initial benchmarking of this compound. By systematically evaluating its activity against established cancer cell lines and microbial pathogens, and subsequently delving into the mechanisms of action for any observed effects, researchers can build a robust data package. This initial in vitro characterization is a critical gatekeeping step, providing the necessary evidence to justify progression to more complex models, including in vivo efficacy and safety studies. The rich history of quinoline derivatives in medicine suggests that novel structures like this compound are worthy of such rigorous investigation.[1][4]
References
- The Role of Quinoline Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH54fFa1hu8k2TsJtLBqJb8tgCM1zMwmxpxDdVts4DQLao5LlYmbj0Z-SIJUfrYykueCB2zpQoXHWShZsQnx9XyCSqpWgB1gUM0EsFIRvN810T93PcuXrJhuG4hpN0-PnPgU8DPSYfJ31VMLFFa-VXy3MgJZ1qxW1Rg4Y8w7WEkSQzKRXId68ECw9VQZfv2xJ8otx4OYWCAA6Adpbs38DYrQhKV]
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [URL: https://vertexaisearch.cloud.google.
- The Pharmacological Potential of Quinoline Derivatives: A Technical Guide for Drug Discovery. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsa8sCGdOvbPD_RZ2AIbOO025LSSKHXE6CMuuRFjSEFffYwhxLJw2hjAK9PSufQneLmC6M9z1exu7tXbuMCLCOomWkRYOXElqDomdEdeIEv_VPCbwIhePAuJbatJM-PLEJOqCMbfU2hqz9FIwJVkXcKrdVGbmP6gWYcF_fkZepCgQoWfM-GhMtPVjwsE1GrdV4-cTGvCnFtXaEClGHEvEMsFfqZWNEYMmY8hAsGOAOPXdepKwdxtMI]
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENzttENl8o33ZLCBFzhK3KmzsNDSiibfuqNu38xeub5CKtqLapSrAPeWzH6vRkf0I1eX7FBkz2Wo9Xk7Z4bun3sMrGcX0x-Z96cJGNDZwNJIBk6hd8ii3nI3nFP_K9ePPr6-VtSw-L-r1HG2s4u1HpUO0aQEqHcFbs]
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG97gKAB-EafjzQ-3koBbUmUbTE-3Q6HAI_lYUMuuedKZ6spLseZ3WypJQR7EH85dfTdO75X7EwkZYDQ_XlM5tkY3QFF02G4fUbXNXXu2WtiMZ2VlxhjS1usgF6dAjyw4weKPOLVqChh2gSp_oCRt-Nx0HqV-R3DeESAyAYyBqrSzbDdBOFnzBIMuTUGdJDCnTxsL9AiJdtuUULneB5qjbPakPitlMUPq3E_8LI5vQc9gtyZikK7JuQvN2YT7FuwfLobp_JnEFHMsrLGb46830eOmY=]
- Nitroquinoline as an oral antibacterial drug for the treatment of urinary tract infections. LookChem. [URL: https://vertexaisearch.cloud.google.
- 6-METHOXY-4-METHYL-8-NITRO-QUINOLINE synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX8gtI2eDPrbP62-Ep37GF9Afh_coXFyairc75ymq_7YGQIbsZ3Ddpag39MtSSg6fcgyUf8JAPFqCMZtrTUfx2vYl9JTlT4gTXgmUwulwlWW9gkAywZrQ4Tn5sjFXqNP3SpNVJn2QNG3Aq5SaL15TNS1_pxWTBaHx-PT8LR7a0BqyY8b00DLOOVrw=]
- 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF9cSlVavQn_Y5o3NYG8QIedjbbKHQ3cDkxdmeym8DqYdOR6UApvinBBslBWi_vfyV4kuGIJYGonbQ3a2Nr0z8N7Kj2Srktgl-bh8OOrquC2Q_j1eEcrFl7s6IXUVdWZrbiqv1579sFg==]
- This compound | C11H10N2O3 | CID 227823. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEijuIGMijF8po7GyI2uFonfsJgQgaSUIyU9WqxKsVlT994NFWMOfEk74YKF2TEFW-4wSw0XKD0Bv2Y-oHEegpDiNAYTQP9Z_IKSDAMeARCGvBssHUTEy-Zk3nnfyTEZB4bwq7KUPnmPrznW2lKlu7EFzgD-ICAUVsIYiHvQm0vACKDBi2OHzr]
- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF16fdrwn3QGLGFxj9KS4IOYvIe-Ib6XWcsPNk7Kuz9C2o-s-nELuTzYLNEttlpWGboDXQCY3UjCj5sVQ0yBW-TznUJ18SVbXDKqRkfKZ5gAm1CtYAY_SqHP-bbTwgbEbrGJX12mzLo07StcwE=]
- Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkAPBcU0JK9foTMHCd1IykY36SCI376Cs6cXZ1iqyKwn2_4wNCiYznfmVtbuEevU80KVUmzhxKHxKEbWmM2kgEKeI5VJwCP-Glq5YvJaotjiihwsYzAwoJ8d0ivg==]
Sources
- 1. nbinno.com [nbinno.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. klandchemicals.com [klandchemicals.com]
- 7. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. 6-METHOXY-4-METHYL-8-NITRO-QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 10. This compound | C11H10N2O3 | CID 227823 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Studies of 6-Methoxy-4-methyl-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Within this class, 6-Methoxy-4-methyl-8-nitroquinoline has emerged as a compound of interest, demonstrating notable biological activity in preliminary studies. This guide provides a comprehensive comparison of the existing in vitro data for this molecule and its close analogs, while also navigating the critical, yet currently unpublished, considerations for its translation to in vivo models. By examining the established cellular effects and extrapolating the potential systemic responses, we aim to equip researchers with a nuanced understanding of this promising compound's therapeutic potential and the experimental path forward.
Part 1: The Foundation of Activity: In Vitro Evaluation
Initial investigations into the biological effects of this compound and its derivatives have primarily been conducted in vitro, providing a foundational understanding of its mechanism of action at the cellular level. These studies are critical for establishing proof-of-concept and guiding further development.
Anticancer Activity: Cytotoxicity Screening
A key area of investigation for quinoline derivatives is their potential as anticancer agents. In vitro cytotoxicity assays are the first line of assessment for this therapeutic application.
A study on a closely related compound, 6-Methoxy-8-nitroquinoline hydrogen sulfate, demonstrated its cytotoxic potential against human cervical cancer (ME180) and breast cancer (MDA MB 231) cell lines using the MTT assay.[1] This assay measures the metabolic activity of cells, which is an indicator of cell viability. The results indicated a preferential inhibition of cervical cancer cell lines over breast cancer cell lines, suggesting a degree of selectivity in its cytotoxic action.[1]
While direct experimental data for this compound is limited in publicly available literature, data from structurally similar quinolin-2-one and quinolin-4-one derivatives can provide insights into its potential anticancer activities.[2] For instance, various quinolinone derivatives have shown significant anticancer activity with IC₅₀ values in the micromolar range against different human tumor cell lines.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., ME180, MDA-MB-231) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Mechanistic Insights: Molecular Docking
To elucidate the potential mechanism of action at a molecular level, in silico molecular docking studies are often employed. For 6-Methoxy-8-nitroquinoline hydrogen sulfate, molecular docking analysis suggested that it inhibits the action of human p38α Mitogen-activated protein kinase 14 (MAPK14).[1] This kinase is implicated in cellular responses to stress and inflammation and is a validated target in cancer therapy.
Caption: A typical workflow for the initial in vitro evaluation of a potential anticancer compound.
Part 2: The Bridge to Clinical Relevance: Projecting In Vivo Performance
While in vitro studies provide invaluable preliminary data, they do not fully recapitulate the complex physiological environment of a living organism. The transition to in vivo models is a critical step to assess the efficacy, pharmacokinetics, and safety profile of a compound. Although direct in vivo data for this compound is not yet available, we can infer potential outcomes and necessary experimental considerations based on studies of related quinoline derivatives.[3]
Efficacy in Animal Models
For anticancer drug development, xenograft models in immunocompromised mice are a standard for evaluating in vivo efficacy.[3] In these models, human cancer cells are implanted into mice, and the effect of the test compound on tumor growth is monitored.
Hypothetical Experimental Protocol: Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., NCI-H460 lung cancer cells) into the flank of nude mice.[3]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[3]
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer this compound via a clinically relevant route (e.g., intravenously, intraperitoneally, or orally) at a predetermined dosing regimen.[3] Include a vehicle control group and a positive control group (a standard-of-care anticancer drug).[3]
-
Efficacy Evaluation: Monitor tumor volume and body weight of the mice throughout the study.[3]
-
Endpoint Analysis: At the end of the experiment, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).[3] The primary efficacy endpoint is often the percentage of tumor growth inhibition.[3]
Pharmacokinetics and Toxicity
A crucial aspect of in vivo studies is to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties and the potential toxicity of the compound. These factors are critical determinants of a drug's success.
-
Pharmacokinetics (PK): Studies would need to be conducted to determine key PK parameters such as bioavailability, half-life, and clearance. This involves administering the compound to animals and measuring its concentration in plasma and tissues over time.
-
Toxicity (Safety): Acute and chronic toxicity studies are necessary to identify any potential adverse effects. This includes monitoring for clinical signs of toxicity, changes in body weight, and performing hematological and histopathological analyses of major organs.[4] The PubChem entry for this compound indicates potential hazards such as being toxic if swallowed, causing skin irritation, serious eye damage, and respiratory irritation, which would need to be carefully evaluated in animal models.[5]
Sources
Assessing Reproducibility in Quinoline Chemistry: A Comparative Guide to 6-Methoxy-4-methyl-8-nitroquinoline
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] However, the journey from synthesis to reliable, reproducible experimental data can be fraught with challenges, particularly with complex substitution patterns. This guide provides an in-depth analysis of the factors influencing the experimental reproducibility of 6-Methoxy-4-methyl-8-nitroquinoline. Due to the limited publicly available data on this specific molecule, we will draw comparisons with two well-characterized quinoline derivatives: the potent bioactive agent 8-hydroxy-5-nitroquinoline (nitroxoline) and the simpler synthetic intermediate 6-methoxyquinoline. Through this comparative lens, we will explore the critical aspects of synthesis, purification, and characterization that are paramount for ensuring the validity and reproducibility of research involving substituted quinolines.
The Synthetic Hurdle: Navigating the Skraup Reaction and its Progeny
The synthesis of the quinoline core often relies on venerable yet notoriously temperamental reactions, such as the Skraup synthesis. This reaction, which involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, is known for its potential to be highly exothermic and to produce significant amounts of tarry byproducts.[2] These characteristics directly threaten experimental reproducibility, as minor variations in reaction conditions can lead to significant differences in yield and purity.
For a compound like this compound, a plausible synthetic route would involve a modified Skraup or a related reaction, starting from a substituted aniline. The inherent challenges of this approach are multifaceted and demand meticulous control over experimental parameters.
Key Factors Influencing Synthesis Reproducibility:
-
Temperature Control: The highly exothermic nature of the Skraup reaction necessitates strict temperature management. Localized overheating can lead to polymerization and the formation of intractable tars, drastically reducing the yield and complicating purification.[2]
-
Reagent Purity and Ratios: The stoichiometry of the reactants, including the aniline, glycerol (or an α,β-unsaturated ketone), acid catalyst, and oxidizing agent, must be precisely controlled. The purity of the starting materials is also critical, as impurities can initiate side reactions.
-
Moderators and Catalysts: To tame the vigor of the reaction, moderators such as ferrous sulfate are often employed.[2] The presence and concentration of these moderators can significantly impact the reaction rate and, consequently, the product profile.
-
Work-up and Purification: The isolation of the desired quinoline from the often tarry reaction mixture is a critical step. The choice of extraction solvents and purification techniques, such as column chromatography, must be robust and consistently applied to ensure the removal of isomeric and other impurities.
dot
Caption: A generalized workflow for the synthesis and purification of substituted quinolines.
The Importance of Rigorous Analytical Validation
Given the potential for the formation of multiple isomers and byproducts during quinoline synthesis, comprehensive analytical characterization is non-negotiable for ensuring reproducibility. A multi-technique approach is essential to confirm the identity, purity, and consistency of each batch of this compound.
Essential Analytical Techniques:
-
Chromatography (HPLC, GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for assessing the purity of the synthesized compound and for separating it from any isomers or unreacted starting materials.[3]
-
Spectroscopy (NMR, IR, MS):
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, allowing for the unambiguous identification of the substitution pattern on the quinoline ring.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups, such as the nitro (NO₂) and methoxy (O-CH₃) groups.[3]
-
Mass Spectrometry (MS): MS confirms the molecular weight of the compound and can provide information about its fragmentation pattern, further aiding in structural elucidation.[3]
-
dot
Caption: A logical workflow for the analytical validation of a synthesized quinoline derivative.
Comparative Analysis: Insights from Well-Characterized Alternatives
To contextualize the potential performance and reproducibility challenges of this compound, we will now compare it with two other quinoline derivatives for which extensive data is available.
Alternative 1: 8-hydroxy-5-nitroquinoline (Nitroxoline)
Nitroxoline is an established antimicrobial and anticancer agent.[5][6] Its biological activity is well-documented, providing a benchmark for the potential applications of other nitro-substituted quinolines.
Alternative 2: 6-methoxyquinoline
This compound is a simpler derivative that serves as a versatile building block in organic synthesis.[7] Its synthesis, while still requiring careful control, is generally less complex than that of its nitro-substituted counterparts.
| Feature | This compound | 8-hydroxy-5-nitroquinoline (Nitroxoline) | 6-methoxyquinoline |
| Synthesis Complexity | High (inferred) | Moderate to High | Moderate |
| Primary Synthetic Route | Modified Skraup Reaction (inferred) | Nitration of 8-hydroxyquinoline | Skraup Reaction |
| Key Reproducibility Challenge | Control of exothermic reaction, prevention of tar formation, isomeric purity (inferred) | Regioselectivity of nitration, purification | Control of reaction vigor, yield optimization |
| Established Biological Activity | Not documented | Antimicrobial, Anticancer | Antioxidant, Anti-inflammatory (in vitro)[3] |
| Primary Application | Research intermediate (inferred) | Therapeutic Agent | Synthetic Building Block[7] |
Performance Comparison Based on Biological Activity
While no direct biological data exists for this compound, we can infer its potential based on the activity of nitroxoline. The presence of the nitro group in nitroxoline is crucial for its biological effects.[6] Therefore, it is plausible that this compound could also exhibit interesting biological properties. However, without empirical data, this remains speculative.
The following table summarizes the reported antimicrobial and anticancer activities of nitroxoline, which can serve as a point of reference for future studies on novel nitroquinoline derivatives.
Biological Activity of 8-hydroxy-5-nitroquinoline (Nitroxoline)
| Activity Type | Organism/Cell Line | Metric | Reported Value |
| Antimicrobial | E. coli | MIC₅₀ | 4 µg/mL[8] |
| E. coli | MIC₉₀ | 8 µg/mL[9] | |
| Multidrug-resistant Enterobacteriaceae | MIC₅₀ | 42.04 µM (8 µg/mL)[8] | |
| Anticancer | Raji (human B cell lymphoma) | IC₅₀ | 438 nM[1] |
| HuCCT1 (cholangiocarcinoma) | IC₅₀ (48h) | ~10 µM[6] | |
| Huh28 (cholangiocarcinoma) | IC₅₀ (48h) | ~15 µM[6] |
Experimental Protocols
To facilitate reproducible research, detailed experimental protocols are essential. Below are generalized protocols for the synthesis of the comparative quinoline derivatives.
Protocol 1: Synthesis of 6-methoxyquinoline via Skraup Reaction
This protocol is adapted from established methods for the Skraup synthesis.[10]
Materials:
-
p-Anisidine
-
Glycerol
-
p-Methoxy nitrobenzene (oxidizing agent)
-
Ferrous sulfate (moderator)
-
Boric acid
-
Concentrated sulfuric acid
-
Sodium hydroxide solution
-
Ethyl acetate
-
Distilled water
Procedure:
-
In a reaction vessel, combine p-anisidine (1 part, molar ratio), glycerol (4.3-4.5 parts), p-methoxy nitrobenzene (0.50-0.54 parts), ferrous sulfate (0.20-0.25 parts), and boric acid (1.0-1.3 parts).
-
Slowly add concentrated sulfuric acid while stirring and maintaining a controlled temperature. The volume of sulfuric acid should be approximately 1:6 relative to the volume of glycerol.
-
Heat the mixture to reflux at 140°C for 8-8.5 hours.
-
Cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution to a pH of 5.5.
-
Remove any floating resin by decantation.
-
Filter the solid and wash with distilled water, followed by ethyl acetate.
-
Combine the organic phases and extract the aqueous phase with ethyl acetate.
-
Combine all organic phases and remove the solvent under reduced pressure to obtain 6-methoxyquinoline.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis of 8-hydroxy-5-nitroquinoline (Nitroxoline)
This protocol is based on the nitration of 8-hydroxyquinoline.[4][5]
Materials:
-
8-hydroxyquinoline
-
Nitric acid
-
Sulfuric acid
-
Ice
Procedure:
-
Prepare a nitrating mixture of nitric acid and sulfuric acid, and cool it in an ice bath.
-
Dissolve 8-hydroxyquinoline in concentrated sulfuric acid and cool the solution.
-
Slowly add the 8-hydroxyquinoline solution to the nitrating mixture while maintaining a low temperature and stirring.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the precipitate and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 8-hydroxy-5-nitroquinoline.
Conclusion
The reproducibility of experiments involving substituted quinolines, such as this compound, is fundamentally linked to the rigor of the synthetic and analytical procedures employed. The inherent challenges of classical quinoline syntheses, like the Skraup reaction, necessitate meticulous control over reaction conditions to ensure consistent yield and purity. Furthermore, a comprehensive suite of analytical techniques must be used to unequivocally confirm the identity and purity of the final compound, thereby preventing the misinterpretation of experimental results due to the presence of impurities or isomers.
While direct experimental data for this compound remains elusive, a comparative analysis with well-characterized analogues like nitroxoline and 6-methoxyquinoline provides a valuable framework for future research. By understanding the synthetic complexities and the established biological activities of related compounds, researchers can better design their experiments, anticipate potential challenges, and contribute to the generation of robust and reproducible data in the ever-evolving field of medicinal chemistry.
References
- BenchChem. (2025). A Comparative Guide to the Biological Activity of Quinoline Isomers.
- BenchChem. (2025). Troubleshooting low yield in Skraup synthesis of quinoline precursors.
- Thong-ASA, W., et al. (n.d.). Nitroxoline: a potent antimicrobial agent against multidrug resistant Enterobacteriaceae.
- Li, Y., et al. (n.d.).
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 6-Methoxyquinoline-4-carbaldehyde.
- BenchChem. (2025). A Comparative Study of Quinoline and Isoquinoline Isomers as Anticancer Agents.
- Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PubMed.
- Kresken, M., & Korte-Berwanger, M. (n.d.). Urinary Concentrations and Antibacterial Activities of Nitroxoline at 250 Milligrams versus Trimethoprim at 200 Milligrams against Uropathogens in Healthy Volunteers. ASM Journals.
- Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Request PDF.
- Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). NIH.
- LaVoie, E. J., et al. (n.d.). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. PubMed.
- Boobalan, R., et al. (2022). 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters.
- Guidechem. (n.d.). What is the synthesis method of 6-Methoxyquinoline?.
- BenchChem. (2025). An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one.
- Kresken, M., & Korte-Berwanger, M. (n.d.). In Vitro Activity of Nitroxoline against Escherichia coli Urine Isolates from Outpatient Departments in Germany. PubMed Central.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 8-(Morpholin-4-yl)-5-nitroquinoline.
- Isaev, A. A., et al. (2005). TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE.
- Organic Syntheses Procedure. (n.d.). 6-methoxy-8-nitroquinoline.
- ResearchGate. (n.d.). MICs of nitroxoline and trimethoprim for the test strains. Download Table.
- ResearchGate. (n.d.). Proposed mechanisms of anticancer activity of nitroxoline.
- Isaev, A. A., et al. (2005). Technology of Preparing 8Hydroxy5-nitroquinoline.
- XD BIOCHEMS. (n.d.).
- A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIV
- Schofield, C. J., et al. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
- Sigma-Aldrich. (n.d.). 6-Methoxyquinoline 98 5263-87-6.
- Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Dove Medical Press.
- PubChem. (n.d.). 6-Methoxyquinoline.
- Fuson, R. C., et al. (n.d.). THE SYNTHESIS OF 5-HYDROXY-8-NITROQUINOLINE AND CERTAIN OF ITS DERIVATIVES1.
Sources
- 1. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. nbinno.com [nbinno.com]
- 8. Nitroxoline: a potent antimicrobial agent against multidrug resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Activity of Nitroxoline against Escherichia coli Urine Isolates from Outpatient Departments in Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 6-Methoxy-4-methyl-8-nitroquinoline
This document provides essential procedural guidance for the safe handling and disposal of 6-Methoxy-4-methyl-8-nitroquinoline (CAS No. 64992-56-9). As a substituted nitroaromatic quinoline derivative, this compound requires meticulous management to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven safety protocols. The procedures outlined herein are based on established best practices for hazardous chemical waste management and the specific hazard profile of this compound class.
Disclaimer: The information provided is based on publicly available safety data for this compound and related chemical structures. It is imperative to consult your institution's specific Safety Data Sheet (SDS) and your Environmental Health and Safety (EHS) department to ensure full compliance with local, regional, and national regulations.[1]
Hazard Profile and Core Safety Rationale
Understanding the intrinsic hazards of this compound is fundamental to appreciating the necessity of the stringent disposal protocols that follow. The compound's classification under the Globally Harmonized System (GHS) dictates the required precautions.[2] It is a toxic solid that poses significant risks upon exposure.
The primary hazards associated with this compound are its acute oral toxicity, its capacity to cause severe skin and eye irritation/damage, and its potential as a respiratory irritant.[2] Therefore, every step of the handling and disposal process is designed to prevent ingestion, inhalation, and dermal or ocular contact.
Table 1: GHS Hazard Summary for this compound
| Hazard Code | Hazard Statement | Classification | Implication for Handling & Disposal |
| H301 | Toxic if swallowed | Acute Toxicity, Oral (Category 3) | Strict hygiene is required. Prevents contamination of hands, surfaces, and personal items. Waste must be securely contained. |
| H315 | Causes skin irritation | Skin Irritation (Category 2) | Impervious gloves and protective clothing are mandatory to prevent direct skin contact. |
| H318 | Causes serious eye damage | Serious Eye Damage (Category 1) | Chemical splash goggles and, in some cases, a face shield are essential to prevent irreversible eye injury. |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure, Category 3) | All handling and weighing of the solid compound must be performed in a certified chemical fume hood to avoid inhalation of airborne particles. |
Data sourced from PubChem GHS Classification.[2]
Mandatory Personal Protective Equipment (PPE)
A robust PPE strategy is the first line of defense against accidental exposure. The following equipment is mandatory when handling this compound in any form—pure solid, solutions, or as waste.
-
Hand Protection : Nitrile or neoprene gloves are required. Always inspect gloves for signs of degradation or punctures before use.[3][4]
-
Eye Protection : Chemical splash goggles are the minimum requirement.[3][4] For procedures with a higher risk of splashing, a face shield worn over the goggles is strongly recommended.
-
Body Protection : A standard laboratory coat protects skin and personal clothing from contamination.[3] For handling larger quantities, a chemical-resistant apron is advisable.
-
Respiratory Protection : An N95-rated (or higher) particulate respirator should be used when handling the solid, powdered form to prevent dust inhalation.[3][5] Work should always be conducted within a chemical fume hood to minimize airborne exposure.[3]
Step-by-Step Waste Management and Disposal Protocol
The cardinal rule for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of via standard trash or sewer systems. [4][6][7] Nitroaromatic compounds are known pollutants and can be toxic to aquatic life.[8]
Waste Segregation at the Point of Generation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[7] this compound is incompatible with strong oxidizing agents.[4]
-
Solid Waste : Collect pure, unused this compound and any material from a spill cleanup in a dedicated, sealable, and clearly labeled hazardous waste container.[4][9]
-
Contaminated Labware : Disposable items such as gloves, weigh boats, and pipette tips that have come into contact with the chemical must be placed in the same solid hazardous waste container.[3]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, compatible (e.g., glass or polyethylene) liquid hazardous waste container. Do not mix with other solvent waste streams unless approved by your EHS department.
Container Management and Labeling
-
Container Integrity : All waste containers must be in good condition, made of a material compatible with the chemical, and kept securely closed except when adding waste.[7]
-
Labeling : Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[9][10] Include the primary hazard warnings (e.g., "Toxic," "Irritant").
-
Storage : Store sealed waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[10] Use secondary containment for all liquid waste containers to mitigate spills.[7]
Decontamination and Spill Response
Routine Decontamination
All non-disposable equipment, glassware, and surfaces that have come into contact with the chemical must be decontaminated. This is typically achieved by rinsing with an appropriate solvent (e.g., ethanol or acetone), with the rinsate being collected as hazardous liquid waste, followed by a thorough wash with soap and water.[3]
Small Spill Management
In the event of a small spill of solid material:
-
Ensure proper PPE is worn.
-
Gently sweep or wipe up the material, taking care to avoid generating dust.[4]
-
Place the spilled material and all cleanup materials (e.g., contaminated wipes) into the designated solid hazardous waste container.[4]
-
Decontaminate the spill area as described above.
-
For larger spills, evacuate the area and contact your institution's EHS department immediately.[9]
Final Disposal Pathway: A Decision Workflow
The ultimate fate of the generated waste is transfer to a licensed hazardous waste disposal facility. The following diagram illustrates the standard workflow from the point of generation to final disposition.
Caption: A step-by-step workflow for the safe segregation and disposal of laboratory waste.
This structured approach ensures that all waste streams are properly contained, labeled, and stored, minimizing risk at every stage before being handed over to certified professionals for final, compliant disposal.[11]
Conclusion
The responsible disposal of this compound is not merely a regulatory requirement but a cornerstone of safe and ethical scientific practice. By adhering to the principles of hazard awareness, proper PPE utilization, stringent waste segregation, and compliant containment, researchers can effectively mitigate the risks associated with this toxic compound. Always prioritize safety and consult your institutional EHS professionals to ensure your procedures align with all applicable guidelines.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]
-
Chemical Synthesis Database. (2025). 6-methoxy-2,4-dimethyl-8-nitroquinoline. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Nitrobenzene - Registration Dossier. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2021). Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. Retrieved from [Link]
-
Reddit. (2025). 2-nitrophenol waste. Retrieved from [Link]
-
Chemius. (n.d.). nitro razredčilo. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C11H10N2O3 | CID 227823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.ca [fishersci.ca]
- 5. 6-甲氧基-8-硝基喹啉 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemos.de [chemos.de]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. reddit.com [reddit.com]
- 9. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]
- 10. echa.europa.eu [echa.europa.eu]
- 11. Mobile [my.chemius.net]
A Comprehensive Guide to Personal Protective Equipment for Handling 6-Methoxy-4-methyl-8-nitroquinoline
This document provides essential safety protocols and operational guidance for the handling and disposal of 6-Methoxy-4-methyl-8-nitroquinoline. As a specialized chemical intermediate in research and development, a thorough understanding of its potential hazards is critical to ensure the safety of all laboratory personnel. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely with this compound, grounded in established scientific principles and regulatory best practices.
Hazard Analysis: Understanding the Risks
This compound (PubChem CID: 227823) is an aromatic nitro compound. While a specific, comprehensive toxicological profile for this exact molecule is not extensively documented in publicly available literature, the known hazards associated with its functional groups and structurally similar nitroquinoline compounds necessitate a high degree of caution.
The primary hazards, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are significant and demand rigorous control measures.[1]
| Hazard Statement | GHS Classification |
| H301: Toxic if swallowed | Acute toxicity, oral (Danger)[1] |
| H315: Causes skin irritation | Skin corrosion/irritation (Warning)[1] |
| H318: Causes serious eye damage | Serious eye damage/eye irritation (Danger)[1] |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Warning)[1] |
Furthermore, related nitroaromatic compounds are often suspected of causing genetic defects and cancer.[2][3][4] Therefore, an ALARA (As Low As Reasonably Achievable) approach to exposure is mandatory.
The Core Principle: A Multi-Layered PPE Strategy
A multi-layered approach to Personal Protective Equipment (PPE) is essential to mitigate the identified risks. This strategy ensures that each potential route of exposure—dermal, ocular, and respiratory—is adequately addressed. The minimum required PPE for any work involving this compound is outlined below.[5]
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood. This primary engineering control is the most critical step in minimizing respiratory exposure to the fine powder or any potential vapors.
Personal Protective Equipment: Your Last Line of Defense
The following PPE is mandatory and must be donned before entering the designated work area and handling the compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves.[5] | The outer glove provides the primary barrier against contamination. The inner glove offers protection in case the outer glove is breached. Nitrile gloves offer good resistance to a range of chemicals.[6] Always inspect gloves for any signs of degradation or puncture before use. |
| Eye and Face Protection | Chemical splash goggles that comply with ANSI Z87.1 standards.[7] A face shield worn over the goggles is required when there is a significant risk of splashing.[5] | Protects against splashes and airborne particles that can cause serious eye damage.[1] Safety glasses with side shields are not sufficient for handling this compound.[8] |
| Body Protection | A flame-resistant laboratory coat with tight-fitting cuffs.[7] A chemical-resistant apron should be worn over the lab coat when handling larger quantities. | Protects the skin and personal clothing from contamination.[9] The tight cuffs prevent chemicals from entering the sleeves. |
| Respiratory Protection | Work must be conducted in a chemical fume hood. If there is a potential for exposure outside of a fume hood, a risk assessment must be conducted to determine if a respirator is necessary.[7] | To prevent inhalation of the compound, which may cause respiratory irritation.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is crucial for minimizing risk. The following steps provide a procedural framework for handling this compound.
Preparation and Pre-Handling Checklist
-
Designated Area: Cordon off a specific area within the chemical fume hood for the handling of this compound.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit appropriate for solid hazardous materials readily available.
-
Waste Container: Prepare a clearly labeled, dedicated hazardous waste container for all solid and liquid waste containing this compound.[10]
Donning PPE: The Correct Sequence
Caption: PPE Donning Sequence
Handling the Compound
-
Weighing: Use a disposable weigh boat or creased weighing paper to prevent contamination of the balance.
-
Transfers: Conduct all transfers of the solid material carefully to avoid generating dust.
-
Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Doffing PPE: Avoiding Contamination
The removal of PPE is a critical step to prevent self-contamination.
Caption: PPE Doffing Sequence
Crucially, wash your hands thoroughly with soap and water immediately after removing all PPE. [11]
Emergency Procedures: Be Prepared
| Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[12] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[12] |
| Spill | Evacuate the immediate area. If the spill is large or you are unsure how to handle it, contact your institution's Environmental Health and Safety (EHS) department. For small spills within a fume hood, wear appropriate PPE, cover the spill with an absorbent material, and carefully sweep it into the designated hazardous waste container.[11] |
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: This includes any unused compound, contaminated weigh boats, gloves, and other disposable materials. Place these in a clearly labeled, sealed, and puncture-resistant hazardous waste container.[10]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquids.
-
Disposal Vendor: The final disposal of all waste must be handled by a licensed hazardous waste disposal company.[10] Nitroaromatic compounds are often disposed of via high-temperature incineration.[10]
Under no circumstances should this chemical or its waste be disposed of down the drain. [13]
Conclusion: A Culture of Safety
The safe handling of this compound is predicated on a thorough understanding of its hazards and a disciplined approach to safety protocols. By implementing the multi-layered PPE strategy, adhering to the operational plan, and being prepared for emergencies, researchers can confidently and safely work with this compound. Your commitment to these procedures is fundamental to a safe and productive research environment.
References
- University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
- University of Washington. Personal Protective Equipment Requirements for Laboratories. Retrieved from the University of Washington, Environmental Health and Safety.
- West Chester University. (2021, August). Selecting PPE for the Laboratory. Retrieved from West Chester University, Environmental Health and Safety.
- University of California, Merced. Choosing The Correct PPE. Retrieved from the University of California, Merced, Environmental Health & Safety.
- University of Nebraska Medical Center. Laboratory PPE Selection Guide. Retrieved from the University of Nebraska Medical Center, Environmental Health and Safety.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 227823.
- Croner-i. (n.d.).
- BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of 2-Nitroquinoline.
- Fisher Scientific. (2025, December 19).
- National Center for Biotechnology Information. (n.d.). 8-Nitroquinoline. PubChem Compound Summary for CID 11830.
- Cambridge University Press. (2009, October 28).
- National Center for Biotechnology Information. (n.d.). 5-Nitroquinoline. PubChem Compound Summary for CID 11829.
- BenchChem. (2025).
- CSWAB.org. (n.d.).
- Thermo Fisher Scientific. (2025, December 22).
- Thermo Fisher Scientific. (2025, September 18).
- Thermo Fisher Scientific. (2010, September 6).
- PubMed. (n.d.).
- ECHEMI. (n.d.).
- BenchChem. (2025). Personal protective equipment for handling 6-Methoxy-2-methylquinolin-4-amine.
- Thermo Fisher Scientific. (n.d.).
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid.
- BenchChem. (2025). Personal protective equipment for handling 6-methoxy-2-methylquinoline-4-thiol.
Sources
- 1. This compound | C11H10N2O3 | CID 227823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. unmc.edu [unmc.edu]
- 7. wcupa.edu [wcupa.edu]
- 8. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.ca [fishersci.ca]
- 12. mmbio.byu.edu [mmbio.byu.edu]
- 13. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
